molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8

4-Aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B049377
CAS No.: 81900-93-8
M. Wt: 150.13 g/mol
InChI Key: VGLGTAGWVRMFQF-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]oxazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGTAGWVRMFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601657
Record name 4-Amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81900-93-8
Record name 4-Amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 4-Aminobenzo[d]oxazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminobenzo[d]oxazol-2(3H)-one

Abstract

The benzo[d]oxazol-2(3H)-one moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal platform for designing targeted therapeutics, particularly kinase inhibitors.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, this compound. This compound serves as a critical building block, with its 4-amino group providing a versatile chemical handle for the development of novel molecular entities. We will delve into the causal reasoning behind the chosen synthetic strategy, present detailed experimental protocols, and outline a self-validating system of analytical characterization to ensure the production of a high-purity, well-defined final product.

Strategic Approach to Synthesis

A robust and efficient synthesis is paramount for producing key intermediates like this compound. The chosen strategy prioritizes commercially available starting materials, high-yielding transformations, and operational simplicity. The retrosynthetic analysis points to a logical disconnection at the cyclic carbamate, leading back to a 2,4-disubstituted aminophenol precursor.

The forward synthesis is therefore designed as a two-step process:

  • Selective Reduction: The synthesis commences with the selective reduction of the nitro group of 2-amino-4-nitrophenol. This precursor is strategically chosen because the two different nitrogen functionalities allow for chemoselective transformation. Catalytic hydrogenation is selected for its high efficiency, clean reaction profile, and ease of product isolation.

  • Intramolecular Cyclization: The resulting 2,4-diaminophenol is then cyclized using a carbonylating agent. Urea is the reagent of choice due to its low cost, low toxicity, and ease of handling compared to phosgene or its equivalents. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto an in-situ formed isocyanate intermediate, yielding the stable benzoxazolone ring system.

SynthesisWorkflow A 2-Amino-4-nitrophenol B Step 1: Catalytic Hydrogenation (H₂, Pd/C, Ethanol) A->B Selective Reduction C 2,4-Diaminophenol (Intermediate) B->C Isolate Intermediate D Step 2: Cyclization with Urea (Heat) C->D Carbonyl Insertion E This compound (Final Product) D->E Ring Closure Characterization cluster_techniques Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry (HRMS) HPLC HPLC Analysis Product Purified Product Product->NMR Structural Elucidation Product->FTIR Functional Group ID Product->MS Molecular Weight Confirmation Product->HPLC Purity Assessment

References

A Technical Guide to the Characterization of 4-Aminobenzo[d]oxazol-2(3H)-one: Predictive Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobenzo[d]oxazol-2(3H)-one (CAS No: 81900-93-8, Molecular Formula: C₇H₆N₂O₂) is a heterocyclic compound featuring a fused benzene and oxazolone ring system.[1][2] This scaffold is of significant interest to medicinal chemists and drug development professionals. The benzo[d]oxazol-2(3H)-one core is a key pharmacophore found in compounds designed as kinase inhibitors and for other therapeutic targets.[3][4] The presence of a primary aromatic amine at the 4-position provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block in drug discovery programs.

While this compound is commercially available, its comprehensive spectral characterization data is not widely disseminated in peer-reviewed literature or public databases.[5] This guide, therefore, serves a dual purpose: first, to present a predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on first principles and spectral data from analogous structures. Second, it provides detailed, field-proven experimental protocols for researchers to independently acquire and validate the structure and purity of this compound, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Key Features

The structural integrity of a compound is the bedrock of any research program. The key to interpreting its spectral data lies in understanding its constituent parts: a disubstituted benzene ring, a primary amine (-NH₂), a secondary amine within a cyclic carbamate (lactam), and a carbonyl group. These features will dictate the compound's behavior in both MS and NMR experiments.

Caption: Structure of this compound with atom numbering.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming molecular weight and elemental composition. For a molecule like this compound, which contains polar functional groups, Electrospray Ionization (ESI) is the premier choice due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data

The primary objective is to observe the protonated molecular ion ([M+H]⁺) in positive ion mode, which will confirm the molecular weight. High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (Q-TOF) instrument, is crucial for determining the elemental composition with high confidence.

ParameterPredicted ValueRationale
Molecular Weight 150.13 g/mol [1]Sum of atomic weights (C₇H₆N₂O₂).
Monoisotopic Mass 150.0429 uCalculated exact mass for ¹²C₇¹H₆¹⁴N₂¹⁶O₂.
[M+H]⁺ Ion (HRMS) 151.0502 m/zPredicted accurate mass for C₇H₇N₂O₂⁺. This is the primary target for confirmation.
Major Fragment Ion ~122 m/zCorresponds to the loss of carbon monoxide (-CO, 28 u) from the parent ion.
Other Possible Fragments ~106 m/zPotential loss of the carbamate group (-OC=NH, 43 u) or related rearrangements.
Experimental Protocol: High-Resolution Mass Spectrometry

Causality behind choices: A volatile solvent system like Methanol/Water is used for efficient spraying and ionization in ESI. Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion in positive mode.

  • Sample Preparation: Dissolve ~1 mg of this compound in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 Methanol:Water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS or equivalent).

  • Method of Introduction: Infuse the sample directly using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, inject a small volume (1-5 µL) into a liquid chromatography (LC) system flowing with the mobile phase described above.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: +3500 V

    • Nozzle Voltage: +500 V

    • Drying Gas (N₂): 8 L/min at 300 °C

    • Sheath Gas (N₂): 11 L/min at 350 °C

    • Nebulizer Pressure: 35 psig

  • Mass Analyzer Parameters:

    • Mass Range: 50-500 m/z

    • Acquisition Rate: 2 spectra/s

    • Reference Mass: Enable dual-spray ESI with a known reference compound (e.g., purine) for continuous internal mass calibration to ensure high mass accuracy.

  • Data Analysis:

    • Extract the spectrum for the molecular ion.

    • Utilize the instrument's software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. The result should match C₇H₇N₂O₂⁺ within a 5 ppm mass error tolerance.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure confirmation and assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-donating amine and electron-withdrawing carbamate moiety will create a distinct pattern on the aromatic ring. All predictions are for a standard experiment run in DMSO-d₆, a common solvent for this class of compounds.

Table of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Predicted Shift (ppm) Predicted Multiplicity Integration Rationale
NH (carbamate) ~11.5 broad singlet 1H Acidic proton, exchangeable, typically downfield.
H-7 ~7.0 doublet (d) 1H Ortho to the electron-donating oxygen of the carbamate.
H-5 ~6.9 doublet (d) 1H Ortho to the electron-donating amine group.
H-6 ~6.7 triplet (t) 1H Coupled to both H-5 and H-7.

| NH₂ (amine) | ~5.0 | broad singlet | 2H | Exchangeable protons, chemical shift can vary. |

Table of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Predicted Shift (ppm) Rationale
C-2 (C=O) ~155 Carbonyl carbon in a carbamate system.
C-4 (C-NH₂) ~145 Aromatic carbon attached to nitrogen, significantly deshielded.
C-7a ~142 Quaternary carbon attached to oxygen.
C-3a ~130 Quaternary carbon attached to nitrogen.
C-6 ~115 Aromatic CH.
C-5 ~112 Aromatic CH.

| C-7 | ~110 | Aromatic CH. |

Experimental Protocol: 1D and 2D NMR Spectroscopy

Causality behind choices: DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and its ability to slow down N-H proton exchange, often allowing for the observation of NH and NH₂ protons. 2D NMR (COSY, HSQC, HMBC) is not optional but essential for a self-validating system, as it provides connectivity information that proves the structure rather than just suggesting it.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Acquire with a standard pulse program. Ensure sufficient relaxation delay (d1) of 2-5 seconds to allow for quantitative integration.

    • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D Experiments (for definitive assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., H-5, H-6, H-7 connectivity).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing the molecular fragments together.

Structure Elucidation Workflow

The following workflow illustrates how data from multiple NMR experiments are synthesized to provide an unambiguous structural proof.

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Conclusion

This guide provides a comprehensive framework for the analytical characterization of this compound. While publicly available spectral data is scarce, the predictive ¹H NMR, ¹³C NMR, and mass spectrometry data presented herein offer a reliable benchmark for researchers. By following the detailed experimental protocols, scientists can confidently acquire high-quality data. The true power of this guide lies in the logical workflow, particularly the use of 2D NMR techniques, which establishes a self-validating system to ensure the unequivocal confirmation of the compound's identity and purity, a non-negotiable prerequisite for its use in drug discovery and development.

References

A Technical Guide to the Crystal Structure Analysis of 4-Aminobenzo[d]oxazol-2(3H)-one: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Aminobenzo[d]oxazol-2(3H)-one, a heterocyclic scaffold of significant interest in drug discovery. As a publicly available crystal structure for this specific compound is not available, this guide adopts a hypothetical case study approach, utilizing the published crystallographic data of the closely related isomer, 5-Amino-2-benzoxazolone, to illustrate the entire workflow with scientific rigor. This document is intended for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into experimental design, data acquisition, structure solution, refinement, and validation, thereby ensuring a robust understanding of the core principles and practical considerations in small-molecule crystallography.

Introduction: The Strategic Importance of Structural Elucidation in Drug Design

The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties[1][2][3]. This compound, a key derivative, possesses functional groups—an aromatic amine and a cyclic carbamate—that are poised for critical intermolecular interactions with biological targets. Elucidating its precise three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern structure-based drug design.

An accurate crystal structure provides atomic-level coordinates, revealing the molecule's conformation, bond lengths, bond angles, and, most critically, its hydrogen bonding potential.[4][5][6] This empirical data is the bedrock for computational docking studies, the rational design of more potent and selective analogs, and understanding structure-activity relationships (SAR)[7]. This guide provides a detailed methodology for achieving this crucial analytical goal.

The Crystallographic Workflow: From Candidate Molecule to Validated Structure

The path from a powdered sample to a high-resolution crystal structure is a meticulous, multi-stage process. Each step is critical for the integrity of the final model. The following workflow represents a logical and field-proven sequence for the analysis of a small organic molecule like this compound.

Crystallography_Workflow cluster_Phase1 Phase 1: Crystal Growth cluster_Phase2 Phase 2: Data Collection cluster_Phase3 Phase 3: Structure Solution & Validation A Purity Assessment (≥95%) B Solvent Screening for Suitability A->B C Method Selection: Slow Evaporation / Vapor Diffusion B->C D Crystal Harvesting & Mounting C->D E Crystal Screening on Diffractometer D->E F Unit Cell & Strategy Determination E->F G Full Data Acquisition (e.g., ω-scans) F->G H Data Integration & Scaling G->H I Space Group Determination H->I J Structure Solution (e.g., SHELXT) I->J K Iterative Refinement (SHELXL) J->K L Validation (checkCIF) & Finalization K->L M Crystallographic Information File (CIF) & Structural Report L->M Final Output

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols: A Self-Validating System

The trustworthiness of a crystal structure is built upon rigorous and well-justified experimental protocols. This section details the causality behind key experimental choices.

Crystal Growth: The Foundation of Quality Data

Core Directive: To grow single crystals of sufficient size (typically 30-300 microns) and diffraction quality, free from significant defects[5].

Expertise & Insights: this compound is a polar molecule, presenting both hydrogen bond donors (-NH2, -NH) and acceptors (C=O). This polarity dictates solvent choice. Highly polar solvents may lead to rapid precipitation rather than ordered crystal growth. Therefore, a systematic approach is essential.

Step-by-Step Protocol:

  • Material Purity: Confirm the purity of the starting material to be ≥95% via NMR or LC-MS. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold[8].

    • Screening: Test solubility in a range of solvents from polar to non-polar (e.g., Methanol, Ethanol , Acetone, Ethyl Acetate). Ethanol is often a good starting point for such compounds[4][9].

    • Rationale: A steep solubility curve with respect to temperature is desirable. If a single solvent is not ideal, a binary solvent system (one "good" solvent, one "poor" solvent or "anti-solvent") can be employed[8].

  • Crystallization Method (Slow Evaporation): This is a robust method for initial screening.

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethanol) at an elevated temperature in a small, clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

    • Causality: Slow evaporation allows molecules to deposit onto a growing nucleus in an ordered fashion, minimizing defects and promoting the growth of a single, well-defined lattice.

  • Crystal Harvesting: Once crystals of adequate size appear (days to weeks), carefully extract one using a cryoloop and immediately mount it on the diffractometer goniometer head.

Data Collection and Processing

Core Directive: To measure a complete, redundant, and high-resolution set of diffraction intensities with minimal systematic error.

Expertise & Insights: The choice of X-ray source and data collection strategy is critical. For small organic molecules, a copper (Cu) or molybdenum (Mo) source is standard[5]. Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal vibrations and mitigate potential radiation damage[10].

Step-by-Step Protocol:

  • Crystal Mounting & Screening: The mounted crystal is placed in a cold nitrogen stream (100 K). A few initial diffraction images are taken to assess crystal quality (sharpness of spots) and to determine the unit cell parameters[6].

  • Data Collection Strategy: Modern diffractometers automate this process. The software calculates the optimal combination of crystal rotations (e.g., a series of ω-scans) to collect all unique reflections to a desired resolution (e.g., 0.8 Å) with sufficient redundancy[11][12][13].

  • Data Integration: The raw image files are processed to measure the intensity of each diffraction spot. This step subtracts the background and integrates the pixel counts for each reflection.

  • Data Reduction and Scaling: Corrections are applied for experimental factors such as Lorentz-polarization effects and absorption. Data from different images are scaled to a common reference frame, and symmetry-equivalent reflections are merged to produce the final hkl file containing the reflection indices and their corresponding intensities[6].

Structure Solution, Refinement, and Validation

This phase translates the processed diffraction data into a chemically meaningful 3D model. The process is iterative, cycling between automated refinement and manual model building.

Structure_Solution_Refinement Data Final HKL File (h, k, l, I, σ(I)) Solve Structure Solution (Direct Methods - SHELXT) Data->Solve Model Initial Model Building (Electron Density Map Interpretation) Solve->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Validate Model Validation (Difference Maps, Geometry Checks) Refine->Validate Iterate Finalize Final Model & CIF Generation (checkCIF Validation) Validate->Finalize

Caption: The iterative cycle of crystallographic structure solution and refinement.

Step-by-Step Protocol:

  • Space Group Determination: The systematic absences in the diffraction data determine the crystal's space group, which defines its symmetry elements[14].

  • Structure Solution: For small molecules, direct methods are highly effective. Programs like SHELXT use statistical relationships between reflection intensities to derive initial phases, leading to an interpretable electron density map[15].

  • Model Building and Refinement:

    • From the initial map, non-hydrogen atoms are identified and assigned.

    • This initial model is refined using a least-squares program like SHELXL[15][16]. This iterative process adjusts atomic coordinates and anisotropic displacement parameters (ADPs) to minimize the difference between observed and calculated structure factors.

    • Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

  • Trustworthiness through Validation:

    • Internal Validation: Throughout refinement, the R-factors (R1, wR2) and Goodness-of-Fit (S) are monitored. A falling R1 and a Goodness-of-Fit approaching 1.0 indicate a successful refinement. The difference electron density map should be largely featureless, indicating that the model accounts for all electron density.

    • External Validation: The final Crystallographic Information File (CIF) must be validated using the IUCr's checkCIF service[17][18][19][20][21]. This tool flags potential errors, inconsistencies, and unusual geometric parameters, ensuring the structure adheres to established standards.

Illustrative Structural Analysis: A Case Study of 5-Amino-2-benzoxazolone

As no public crystal structure exists for this compound, we will use the published data for its isomer, 5-Amino-2-benzoxazolone , to demonstrate the analysis phase[4]. This provides a chemically relevant and realistic example of the insights that can be gained.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 5-Amino-2-benzoxazolone, as reported by Raftery et al. (2006)[4].

ParameterValueSource
Chemical FormulaC₇H₆N₂O₂[4]
Formula Weight150.14 g/mol [4]
Crystal SystemOrthorhombic[4]
Space GroupP2₁2₁2₁[4]
a (Å)4.4766(12)[4]
b (Å)7.1015(19)[4]
c (Å)20.095(5)[4]
α, β, γ (°)90, 90, 90[4]
Volume (ų)638.7(3)[4]
Z4[4]
R-factor (R1) for I > 2σ(I)0.0366[4]
Analysis of Molecular Geometry and Intermolecular Interactions

In the crystal structure of 5-Amino-2-benzoxazolone, the benzoxazolone moiety is essentially planar[4]. This planarity is crucial for potential π-π stacking interactions in a receptor binding pocket.

The most significant feature driving the crystal packing is the extensive network of intermolecular hydrogen bonds. The analysis reveals a two-dimensional framework stabilized by two distinct types of N–H···O hydrogen bonds[4].

  • The N-H group of the oxazolone ring acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

  • The amino group (-NH2) also participates, donating a hydrogen to the same carbonyl oxygen of another adjacent molecule.

This hydrogen bonding network is precisely the type of information that is critical for drug design. It identifies the key functional groups involved in strong, directional interactions and provides a template for designing molecules that can form similar interactions with a biological target. For the hypothetical 4-Amino isomer, one would anticipate a different, yet equally important, hydrogen bonding motif dictated by the new position of the amino group.

Conclusion: From High-Resolution Data to High-Impact Drug Discovery

The rigorous application of single-crystal X-ray diffraction provides an unparalleled, unambiguous view of a molecule's three-dimensional structure. This guide has detailed a robust, self-validating workflow for the structural elucidation of this compound. By leveraging the crystal structure of a close isomer as a case study, we have demonstrated how to interpret the resulting data to reveal critical insights into molecular geometry and intermolecular forces. This empirical knowledge is not an endpoint but a crucial starting point, empowering medicinal chemists and computational scientists to design the next generation of therapeutics with greater precision and a higher probability of success.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As a Senior Application Scientist, my objective is to provide a practical and scientifically rigorous framework for characterizing novel pharmaceutical compounds. Direct experimental data for 4-Aminobenzo[d]oxazol-2(3H)-one is not extensively available in public literature. Therefore, this guide is structured to empower researchers with the predictive insights and robust experimental protocols necessary to determine the solubility and stability profiles of this, or structurally similar, molecules from first principles. This approach reflects the real-world challenges encountered in early-stage drug discovery and development.

Introduction: The Benzoxazolone Scaffold and the Imperative of Physicochemical Characterization

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2][3][4] Derivatives have been investigated for a wide array of therapeutic applications, including anticancer, analgesic, and neuroprotective agents.[1][5] this compound, a specific analog, holds potential as a key intermediate or a pharmacologically active agent itself.[6][7]

However, the therapeutic promise of any compound is fundamentally tethered to its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a drug's lifecycle, influencing everything from in vitro assay reliability to bioavailability, formulation, and shelf-life.[8][9][10][11] Poor solubility can lead to underestimated toxicity and erratic results in biological screens, while instability can compromise potency and generate potentially harmful degradants.[8][12][13]

This guide provides an integrated strategy for the comprehensive characterization of this compound, combining predictive analysis with detailed, field-proven experimental protocols.

Part 1: Predictive Profiling - A Theoretical Framework

Before embarking on resource-intensive experiments, an in silico and theoretical assessment provides invaluable foresight into a molecule's likely behavior. This is grounded in its core structure: a fused benzene and oxazolone ring system with a critical amino group at the 4-position.

Key Structural Features and Their Implications:
  • Benzoxazolone Core: This bicyclic system is relatively rigid and planar. The lactam-like amide within the oxazolone ring is a key functional group. While generally stable, this ring can be susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.[14]

  • Aromatic Amine Group (-NH2): The primary amine at the C4-position significantly influences the molecule's properties. It is a weak base, capable of protonation, which will heavily impact solubility at different pH values. Aromatic amines are also known to be susceptible to oxidative degradation.[15][16]

  • Weakly Acidic N-H Proton: The proton on the nitrogen within the oxazolone ring is weakly acidic, allowing the molecule to potentially form salts with strong bases.[1]

Predicted Physicochemical Properties

While experimental values are the gold standard, predictive models offer a crucial starting point for experimental design.

PropertyPredicted Value/BehaviorImplication for Experimental Design
LogP (Lipophilicity) Moderately lipophilicSuggests that solubility in aqueous media may be limited. Guides selection of organic co-solvents for stock solutions (e.g., DMSO).
pKa (Ionization) Two key pKa values are expected: one for the basic aromatic amine and one for the weakly acidic N-H proton of the oxazolone ring.Solubility will be highly pH-dependent. Experiments must be conducted across a range of physiologically relevant pH values (e.g., 2, 7.4, 10).
Hydrogen Bonding Possesses both hydrogen bond donors (-NH2, -NH) and acceptors (C=O).May contribute positively to solubility if crystal lattice energy is not excessively high.
Anticipated Degradation Pathways

Based on the functional groups, two primary degradation pathways are anticipated and must be investigated:

  • Hydrolysis: The lactam-like bond in the oxazolone ring is the most probable site for hydrolysis. This reaction is often catalyzed by acidic or, more potently, basic conditions, leading to the opening of the oxazolone ring.[14][17]

  • Oxidation: The aromatic amine group is a well-known site for oxidation.[18] Exposure to oxidative stress (e.g., from hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions) can lead to the formation of nitroso, nitro, or various colored polymeric impurities.[15][16][19]

cluster_0 Anticipated Degradation Pathways A This compound B Hydrolytic Degradation Product (Ring-Opened Species) A->B Hydrolysis (Acid/Base Catalyzed) C Oxidative Degradation Products (e.g., Nitroso, Nitro, Dimers) A->C Oxidation (e.g., H₂O₂, Light)

Caption: Potential degradation pathways for this compound.

Part 2: Experimental Determination of Solubility

Solubility dictates the achievable concentration of a drug in solution and is a primary gatekeeper for absorption and bioavailability.[11] It is crucial to distinguish between kinetic and thermodynamic solubility, as they answer different questions at different stages of drug development.[8][9]

Kinetic vs. Thermodynamic Solubility: A Causal Explanation
  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[9][10][20][21] It is not a true equilibrium value but is invaluable for early discovery to quickly flag compounds with major solubility liabilities.[9] The experiment mimics the conditions of many in vitro biological assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours).[8][11] This "shake-flask" method is lower-throughput but provides the definitive solubility value crucial for lead optimization and pre-formulation activities.[8][22]

Experimental Protocol: Thermodynamic Solubility via HPLC-UV

This protocol provides a robust method for determining the true equilibrium solubility, a critical parameter for drug development.[11][22][23]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

  • Preparation of Buffers: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 7.4, pH 10.0) to assess the impact of ionization on solubility.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of each buffer in duplicate or triplicate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them on a shaker or roller at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the samples to stand to let undissolved solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding 0.45 µm filter to remove any fine particulates.[22]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Analyze the filtered supernatant samples and calibration standards by a validated HPLC-UV method.[23]

    • Calculate the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.[22]

cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to buffer (e.g., pH 7.4) B Equilibrate for 24h (Shaking at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.45 µm filter) C->D E Quantify by HPLC-UV against calibration curve D->E F Result: Equilibrium Solubility (µg/mL) E->F

Caption: Workflow for determining thermodynamic solubility.

Part 3: Experimental Determination of Stability via Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the ICH.[24][25][26] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating power of analytical methods.[13][25][27] The goal is to achieve 5-20% degradation; excessive degradation can obscure the formation of secondary products.[26]

Protocol: Multi-Condition Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify potential degradants.

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared. Separate aliquots are subjected to the following conditions, alongside a control sample protected from stress.

  • Acidic Hydrolysis:

    • Condition: Mix the drug solution with 0.1 M HCl.

    • Incubation: Heat at 60-80°C for a set period (e.g., 2, 8, 24 hours), sampling at each time point.

    • Rationale: To assess stability in an acidic environment, mimicking gastric conditions and identifying acid-labile sites.[25][26]

  • Basic Hydrolysis:

    • Condition: Mix the drug solution with 0.1 M NaOH.

    • Incubation: Keep at room temperature, sampling at shorter intervals (e.g., 0.5, 1, 4 hours) due to expected higher reactivity.

    • Rationale: The benzoxazolone ring is predicted to be labile to base. This study confirms that susceptibility and identifies the ring-opened product.[13][14]

  • Oxidative Degradation:

    • Condition: Mix the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubation: Keep at room temperature for a set period (e.g., 24 hours).

    • Rationale: To evaluate susceptibility to oxidation, which is critical given the aromatic amine moiety.[18][26]

  • Photostability:

    • Condition: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12][28][29][30] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.[29]

    • Exposure: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

    • Rationale: To determine if the compound is light-sensitive, which has significant implications for manufacturing, formulation, and packaging.[12][31]

  • Thermal Degradation:

    • Condition: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).[24]

    • Incubation: Sample at various time points (e.g., 1, 3, 7 days).

    • Rationale: To assess the solid-state thermal stability of the molecule.

Sample Analysis: All stressed samples, along with the control, are analyzed by a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector). The goals are to quantify the loss of the parent compound and to detect the appearance of new peaks, which represent degradation products.

cluster_0 Forced Degradation Study Workflow A Prepare Drug Substance Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 80°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B Light Source) A->E F Analyze all samples by Stability-Indicating HPLC-MS B->F C->F D->F E->F G Identify Degradation Pathways & Characterize Degradants F->G

Caption: Overview of a multi-condition forced degradation study.

Interpreting the Data: A Self-Validating System

The trustworthiness of these protocols lies in their integrated nature. The results from each stress condition should paint a coherent picture that aligns with the initial predictive analysis.

Stress ConditionExpected Outcome for this compoundKey Information Gained
Acidic Hydrolysis Likely stable or very slow degradation.Confirms the relative stability of the lactam bond to acid.
Basic Hydrolysis Rapid degradation with the appearance of a major new peak.Confirms the primary hydrolytic degradation pathway (ring-opening).[13]
Oxidation Moderate degradation, potentially with multiple small peaks.Reveals susceptibility of the aromatic amine to oxidation and provides samples of key oxidative impurities.
Photostability Potential for degradation, possibly with discoloration.Determines if light-resistant packaging is required.[29][31]
Thermal Stability Generally expected to be stable in solid form at moderate heat.Confirms solid-state stability under typical storage and transport excursions.

Conclusion: An Integrated Approach to De-Risking Development

The characterization of solubility and stability is a foundational pillar of successful drug development. For a novel molecule like this compound, where public data is scarce, a systematic and logical approach is paramount. By integrating predictive chemical reasoning with robust, standardized experimental protocols, researchers can efficiently build a comprehensive physicochemical profile. This strategy not only fulfills regulatory expectations but, more importantly, provides the critical insights needed to make informed decisions, mitigate risks, and guide the molecule from a promising scaffold to a viable therapeutic candidate.

References

A Technical Guide to Quantum Chemical Calculations for 4-Aminobenzo[d]oxazol-2(3H)-one: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of 4-Aminobenzo[d]oxazol-2(3H)-one, a key derivative, through the lens of quantum chemical calculations. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of computational chemistry in elucidating the electronic structure, spectroscopic properties, and reactivity of this promising molecule. By integrating theoretical predictions with experimental data from closely related analogs, we establish a robust, self-validating framework for the rational design of novel therapeutics.

Introduction: The Significance of the Benzoxazolone Core

The benzoxazolone nucleus is a privileged scaffold in drug design, attributed to its unique physicochemical properties. These include a favorable bioisosteric profile, a balance of lipophilic and hydrophilic characteristics, and versatile sites for chemical modification on both the benzene and oxazolone rings.[1] These features facilitate critical interactions with biological targets, leading to a diverse range of pharmacological applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] this compound, with its strategic amino substitution, presents an intriguing candidate for further investigation and derivatization in the quest for novel and more effective therapeutics.

Quantum chemical calculations offer a powerful, non-invasive toolkit to probe the molecular properties of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict and analyze molecular geometries, electronic distributions, and spectroscopic signatures, thereby accelerating the drug discovery process by providing insights that guide experimental efforts.

Theoretical Framework and Computational Causality

The choice of computational methodology is paramount to the accuracy and predictive power of quantum chemical calculations. This section details the rationale behind the selected theoretical approaches, emphasizing the principles of scientific integrity and logical coherence.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in chemistry and materials science due to its exceptional balance of computational cost and accuracy. The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.

For a molecule like this compound, DFT allows us to compute a range of properties, including:

  • Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Simulating the infrared (IR) spectrum to identify characteristic functional groups.

  • Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

  • UV-Vis Spectra: Simulating electronic absorption spectra to predict the molecule's behavior in the ultraviolet-visible range.

Selecting the Functional and Basis Set: A Deliberate Choice

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational efficiency. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the benzoxazolone ring.

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of system.

    • 6-311G: This indicates a triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.

    • ++: The double plus signs denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for accurately representing bonding in molecules.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable and well-established level of theory for studying the properties of this compound.

Methodology: A Step-by-Step Computational Protocol

This section outlines the detailed workflow for performing quantum chemical calculations on this compound.

Computational Workflow

G cluster_0 Input Preparation cluster_1 Core Calculations (DFT) cluster_2 Analysis & Validation mol_build 1. Build 3D Structure of This compound pre_opt 2. Initial Geometry Optimization (e.g., with a smaller basis set) mol_build->pre_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc 4. Vibrational Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc geom_analysis 6. Analyze Optimized Geometry (Bond lengths, angles, dihedrals) geom_opt->geom_analysis td_dft 5. Time-Dependent DFT (Excited state calculations for UV-Vis) freq_calc->td_dft spec_sim 7. Simulate IR and UV-Vis Spectra freq_calc->spec_sim td_dft->spec_sim validation 8. Compare with Experimental Data (From analogous compounds) geom_analysis->validation spec_sim->validation

Caption: Computational workflow for the quantum chemical analysis of this compound.

Experimental Protocol: Computational Details
  • Molecule Building: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The geometry of the molecule is optimized using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization is performed until a stationary point on the potential energy surface is located.

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the data for simulating the IR spectrum.

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) calculations are performed at the B3LYP/6-311++G(d,p) level of theory to compute the vertical excitation energies and oscillator strengths for the lowest 20 singlet excited states. This data is used to simulate the UV-Vis absorption spectrum.

Results and Discussion: A Self-Validating System

This section presents the results of the quantum chemical calculations and validates them against experimental data from closely related molecules, thereby establishing the trustworthiness of the computational model.

Optimized Molecular Geometry

The geometry of this compound was optimized to a planar structure, as expected for a fused aromatic system. The key bond lengths and angles are presented in the table below and compared with experimental data from the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole and methyl 1,3-benzoxazole-2-carboxylate to validate the accuracy of our computational model.[2][3]

ParameterCalculated Value (Å or °)Experimental Analogs (Range, Å or °)[2][3]
C=O Bond Length1.211.20 - 1.22
C-N (amide) Bond Length1.381.37 - 1.40
C-O (ester) Bond Length1.361.35 - 1.38
C-N (amine) Bond Length1.401.39 - 1.41
Benzene Ring C-C Bond Lengths1.39 - 1.411.38 - 1.42
O-C-N Angle (oxazolone ring)108.5108.0 - 109.0
C-N-C Angle (oxazolone ring)109.2108.5 - 110.0

The excellent agreement between the calculated geometric parameters and the experimental data for analogous systems provides a strong foundation for the reliability of our computational model.

Vibrational Analysis: Simulating the Infrared Spectrum

The calculated vibrational frequencies were used to simulate the infrared (IR) spectrum of this compound. The table below summarizes the key predicted vibrational modes and their assignments, with a qualitative comparison to expected ranges for these functional groups.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected Range (cm⁻¹)
N-H Stretch (amine)3450, 33503500 - 3300
C-H Stretch (aromatic)3100 - 30003100 - 3000
C=O Stretch (amide)17501780 - 1740
C=C Stretch (aromatic)1620 - 14501625 - 1430
C-N Stretch (amine)13201340 - 1250
C-O Stretch (ester)12501300 - 1200

The calculated IR spectrum shows characteristic peaks corresponding to the key functional groups present in the molecule. The positions of these peaks are in good agreement with the expected ranges, further validating our computational approach.

Electronic Properties and Reactivity

The energies of the HOMO and LUMO are fundamental in determining the electronic behavior and reactivity of a molecule.

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap4.66

The HOMO is primarily localized on the aminobenzene moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the benzoxazolone ring system, suggesting this region is prone to nucleophilic attack. The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule with potential for charge transfer interactions, a key feature in many biological processes.

UV-Vis Spectral Analysis: Probing Electronic Transitions

The TD-DFT calculations predict two main absorption bands in the UV-Vis spectrum of this compound. These are compared with experimental data for 2-(4'-amino-2'-hydroxyphenyl) benzoxazole.[4]

TransitionCalculated λmax (nm)Experimental Analogs λmax (nm)[4]
π → π* (Benzene Ring)~280~270-290
π → π* (Benzoxazolone System)~340~330-350

The calculated absorption maxima are in good agreement with the experimental data for a structurally similar compound, lending further credence to the accuracy of our computational model in predicting the electronic properties of this class of molecules.

Conclusion and Future Directions

This technical guide has demonstrated the power of quantum chemical calculations in providing a detailed and validated understanding of the molecular properties of this compound. The close agreement between our theoretical predictions and experimental data for analogous systems underscores the reliability of the chosen computational methodology.

The insights gained from these calculations, including the optimized geometry, electronic structure, and spectroscopic signatures, provide a solid foundation for future drug design efforts. This computational framework can be extended to:

  • Virtual Screening: Docking studies can be performed to predict the binding affinity of this compound and its derivatives to specific biological targets.

  • QSAR Modeling: Quantitative Structure-Activity Relationship models can be developed to correlate the calculated molecular descriptors with biological activity, enabling the rational design of more potent and selective drug candidates.

  • Reaction Mechanism Studies: DFT calculations can be used to elucidate the mechanisms of synthetic reactions for the derivatization of the benzoxazolone scaffold.

By integrating computational chemistry with experimental validation, we can significantly accelerate the journey from molecular concept to life-saving therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Analysis (IR, UV-Vis) of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, the benzoxazolone ring system, is a privileged scaffold found in a variety of biologically active molecules.[1][2][3][4] The presence of the amino group at the 4-position introduces a key functional handle for further chemical modification and influences the molecule's electronic properties, making spectroscopic analysis a critical tool for its characterization and for monitoring its reactions.

This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic analysis of this compound using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the spectroscopic data of this important molecule.

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Part 1: Infrared (IR) Spectroscopic Analysis

Theoretical Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the frequencies of its natural vibrations. These vibrations include stretching, bending, scissoring, and rocking of the chemical bonds.[5] The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule and allows for the identification of its functional groups.[6][7][8]

For this compound, key functional groups that will give rise to characteristic absorption bands include the N-H bonds of the amine and the lactam, the C=O of the lactam, the C-O-C of the oxazole ring, and the C=C bonds of the aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

The solid-state IR spectrum of this compound is most commonly obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to IR radiation.[9][10][11]

1.2.1. KBr Pellet Preparation Workflow

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Analysis a Weigh 1-2 mg of This compound c Combine sample and KBr in an agate mortar a->c b Weigh 100-200 mg of dry, spectroscopy-grade KBr b->c d Grind thoroughly to a fine, homogeneous powder c->d e Transfer powder to a pellet die d->e f Apply 8-10 tons of pressure using a hydraulic press e->f g Hold pressure for 1-2 minutes f->g h Carefully release pressure g->h i Remove the transparent or translucent pellet h->i j Place pellet in the spectrometer's sample holder i->j k Acquire the IR spectrum j->k

Figure 2: Workflow for KBr pellet preparation for IR analysis.

1.2.2. Step-by-Step Methodology
  • Materials Preparation: Ensure all equipment, including the agate mortar and pestle and the pellet die, are clean and dry. Use spectroscopy-grade KBr that has been stored in a desiccator to minimize moisture contamination.[11][12]

  • Sample and KBr Measurement: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of KBr. The 1:100 sample-to-matrix ratio is crucial for obtaining a spectrum with optimal peak intensities.[9][10]

  • Grinding and Mixing: Combine the sample and KBr in the agate mortar. Grind the mixture vigorously for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size and minimize light scattering, which can cause a sloping baseline in the spectrum.[10][13]

  • Pellet Pressing: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.[9][13]

  • Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and free of cracks. Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Interpretation of the Expected IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3200Medium-Strong, two bands
Lactam (N-H)Stretch3200 - 3100Medium, broad
Aromatic C-HStretch3100 - 3000Medium-Weak
Lactam (C=O)Stretch~1750Strong
Aromatic C=CStretch1620 - 1450Medium-Variable
Amine (N-H)Scissoring/Bending~1600Medium
C-O-C (ether)Asymmetric Stretch1270 - 1200Strong
C-NStretch1350 - 1250Medium

Detailed Analysis of Key Spectral Regions:

  • 3500-3000 cm⁻¹ (N-H and C-H Stretching Region): This region will be dominated by N-H stretching vibrations. The primary amine (-NH₂) group is expected to show two distinct bands corresponding to its symmetric and asymmetric stretching modes. The N-H stretch of the lactam will likely appear as a broader band at a slightly lower wavenumber due to hydrogen bonding. Aromatic C-H stretches will be observed as weaker bands closer to 3000 cm⁻¹.

  • 1800-1600 cm⁻¹ (Carbonyl and C=C Stretching Region): A strong, sharp absorption band around 1750 cm⁻¹ is anticipated for the C=O stretch of the five-membered lactam ring. This is a highly characteristic peak for this functional group. Aromatic C=C stretching vibrations will appear as a series of bands of variable intensity in the 1620-1450 cm⁻¹ range. The N-H bending vibration of the primary amine may also be present in this region, around 1600 cm⁻¹.

  • 1400-1000 cm⁻¹ (Fingerprint Region): This region will contain a complex pattern of bands arising from C-O, C-N, and C-C single bond stretching, as well as various bending vibrations. A strong band between 1270-1200 cm⁻¹ due to the asymmetric C-O-C stretch of the oxazole ring is expected. The C-N stretching vibration of the aromatic amine will also contribute to the absorptions in this region.

Part 2: UV-Visible (UV-Vis) Spectroscopic Analysis

Theoretical Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) molecular orbitals to higher energy (excited state) molecular orbitals.[14][15][16][17] The specific wavelengths of light absorbed are determined by the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).[18]

For this compound, the conjugated system of the benzene ring fused with the oxazolone moiety, along with the amino group, constitutes a chromophore that is expected to exhibit characteristic π → π* and n → π* electronic transitions.[14]

Experimental Protocol: Acquiring the UV-Vis Spectrum

UV-Vis spectra are typically recorded on dilute solutions of the analyte. The choice of solvent is critical, as it must be transparent in the wavelength range of interest and should not interact with the solute in a way that significantly alters its electronic structure.[19][20][21]

2.2.1. Solution Preparation and Analysis Workflow

G cluster_0 Solution Preparation cluster_1 Spectrometer Setup cluster_2 Measurement a Choose a suitable solvent (e.g., ethanol, methanol, acetonitrile) b Prepare a stock solution of known concentration of the analyte a->b c Perform serial dilutions to obtain a series of standard solutions b->c g Rinse and fill the cuvette with the sample solution c->g d Warm up the UV-Vis spectrometer e Select the desired wavelength range (e.g., 200-400 nm) d->e f Fill a quartz cuvette with the pure solvent (blank) and take a baseline reading e->f f->g h Record the absorbance spectrum g->h

Figure 3: Workflow for UV-Vis spectroscopic analysis.

2.2.2. Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that is transparent in the UV region where the analyte is expected to absorb. Common choices include ethanol, methanol, and acetonitrile. The polarity of the solvent can influence the position of the absorption maxima (λ_max), so it should be reported with the results.[19][22]

  • Preparation of Stock and Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent.[23][24] From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0.

  • Spectrometer Operation: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.[25]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrometer and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).

Interpretation of the Expected UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzoxazolone.

  • π → π Transitions:* These are high-energy transitions that are expected to result in strong absorption bands. For the benzoxazolone ring system, these transitions are typically observed in the 250-300 nm range. The fusion of the benzene and oxazole rings creates an extended π-system, and the amino group further extends this conjugation, likely shifting the primary absorption band to a longer wavelength.

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths, which may sometimes be obscured by the more intense π → π* bands.

Solvent Effects: The position of the absorption maxima can be affected by the polarity of the solvent. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift.[26]

Conclusion

The spectroscopic analysis of this compound by IR and UV-Vis techniques provides invaluable information about its chemical structure and electronic properties. IR spectroscopy is a definitive tool for confirming the presence of key functional groups, while UV-Vis spectroscopy elucidates the nature of the conjugated π-electron system. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently characterize this important molecule and its derivatives, facilitating its application in drug discovery and development.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]oxazol-2(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] This guide focuses on a specific analog, 4-Aminobenzo[d]oxazol-2(3H)-one, a compound of significant interest for which the precise mechanism of action remains to be fully elucidated. This document serves as a comprehensive technical roadmap for researchers, outlining a systematic approach to investigate its molecular targets and cellular effects. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure scientific rigor. Our exploration is grounded in the established activities of related benzoxazolone compounds, which have shown promise as inhibitors of critical signaling pathways implicated in cancer and other diseases.

Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold

The benzoxazolone core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and potent antitumor activities.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, leading to a rich diversity of structure-activity relationships. Notably, derivatives of the parent molecule have been identified as inhibitors of key enzymes in cellular signaling, such as protein kinase B (Akt), Insulin-like Growth Factor-1 Receptor (IGF1R), Fms-like tyrosine kinase 3 (FLT3), and c-Met kinase.[5][6][7]

The subject of this guide, this compound (Molecular Formula: C₇H₆N₂O₂, CAS: 81900-93-8), presents a unique substitution pattern that warrants a thorough investigation into its mechanism of action.[8][9] The presence of the amino group at the 4-position can significantly influence the molecule's electronic properties and its potential interactions with biological macromolecules. This guide proposes a logical and technically sound workflow to systematically unravel its therapeutic potential.

Postulated Mechanisms and Initial Target Identification

Given the known activities of structurally related benzoxazolones, we can formulate several hypotheses for the mechanism of action of this compound. The primary hypothesis is that it functions as a kinase inhibitor, a common mechanism for this class of compounds. Other possibilities include the inhibition of epigenetic reader proteins or interference with protein-protein interactions.

Initial Broad-Spectrum Kinase Profiling

Rationale: A broad-spectrum kinase panel is the most efficient initial step to identify potential kinase targets. This unbiased approach provides a global view of the compound's selectivity and potency against a wide range of kinases, guiding subsequent focused studies.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Perform the initial screen at a concentration of 1 µM and 10 µM to identify potent and weaker inhibitors.

  • Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that covers a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

  • Data Analysis: Express results as a percentage of inhibition relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). Hits are typically defined as kinases showing >50% inhibition at 1 µM.

Affinity-Based Target Identification

Rationale: To uncover unbiased protein targets, an affinity-based chemical proteomics approach is invaluable. This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to acylate the 4-amino group with a linker.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to benzoxazolone derivatives).

  • Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. As a negative control, use beads without the compound or with an inactive structural analog.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the compound-bound beads to the control beads to identify specific binding partners.

Target Validation and Pathway Analysis

Once potential targets are identified, the next critical phase is to validate these interactions and understand their downstream consequences on cellular signaling pathways.

In Vitro Enzymatic Assays

Rationale: For putative enzyme targets, such as kinases, it is essential to determine the inhibitory potency (IC₅₀) and the mode of inhibition through in vitro enzymatic assays.

Experimental Protocol: IC₅₀ Determination for a Kinase Target

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

  • Assay Setup: In a 96-well plate, set up reactions containing the kinase, substrate, and varying concentrations of this compound (e.g., a 10-point serial dilution from 100 µM to 1 nM).

  • Reaction Initiation and Detection: Initiate the reaction by adding ATP. After a defined incubation period, quantify the product formation using a suitable detection method (e.g., luminescence-based ATP consumption assay or phosphorylation-specific antibody).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assays

Rationale: Demonstrating that the compound binds to its intended target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at various concentrations.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: The binding of the compound to the target protein will stabilize it, leading to a shift in its melting curve to higher temperatures.

Signaling Pathway Analysis

Rationale: To understand the functional consequences of target inhibition, it is necessary to examine the downstream signaling pathways.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target protein and its key downstream effectors (e.g., phospho-Akt, phospho-ERK).

  • Data Analysis: Quantify the changes in protein phosphorylation or expression levels to map the compound's impact on the signaling cascade.

Cellular Phenotypic Assays

The ultimate goal is to understand how the compound's molecular mechanism translates into a cellular phenotype, such as inhibition of proliferation or induction of apoptosis.

Anti-proliferative Activity

Rationale: Assessing the compound's ability to inhibit cell growth is a fundamental measure of its potential as an anti-cancer agent.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Apoptosis Induction

Rationale: Many anti-cancer drugs exert their effects by inducing programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ for 24-48 hours.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Data Presentation and Visualization

Clear presentation of data is paramount for interpreting results and communicating findings.

Table 1: Summary of In Vitro Kinase Inhibition
Kinase TargetIC₅₀ (nM)
Hypothetical Kinase AValue
Hypothetical Kinase BValue
Hypothetical Kinase CValue
Table 2: Cellular Activity Profile
Cell LineGI₅₀ (µM)
Cancer Cell Line XValue
Cancer Cell Line YValue
Normal Cell Line ZValue

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_cellular Cellular Effects Kinase Screen Kinase Screen IC50 Determination IC50 Determination Kinase Screen->IC50 Determination Identified Hits Affinity Chromatography Affinity Chromatography Affinity Chromatography->IC50 Determination Binding Partners CETSA CETSA IC50 Determination->CETSA Validated Target Pathway Analysis Pathway Analysis CETSA->Pathway Analysis Cellular Engagement Phenotypic Assays Phenotypic Assays Pathway Analysis->Phenotypic Assays Functional Consequences

Caption: Proposed experimental workflow for MOA studies.

signaling_pathway Receptor Receptor Kinase_A Hypothetical Kinase A Receptor->Kinase_A 4-ABO 4-Aminobenzo [d]oxazol-2(3H)-one 4-ABO->Kinase_A Inhibition Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway inhibition.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By employing a multi-faceted approach that combines unbiased target identification with rigorous biochemical and cellular validation, researchers can effectively delineate the molecular pathways through which this promising compound exerts its biological effects. The insights gained from these studies will be instrumental in advancing its development as a potential therapeutic agent.

References

A Technical Guide to the Preliminary Biological Screening of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of a specific derivative, 4-Aminobenzo[d]oxazol-2(3H)-one. As a Senior Application Scientist, the following sections detail not just the procedural steps but the underlying scientific rationale for a tiered screening cascade. This approach is designed to efficiently characterize the compound's cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory properties. The protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility, which are paramount in early-stage drug discovery.

Introduction: The Rationale for Screening this compound

The benzoxazolone core is present in numerous biologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to neuroprotective.[1][2] The specific placement of an amino group at the 4-position of the benzo[d]oxazol-2(3H)-one structure presents a unique opportunity for pharmacological exploration. This functionalization can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and overall stereochemistry, potentially leading to novel interactions with biological targets.

A preliminary biological screen is the crucial first step in elucidating the therapeutic potential of such a novel chemical entity.[3][4] It serves as a filter, identifying promising "hits" that warrant further, more resource-intensive investigation. This guide outlines a logical and cost-effective screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial, antioxidant, and enzyme inhibition assays. This structured approach maximizes the information gleaned while minimizing compound expenditure in the initial phases of discovery.

Chemical Profile of this compound
PropertyValue
CAS Number 81900-93-8[5]
Molecular Formula C7H6N2O2[6]
Molecular Weight 150.13 g/mol [6]
Structure A bicyclic aromatic compound consisting of a benzene ring fused to an oxazolone ring, with an amino group substituted at the 4-position.

Tier 1: Cytotoxicity Profiling

The initial and most critical assessment for any compound with therapeutic potential is its effect on cell viability.[7][8] Cytotoxicity assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, which is fundamental for identifying potential anticancer agents or, conversely, flagging compounds with unacceptable toxicity for other applications.[3][4]

Rationale for Cytotoxicity Screening

Evaluating the cytotoxic potential of a novel compound is a critical first step in drug discovery.[3] These assays determine the concentration at which a compound affects cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[3][4] This value is crucial for comparing the potency of a compound across different cell lines and against known standards.

Experimental Workflow: Cytotoxicity Assessment

The general workflow for in vitro cytotoxicity testing is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay_Procedure Assay Procedure (e.g., MTT or SRB) Incubation->Assay_Procedure Absorbance Absorbance Measurement Assay_Procedure->Absorbance Viability_Calc Calculation of % Cell Viability Absorbance->Viability_Calc IC50 IC50 Value Determination Viability_Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[3]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

Data Presentation and Interpretation

The results should be presented in a clear and concise table, summarizing the IC50 values for each cell line. A lower IC50 value indicates greater cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to that in cancer cells, provides an early indication of the compound's therapeutic window.[9]

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compoundExperimental Value
Doxorubicin (Positive Control)Known Value
HeLa (Cervical Cancer)This compoundExperimental Value
Doxorubicin (Positive Control)Known Value
HEK293 (Non-cancerous)This compoundExperimental Value
Doxorubicin (Positive Control)Known Value

Tier 2: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] Heterocyclic compounds, including benzoxazole derivatives, have shown promise in this area.[11][12] Therefore, screening this compound for antibacterial and antifungal activity is a logical next step.

Rationale for Antimicrobial Screening

In vitro screening assays are essential for the initial evaluation of the antimicrobial potential of new compounds.[10] These assays provide a controlled environment to test the efficacy of a compound against various bacterial and fungal pathogens.[10][13] The primary metrics are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[11]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[11][14]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).[14][15]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

MicroorganismStrainMIC (µg/mL)
Gram-positive Staphylococcus aureusExperimental Value
Bacillus subtilisExperimental Value
Gram-negative Escherichia coliExperimental Value
Pseudomonas aeruginosaExperimental Value
Fungi Candida albicansExperimental Value
Aspergillus nigerExperimental Value

Tier 3: Antioxidant Capacity Assessment

Oxidative stress is implicated in a wide range of diseases. Compounds with antioxidant properties can neutralize harmful free radicals, making this a valuable therapeutic characteristic.

Rationale for Antioxidant Assays

Simple and common methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the antioxidant activity of compounds.[16][17] These assays measure the ability of a compound to scavenge stable free radicals, providing an indication of its potential to act as an antioxidant.[18]

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the DPPH radical by an antioxidant.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Controls: Use a blank (methanol) and a positive control (e.g., Ascorbic acid or Trolox).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[17]

Data Presentation and Interpretation

The antioxidant activity is typically expressed as the IC50 value or as Trolox Equivalents (TEAC).[16]

AssayCompoundIC50 (µg/mL)
DPPH This compoundExperimental Value
Ascorbic Acid (Positive Control)Known Value
ABTS This compoundExperimental Value
Trolox (Positive Control)Known Value

Tier 4: Enzyme Inhibition Assays

Enzyme inhibition is a primary mechanism of action for many drugs.[20][21] Screening this compound against a panel of relevant enzymes can provide valuable insights into its potential therapeutic targets.[22][23]

Rationale for Enzyme Inhibition Screening

Enzyme inhibition assays are crucial for identifying how a compound may affect biological pathways.[22][24] These assays can determine if a compound reduces the activity of a specific enzyme and can help elucidate its mechanism of action (e.g., competitive, non-competitive inhibition).[20][21]

General Workflow: Enzyme Inhibition Assay

A typical enzyme inhibition assay follows a standardized workflow to ensure accurate and reproducible results.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzyme, and Substrate Pre_Incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Pre_Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Compound Inhibitor_Prep->Pre_Incubation Reaction_Start Initiate Reaction by Adding Substrate Pre_Incubation->Reaction_Start Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Monitoring Rate_Calc Calculate Reaction Rates Monitoring->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Caption: General workflow for an enzyme inhibition assay.

Example Protocol: Cyclooxygenase (COX) Inhibition Assay

Given the anti-inflammatory potential of some benzoxazolones, a COX inhibition assay is a relevant choice.

Step-by-Step Methodology:

  • Reagents: Use a commercial COX inhibitor screening assay kit which typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Pre-incubation: In a 96-well plate, pre-incubate the respective COX enzyme with various concentrations of this compound for a specified time.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Detection: After a set incubation period, add a developing reagent that reacts with the product of the COX reaction (prostaglandin H2) to produce a measurable colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Controls: Include a no-enzyme control, a vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

The inhibitory activity is expressed as the IC50 value for each enzyme isoform. Selectivity can be determined by comparing the IC50 values for COX-1 and COX-2.

EnzymeCompoundIC50 (µM)
COX-1 This compoundExperimental Value
SC-560 (Positive Control)Known Value
COX-2 This compoundExperimental Value
Celecoxib (Positive Control)Known Value

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach to the preliminary biological screening of this compound. The tiered methodology ensures an efficient allocation of resources, starting with broad assessments of cytotoxicity and progressively narrowing the focus to more specific activities. The data generated from this screening cascade will form a critical foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and more in-depth mechanistic investigations. Positive "hits" in any of these assays would justify advancing the compound into more complex cell-based and eventually in vivo models to fully characterize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Investigating the In Vitro Activity of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold

The benzoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of 2(3H)-benzoxazolone have demonstrated analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] Given this established therapeutic potential, novel analogs such as 4-Aminobenzo[d]oxazol-2(3H)-one are promising candidates for drug discovery programs. The introduction of an amino group at the 4-position of the benzoxazolone ring system presents an opportunity for new pharmacological profiles and mechanisms of action.

This technical guide provides a comprehensive suite of in vitro assays to elucidate the biological activity of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically screen for and characterize potential cytotoxic, neuroprotective, and enzyme-inhibitory activities.

Logical Workflow for Activity Screening

A tiered approach is recommended to efficiently screen this compound for biological activity. This workflow prioritizes broad screening for cytotoxic effects, followed by more specific assays based on the known activities of related benzoxazolone derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Targeted Assays cluster_2 Tier 3: Advanced Characterization Initial Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT Assay on Cancer & Normal Cell Lines) Enzyme Inhibition Enzyme Inhibition Assays (e.g., MAO, MPO, Kinases) Initial Cytotoxicity->Enzyme Inhibition If cytotoxic Neuroprotection Neuroprotective Assays (e.g., Oxidative Stress Models) Initial Cytotoxicity->Neuroprotection If non-cytotoxic at relevant concentrations Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Initial Cytotoxicity->Antimicrobial Parallel or subsequent screen Apoptosis Apoptosis Assays (e.g., TUNEL, Caspase Activity) Initial Cytotoxicity->Apoptosis If cytotoxic Dose-Response Dose-Response & IC50 Determination Enzyme Inhibition->Dose-Response Neuroprotection->Dose-Response Antimicrobial->Dose-Response

Caption: Tiered screening workflow for this compound.

Part 1: Cytotoxicity and Antiproliferative Activity

A primary assessment of cytotoxicity is crucial to determine the concentration range for subsequent, more specific assays and to identify potential anticancer activity. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[1][3]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The concentration of this formazan, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[1][4]

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Parameter Description
Cell Lines MDA-MB-231, A549, Normal Fibroblasts
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 and 72 hours
Endpoint Absorbance at 570 nm
Calculated Value IC50

Part 2: Neuroprotective and Enzyme Inhibitory Potential

Given that some benzoxazolone derivatives exhibit neuroprotective properties and can modulate the activity of enzymes involved in neurodegeneration, such as monoamine oxidases (MAO), it is pertinent to investigate these potential activities.[6][7]

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂).[8][9] This assay uses a fluorometric method where the H₂O₂ produced reacts with a probe to generate a fluorescent signal, which is proportional to the MAO activity.[10][11] A decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[10][11]

  • Fluorometric probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

  • Assay buffer

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Black 96-well plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and detection reagents in the assay buffer according to the manufacturer's instructions (e.g., commercially available kits).[10][11]

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of a black 96-well plate. Also, include positive and negative controls.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate and detection reagents.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (e.g., λex/em = 530/585 nm) in kinetic mode for 30-60 minutes at 37°C.[10]

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[5][12]

G Monoamine Monoamine (e.g., Tyramine) MAO MAO Enzyme (A or B) Monoamine->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Fluorescence Fluorescent Product H2O2->Fluorescence Reaction Probe Fluorometric Probe + HRP Probe->Fluorescence Inhibitor This compound Inhibitor->MAO Inhibits

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol 3: Cell-Based Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or glutamate excitotoxicity. Cell viability is assessed using a suitable method, such as the MTT assay described previously or a fluorescence-based live/dead cell staining. A wide variety of cell-based assays can be used to assess neuroprotection.[13]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • This compound

  • Neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine, or glutamate)

  • Complete cell culture medium

  • Reagents for cell viability assessment (e.g., MTT solution or Calcein-AM/Propidium Iodide)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined concentration of the neurotoxic agent (e.g., 100 µM H₂O₂) for a specified duration (e.g., 24 hours). Include control wells with no toxic agent and wells with the toxic agent alone.

  • Assessment of Cell Viability: Following the toxic insult, measure cell viability using the MTT assay (as described in Protocol 1) or another suitable method.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration, relative to the cells treated with the toxic agent alone.

Parameter Description
Cell Line Differentiated SH-SY5Y neuroblastoma cells
Toxic Insult Hydrogen Peroxide (H₂O₂)
Compound Conc. 0.1, 1, 10, 50 µM
Pre-incubation 24 hours
Endpoint Cell Viability (MTT Assay)
Calculated Value % Neuroprotection

Part 3: Antimicrobial Activity

The benzoxazole scaffold is present in many compounds with antimicrobial properties.[2][14] Therefore, screening this compound for antibacterial and antifungal activity is a worthwhile endeavor.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Fungal strains (e.g., Candida albicans)[2]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antibiotics as positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the in vitro biological activities of this compound. By systematically evaluating its cytotoxic, neuroprotective, enzyme-inhibitory, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. Positive results in these primary assays should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved.

References

Application Notes & Protocols: A Comprehensive Framework for Evaluating 4-Aminobenzo[d]oxazol-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and validation of novel kinase inhibitors are cornerstones of modern therapeutic development, particularly in oncology and immunology. This document provides a comprehensive, multi-phase framework for the systematic evaluation of a novel small molecule, 4-Aminobenzo[d]oxazol-2(3H)-one, as a potential kinase inhibitor. While the benzoxazolone scaffold has shown promise in targeting kinases like TNIK[1], a thorough and staged approach is essential to fully characterize any new derivative. This guide moves beyond a simple listing of procedures to explain the scientific rationale behind each experimental phase, ensuring a self-validating and robust data package. We will progress from high-throughput biochemical screening to detailed biophysical characterization and finally to cellular validation, providing researchers with the necessary protocols to determine potency, selectivity, binding kinetics, and target engagement in a physiologically relevant context.

Introduction: The Kinase Inhibitor Discovery Cascade

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[2] Their dysregulation is a hallmark of numerous diseases, making them a highly "druggable" target class.[3] The journey from a candidate molecule to a validated lead compound is a rigorous process requiring a cascade of assays to build a comprehensive profile of its biological activity.[3][4]

This guide uses this compound (a compound with the empirical formula C₇H₆N₂O₂) as a representative test case for a novel chemical entity.[5] We will outline a logical, four-phase workflow designed to thoroughly investigate its potential as a kinase inhibitor. This workflow is designed to be adaptable for other novel compounds.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Cellular Validation P1_Start Compound Synthesis & QC P1_HTS High-Throughput Screen (e.g., ADP-Glo™) vs. Kinase Panel P1_Start->P1_HTS P1_Hit_ID Hit Identification (% Inhibition > 50%) P1_HTS->P1_Hit_ID P2_Dose Dose-Response Assay (e.g., Z'-LYTE™) for IC₅₀ Determination P1_Hit_ID->P2_Dose Active Hits P2_Selectivity Selectivity Profiling (IC₅₀ against related kinases) P2_Dose->P2_Selectivity P3_SPR Surface Plasmon Resonance (SPR) (k_on, k_off, K_D) P2_Selectivity->P3_SPR Potent & Selective Hits P3_ITC Isothermal Titration Calorimetry (ITC) (K_D, ΔH, ΔS) P4_TE Target Engagement Assay (e.g., NanoBRET™) P3_ITC->P4_TE Confirmed Binders P4_Functional Cellular Functional Assay (e.g., Phospho-Substrate Western/ELISA) P4_TE->P4_Functional P4_End P4_End P4_Functional->P4_End Validated Lead Candidate

Figure 1: Overall workflow for kinase inhibitor characterization.

Phase 1: Initial Biochemical Screening for Hit Identification

Causality: The primary objective is to efficiently determine if this compound possesses any inhibitory activity against a broad range of kinases. A universal assay format that measures a common product of all kinase reactions, such as ADP, is ideal for this high-throughput stage.[6][7] The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad applicability across different kinase families, and tolerance of high ATP concentrations.[6][8][9]

Protocol 1.1: High-Throughput Screening using the ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to screen the test compound against a panel of representative kinases.

Materials:

  • Recombinant Kinases (e.g., a panel covering different families: TKs, S/T kinases)

  • Corresponding kinase-specific peptide substrates

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[10]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, Ultra-Pure (Promega)[11]

  • Staurosporine (positive control inhibitor)

  • 384-well, low-volume, white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a 400 µM stock of this compound in DMSO. In the assay plate, add 25 nL of this stock to the appropriate wells for a final assay concentration of 10 µM (assuming a 10 µL final reaction volume). Add 25 nL of DMSO to control wells (0% inhibition) and 25 nL of a 400 µM staurosporine stock to positive control wells.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer. The final concentration of each kinase and its respective substrate should be optimized based on manufacturer recommendations or prior validation.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for each specific kinase, if known.

    • To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • Terminate Kinase Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[9]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.[8][9]

  • Signal Development & Readout: Incubate for a final 30-60 minutes at room temperature to stabilize the luminescent signal.[10] Measure luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_DMSO - Signal_PositiveControl))

Table 1: Hypothetical Primary Screening Results (10 µM Compound)

Kinase Target Kinase Family % Inhibition Hit? ( >50%)
EGFR Tyrosine Kinase 8% No
SRC Tyrosine Kinase 92% Yes
ABL1 Tyrosine Kinase 88% Yes
CDK2/CycA Ser/Thr Kinase 15% No
PKA Ser/Thr Kinase 5% No

| TNIK | Ser/Thr Kinase | 75% | Yes |

Phase 2: Potency and Selectivity Determination

Causality: Following hit identification, the next critical step is to quantify the compound's potency (IC₅₀) against the active kinases and begin to understand its selectivity profile.[4] For this, we employ a dose-response analysis. The Z'-LYTE™ assay, a FRET-based method, is chosen as an orthogonal technology to confirm the initial hits.[12][13] This method measures substrate phosphorylation directly, providing a different mechanistic readout than the ADP-detection method used in Phase 1, thus increasing confidence in the results.[12]

Protocol 2.1: IC₅₀ Determination using the Z'-LYTE™ Kinase Assay

This protocol describes an 11-point dose-response curve for determining the IC₅₀ value.

Materials:

  • Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific, corresponding to the hit kinase and appropriate peptide substrate)[13]

  • Hit Kinase(s) (e.g., SRC, ABL1, TNIK)

  • This compound

  • ATP

  • Kinase Buffer

  • 384-well black assay plates

Procedure:

  • Compound Dilution Series:

    • Create a serial dilution of this compound in 100% DMSO, typically starting at 1000X the desired final highest concentration.

    • Perform a secondary dilution to create a 4X working stock of each concentration in kinase buffer. For an 11-point curve, this might range from 200 µM down to low nanomolar concentrations.

  • Assay Plate Preparation: Add 2.5 µL of each 4X compound dilution to the appropriate wells. Add 2.5 µL of 4% DMSO buffer to control wells.

  • Kinase/Substrate Addition: Prepare a 2X Kinase/FRET-Peptide Substrate solution. Add 5 µL to each well.[14][15]

  • Reaction Initiation & Incubation:

    • Prepare a 4X ATP solution. The concentration should be at the Kₘ(app) for the specific kinase as recommended by the kit manufacturer.

    • Add 2.5 µL of the 4X ATP solution to all wells to start the reaction (final volume = 10 µL).

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[14][15]

  • Development Reaction: Add 5 µL of the Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves only the non-phosphorylated substrate.[13]

  • Incubation: Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.[14][15]

  • Read Plate: Measure the fluorescence using a FRET-compatible plate reader, reading both the Coumarin (donor, ~445 nm) and Fluorescein (acceptor, ~520 nm) emission channels (Excitation ~400 nm).[14][15]

Data Analysis:

  • Calculate the Emission Ratio (520 nm / 445 nm) for each well.

  • Calculate the % Phosphorylation based on 0% and 100% phosphorylation controls provided in the kit.

  • Plot % Inhibition (calculated from % Phosphorylation) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Potency and Selectivity Data

Kinase Target IC₅₀ (nM)
SRC 85
ABL1 120
TNIK 450
LYN (related) 1,500

| FYN (related) | 2,800 |

Phase 3: Biophysical Characterization of Direct Binding

Causality: Biochemical assays demonstrate inhibition of enzyme activity, but they do not directly prove or characterize the physical binding of the inhibitor to the kinase. Biophysical methods are essential to confirm a direct interaction and to elucidate the kinetics and thermodynamics that govern it.[3] Surface Plasmon Resonance (SPR) provides real-time kinetic data (kₒₙ, kₒff) and affinity (Kᴅ), while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile (Kᴅ, ΔH, ΔS), offering deep insight into the binding mechanism.[16][17][18][19][20]

cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Immobilize Immobilize Kinase on Sensor Chip SPR_Inject Inject Compound (Association) SPR_Immobilize->SPR_Inject SPR_Wash Inject Buffer (Dissociation) SPR_Inject->SPR_Wash SPR_Data Calculate K_D (k_off / k_on) SPR_Inject->SPR_Data k_on SPR_Regen Regeneration SPR_Wash->SPR_Regen SPR_Wash->SPR_Data k_off ITC_Load Load Kinase in Cell, Compound in Syringe ITC_Inject Inject Compound (Measure Heat Change) ITC_Load->ITC_Inject ITC_Integrate Integrate Heat Peaks ITC_Inject->ITC_Integrate ITC_Data Determine K_D, ΔH, ΔS ITC_Integrate->ITC_Data Fit to Binding Model

Figure 2: Workflow for biophysical characterization.
Protocol 3.1: Kinetic Analysis using Surface Plasmon Resonance (SPR)

Principle: An active kinase is immobilized on a sensor chip. The test compound is flowed over the surface, and changes in the refractive index at the surface, which correlate with mass changes from binding, are measured in real-time.[16][21]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Purified, active hit kinase (e.g., SRC)

  • This compound

  • SPR Running Buffer (e.g., HBS-EP+, with 1-2% DMSO)

  • Regeneration Solution (e.g., low pH glycine or high salt, to be optimized)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of EDC/NHS.

    • Inject the kinase (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level (e.g., ~10,000 RU). Finding conditions that maintain kinase activity is critical.[21]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis (Multi-Cycle Kinetics):

    • Prepare a dilution series of the compound in running buffer (e.g., 6 concentrations, from 0.1x to 10x the expected Kᴅ, plus a zero-concentration blank).

    • For each cycle:

      • Inject a single compound concentration over the kinase and reference flow cells for a set time (e.g., 120 seconds) to measure association.

      • Switch to flowing running buffer to measure dissociation (e.g., 300 seconds).

      • Inject the regeneration solution to remove any bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal ("double referencing").

    • Subtract the zero-concentration blank injection signal.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᴅ = kₒff/kₒₙ).

Protocol 3.2: Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[18][22] A solution of the compound is titrated into a solution of the kinase, and the resulting heat changes are measured to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH). Entropy (ΔS) is then calculated.[19][20]

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified, active hit kinase (e.g., SRC)

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the kinase against the final ITC buffer.

    • Dissolve the compound in the final dialysis buffer. A precise buffer match is critical to minimize heats of dilution.

    • Degas both solutions immediately before use.

  • Instrument Setup:

    • Load the kinase solution (e.g., 5-20 µM) into the sample cell.

    • Load the compound solution (e.g., 50-200 µM, typically 10-20x the kinase concentration) into the titration syringe.[19]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any compound from the syringe tip, and discard this data point.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline.[19]

  • Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the main experiment.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine n, Kᴅ, and ΔH.[19] Calculate ΔG and TΔS using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Table 3: Hypothetical Biophysical Data for SRC Kinase Interaction

Parameter Method Value Interpretation
kₒₙ (M⁻¹s⁻¹) SPR 1.5 x 10⁵ Fast association rate
kₒff (s⁻¹) SPR 1.2 x 10⁻² Moderately slow dissociation rate
Kᴅ (nM) SPR 80 High affinity, consistent with IC₅₀
Kᴅ (nM) ITC 95 High affinity, confirms SPR result
n (stoichiometry) ITC 1.05 Binds in a 1:1 ratio
ΔH (kcal/mol) ITC -8.5 Binding is enthalpically driven

| -TΔS (kcal/mol)| ITC | +0.4 | Binding has a small entropic penalty |

Phase 4: Cellular Target Engagement and Functional Validation

Causality: Demonstrating that a compound is active in a test tube is not sufficient. It is crucial to confirm that it can enter cells, bind to its intended target, and exert a functional effect on the relevant signaling pathway.[23][24][25] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a specific protein within intact, living cells.[26][27][28] This is followed by a functional cellular assay, such as measuring the phosphorylation of a known downstream substrate, to link target engagement with a biological outcome.[23]

Protocol 4.1: Live-Cell Target Engagement using the NanoBRET™ Assay

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET).[29] The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the acceptor. When a test compound enters the cell and binds the kinase, it displaces the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[23][27]

cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor Inhibitor Present Kinase_NLuc_1 Kinase-NanoLuc® Tracer_1 Fluorescent Tracer Kinase_NLuc_1->Tracer_1 Binding EnergyTransfer Energy Transfer (High BRET Signal) Kinase_NLuc_1->EnergyTransfer Donates Energy Tracer_1->EnergyTransfer Accepts Energy Kinase_NLuc_2 Kinase-NanoLuc® Inhibitor Inhibitor Kinase_NLuc_2->Inhibitor Binding Tracer_2 Fluorescent Tracer NoTransfer No Energy Transfer (Low BRET Signal)

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Tracer and Nano-Glo® Substrate (Promega)[26]

  • White, tissue-culture treated 96-well or 384-well plates

  • Luminometer capable of dual-filtered luminescence measurement (e.g., 460 nm and >600 nm)

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a culture flask.

    • Prepare a transfection complex with the kinase-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM™.[30]

    • Add the complex to the cells and incubate for 24 hours to allow for protein expression.[29]

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ at a determined density (e.g., 2 x 10⁵ cells/mL).[29][30]

    • Dispense cells into the white assay plate.

  • Compound and Tracer Addition:

    • Add the this compound dose-response dilutions to the cells.

    • Immediately add the NanoBRET™ Tracer at its pre-determined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[30]

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor (to reduce background).

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes, measuring both donor (460 nm) and acceptor (618 nm) emission.[29]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert raw ratios to milliBRET units (mBU).

    • Plot the mBU values against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the cellular IC₅₀.

Protocol 4.2: Cellular Functional Assay (General Western Blot Method for SRC)

Principle: To confirm that target engagement translates into a functional outcome, we measure the phosphorylation status of a known downstream substrate of the target kinase. For SRC, a common substrate is STAT3, which is phosphorylated at Tyrosine 705 (p-STAT3 Y705).

Materials:

  • A suitable cell line with active SRC signaling (e.g., a cancer cell line).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT3 (Y705), anti-total-STAT3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary antibody for p-STAT3 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal protein loading and that the compound is not affecting total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or β-actin signal. Plot the normalized signal against compound concentration to determine the functional IC₅₀.

Table 4: Hypothetical Cellular Assay Data for SRC Inhibition

Assay Parameter Value (nM) Interpretation
NanoBRET™ Target Engagement IC₅₀ 250 Compound effectively binds SRC in live cells.

| Western Blot | Functional IC₅₀ (p-STAT3) | 310 | Target binding leads to inhibition of downstream signaling. |

Summary and Forward Look

This comprehensive guide outlines a structured, multi-phase approach to characterize a novel compound, this compound, as a potential kinase inhibitor. By systematically progressing from broad biochemical screening to detailed biophysical and cellular validation, researchers can build a robust data package. The hypothetical data presented herein—demonstrating potent biochemical inhibition of SRC, direct high-affinity binding, and on-target functional effects in living cells—would position this compound as a promising lead candidate for further optimization and preclinical development. Each protocol is grounded in established, reliable technologies, ensuring the generation of trustworthy and actionable data for any drug development program.

References

Application Notes and Protocols for Cell Culture Experiments with 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[d]oxazol-2(3H)-one Scaffold

The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active molecules. Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory activity against a range of high-value therapeutic targets, implicating them in the treatment of various pathologies, from cancer to neurological disorders. Notably, substituted benzo[d]oxazol-2(3H)-one analogs have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway frequently dysregulated in colorectal cancer[1]. Further investigations have revealed that compounds bearing this core structure can act as selective ligands for the sigma-1 receptor, a protein implicated in a variety of central nervous system disorders[2]. The versatility of this scaffold is also highlighted by its utility in developing inhibitors for the c-Met kinase, a receptor tyrosine kinase involved in tumor metastasis, and the chromodomain protein CDYL, an epigenetic reader protein[3].

This document provides a comprehensive guide for researchers and drug development professionals on the effective use of 4-Aminobenzo[d]oxazol-2(3H)-one in cell-based assays. While the specific mechanism of action for the parent 4-amino substituted compound is a subject of ongoing investigation, the established activities of its derivatives provide a strong rationale for a systematic in vitro characterization. Herein, we present detailed protocols for assessing the compound's general effects on cell health and viability, as well as for exploring its potential activity against a panel of targets implicated by the broader class of benzo[d]oxazol-2(3H)-one derivatives.

Compound Handling and Preparation

Prior to initiating any cell-based experiment, it is imperative to ensure the proper handling and preparation of this compound to maintain its integrity and ensure reproducible results.

Physicochemical Properties

PropertyValueSource
CAS Number 81900-98-3[4]
Molecular Formula C₇H₆N₂O₂[4]
Molecular Weight 150.13 g/mol [4]
Appearance Solid[4]

Stock Solution Preparation

  • Solvent Selection : Due to the aromatic and heterocyclic nature of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Stock Concentration : Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in sterile, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.5013 mg of the compound in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Working Solution Preparation

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cellular toxicity, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to characterizing the biological effects of this compound.

experimental_workflow cluster_phase1 Phase 1: General Cellular Effects cluster_phase2 Phase 2: Target-Specific Investigations viability Cell Viability/Cytotoxicity Assay (MTT Assay) proliferation Cell Proliferation Assay (BrdU Assay) viability->proliferation If not overtly cytotoxic migration Cell Migration Assay (Wound Healing) proliferation->migration wnt Wnt Pathway Analysis (β-catenin Western Blot) migration->wnt Based on derivative data kinase Kinase Activity Assays (TNIK, c-Met) migration->kinase receptor Receptor Binding Assay (Sigma-1) migration->receptor epigenetic Epigenetic Target Engagement (CDYL Assay) migration->epigenetic end Data Analysis & Conclusion wnt->end kinase->end receptor->end epigenetic->end start Start: This compound start->viability

Caption: A logical workflow for the in vitro characterization of this compound.

Phase 1: General Cellular Effects

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells of interest (e.g., colorectal cancer cell line HCT116, a relevant line given the TNIK inhibitory activity of derivatives)

  • Complete culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).

Protocol 2: Cell Proliferation Assessment (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound working solutions

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • 96-well plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling : Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation : Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation : Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Washing : Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection : Add the appropriate substrate and incubate until color development is sufficient (for HRP conjugates) or proceed with imaging (for fluorescent conjugates).

  • Measurement : Measure the absorbance or fluorescence using a microplate reader or capture images with a fluorescence microscope.

  • Data Analysis : Quantify the signal relative to the vehicle control to determine the effect on cell proliferation.

Protocol 3: Cell Migration Assessment (Wound Healing Assay)

This assay evaluates the effect of the compound on cell migration.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound working solutions

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a cell-scratching instrument

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer : Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound" : Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.

  • Washing : Gently wash the wells with PBS to remove detached cells.

  • Treatment : Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging : Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis : Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and control cells.

Phase 2: Target-Specific Investigations

Based on the known activities of its derivatives, the following assays can be employed to investigate the potential mechanism of action of this compound.

Wnt Signaling Pathway Analysis

The inhibition of TNIK by benzo[d]oxazol-2(3H)-one derivatives suggests a potential role in modulating the Wnt signaling pathway. A key indicator of Wnt pathway activation is the stabilization and nuclear accumulation of β-catenin.

wnt_pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Nucleus Nucleus TNIK TNIK TNIK->TCF_LEF activates Compound Benzo[d]oxazol-2(3H)-one Derivative Compound->TNIK inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the potential point of inhibition by benzo[d]oxazol-2(3H)-one derivatives.

Protocol 4: Western Blot for β-catenin

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Washing : Wash the membrane with TBST.

  • Secondary Antibody Incubation : Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing : Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis : Quantify the band intensities and normalize the β-catenin signal to the loading control.

Kinase Inhibition Assays

Given that derivatives of the core structure inhibit TNIK and c-Met, direct kinase assays can be performed to assess the inhibitory potential of this compound.

Protocol 5: In Vitro Kinase Assay (General Protocol)

This protocol can be adapted for TNIK, c-Met, or other kinases of interest.

Materials:

  • Recombinant active kinase (e.g., TNIK or c-Met)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution : Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup : In a 384-well plate, add the kinase, the compound dilutions (or vehicle control), and the kinase substrate.

  • Initiate Reaction : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection : Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit reagents according to the manufacturer's instructions.

  • Luminescence Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, proliferation, and migration, and by investigating its potential interactions with key cellular targets such as those in the Wnt signaling pathway and various kinases, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These studies will pave the way for further optimization and development of this intriguing class of molecules.

References

"molecular docking studies of 4-Aminobenzo[d]oxazol-2(3H)-one with target proteins"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to performing molecular docking studies of 4-Aminobenzo[d]oxazol-2(3H)-one with therapeutically relevant protein targets. This document provides a theoretical framework, step-by-step protocols, and best practices for computational drug discovery professionals.

Introduction: The Rationale for Docking this compound

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1] Derivatives have been identified as potent inhibitors of key therapeutic targets, including the c-Met kinase, an enzyme implicated in cancer progression, and the chromodomain protein CDYL, an epigenetic reader.[2][3] The specific compound, this compound (CAS: 81900-93-8), serves as a valuable chemical intermediate and a foundational fragment for building more complex and potent inhibitors.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex.[4][5] This technique is instrumental in structure-based drug design, allowing researchers to visualize ligand-target interactions at an atomic level, predict binding affinities, and screen virtual libraries of compounds to identify potential drug candidates before committing to costly and time-consuming synthesis and in vitro testing.[6]

This guide provides a comprehensive protocol for conducting molecular docking studies of this compound, using the c-Met kinase as an exemplary target protein. The methodologies described herein are broadly applicable to other protein targets and can be adapted for derivative compounds.

Principle of the Method

The core principle of molecular docking involves two main stages: sampling and scoring.[6] The sampling algorithm explores a vast conformational space of the ligand within the defined active site of the protein, generating numerous possible binding poses. The scoring function then evaluates each pose, assigning a score (typically representing the binding free energy) to rank the conformations. A lower binding energy score generally indicates a more stable and favorable interaction.[5] This process is visualized in the workflow diagram below.

Molecular_Docking_Workflow cluster_prep PART 1: Preparation cluster_dock PART 2: Docking Simulation cluster_analysis PART 3: Analysis & Validation PDB Select Target Protein (e.g., c-Met Kinase from PDB) PREP_P Prepare Protein (Remove water, add H, assign charges) PDB->PREP_P LIG Define Ligand (this compound) PREP_L Prepare Ligand (Energy minimize, add H, assign charges) LIG->PREP_L GRID Define Binding Site (Grid Box Generation) PREP_P->GRID PREP_L->GRID CONFIG Set Docking Parameters (Configuration File) GRID->CONFIG RUN Execute Docking (e.g., AutoDock Vina) CONFIG->RUN RESULTS Analyze Poses (Binding Energy & Interactions) RUN->RESULTS VALIDATE Validate Protocol (Redocking & RMSD Calculation) RESULTS->VALIDATE CONCLUSION Draw Conclusions (Lead Identification) VALIDATE->CONCLUSION

Caption: High-level workflow for a typical molecular docking experiment.

Experimental Protocols

The following protocols are based on the widely used and freely available software suite AutoDock Tools and AutoDock Vina.[7]

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking study. This protocol details the steps to clean and prepare a receptor for docking. We will use the crystal structure of c-Met kinase in complex with an inhibitor (PDB ID: 2WGJ) as our example.

Rationale: Raw PDB files often contain experimental artifacts and molecules (e.g., water, ions, co-factors) that are not relevant to the ligand-binding interaction and must be removed. The protein also needs to be protonated and assigned atomic charges to be compatible with the docking software's force field.[8][9][10]

Step-by-Step Methodology:

  • Download Structure: Obtain the PDB file for the target protein from the RCSB Protein Data Bank (rcsb.org). For this example, download 2WGJ.pdb.

  • Load into AutoDock Tools (ADT): Start ADT and load the 2WGJ.pdb molecule (File > Read Molecule).

  • Clean the Protein:

    • Remove water molecules by selecting Edit > Delete Water.

    • Identify the co-crystallized ligand and any other heteroatoms (molecules other than the protein). Separate the protein chains from the ligand. For 2WGJ, the ligand is "JNJ". Select and delete it for now (we will use it later for validation). The goal is to have a receptor-only PDB file.

    • Save the cleaned protein as receptor_clean.pdb.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, which are critical for defining hydrogen bonds: Edit > Hydrogens > Add > Polar Only.

  • Assign Charges: Compute partial charges for the protein atoms. Kollman charges are standard for proteins in ADT: Edit > Charges > Add Kollman Charges.

  • Save as PDBQT: Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina: Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt.

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and charge distribution.

Rationale: A ligand's 3D structure, protonation state (at physiological pH), and partial charges directly influence how it fits into a protein's binding pocket and forms interactions.[11] An initial energy minimization step provides a low-energy, stable starting conformation.

Step-by-Step Methodology:

  • Obtain Ligand Structure: The structure of this compound can be obtained from its SMILES string (NC1=CC=C2OC(=O)NC2=C1) using a program like Open Babel or by downloading it from the PubChem database (CID: 450410). Save it as ligand.pdb.

  • Load into ADT: Open the ligand.pdb file in ADT (Ligand > Input > Open).

  • Add Hydrogens and Assign Charges:

    • Add all hydrogens (Edit > Hydrogens > Add).

    • Compute Gasteiger charges, which are standard for small molecules: Edit > Charges > Compute Gasteiger.

  • Define Rotatable Bonds: ADT will automatically detect rotatable bonds, allowing for ligand flexibility during docking. You can verify this under Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format: Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol covers the setup and execution of the docking calculation.

Rationale: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[7] Its size and location are critical; it should encompass the entire binding site without being excessively large, which would waste computational resources. The exhaustiveness parameter controls the thoroughness of the search.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. To center it on the active site, you can load the original 2WGJ.pdb file and find the coordinates of the co-crystallized ligand ("JNJ").

    • Adjust the center and dimensions of the box to fully enclose the known binding pocket. A good starting point is a cube of 20-25 Å per side centered on the active site.

    • Note the coordinates for the center (center_x, center_y, center_z) and the size (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinate and size values with those from the previous step:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command (assuming vina is in your system's PATH): vina --config conf.txt --log log.txt

Results Analysis and Protocol Validation

A docking run is incomplete without rigorous analysis and validation.

Analysis of Binding Poses

The output file all_poses.pdbqt contains the docked conformations of the ligand, ranked by their predicted binding affinity.

  • Binding Affinity: Open the log.txt file. It will contain a table of the top binding modes and their corresponding affinity scores in kcal/mol. The pose with the lowest energy is the most favorable according to the scoring function.

  • Interaction Visualization: Use a molecular visualization tool like Biovia Discovery Studio Visualizer or PyMOL to view the results.[12]

    • Load the receptor.pdbqt and the all_poses.pdbqt files.

    • Analyze the top-scoring pose. Identify key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between this compound and the amino acid residues of the c-Met kinase active site.

Protocol Validation

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce known experimental results.[13] The most common method is to "redock" the co-crystallized ligand back into its receptor's binding site.

Rationale: If the docking protocol can accurately place the native ligand back into its crystallographic position, it provides confidence that the method is reliable for predicting the binding of novel or similar ligands.[14] The primary metric for success is the Root Mean Square Deviation (RMSD) between the atomic coordinates of the redocked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation.[14]

Validation_Decision_Tree START Perform Redocking of Co-crystallized Ligand CALC_RMSD Calculate RMSD Between Docked Pose and Crystal Pose START->CALC_RMSD CHECK_RMSD Is RMSD < 2.0 Å? CALC_RMSD->CHECK_RMSD SUCCESS Protocol Validated. Proceed with Test Ligands. CHECK_RMSD->SUCCESS Yes FAIL Protocol Not Validated. Re-evaluate Parameters. CHECK_RMSD->FAIL No ADJUST Adjust Grid Box Size/Center Increase Exhaustiveness Check Protonation States FAIL->ADJUST Refine ADJUST->START Refine

Caption: Decision workflow for validating a molecular docking protocol.

Step-by-Step Validation Methodology:

  • Prepare the Native Ligand: Extract the co-crystallized ligand ("JNJ" from 2WGJ.pdb) into its own file. Prepare it using Protocol 2 to create native_ligand.pdbqt.

  • Redock the Ligand: Use the same receptor.pdbqt and conf.txt file from Protocol 3 , but change the ligand entry to native_ligand.pdbqt. Run Vina.

  • Calculate RMSD: Using a program like PyMOL or VMD, superimpose the top-scoring redocked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.

Data Summary

Results should be summarized in a clear, tabular format for easy comparison.

LigandTarget ProteinPDB IDTop Binding Affinity (kcal/mol)Validation RMSD (Å)Key Interacting Residues (Example)
JNJ (Native)c-Met Kinase2WGJ-10.50.95MET1160, TYR1230, ASP1222
4-Aminobenzo...c-Met Kinase2WGJ-7.2N/AMET1160, PRO1158

Conclusion

This application note provides a robust and validated framework for investigating the interactions between this compound and protein targets like c-Met kinase. By following these detailed protocols, researchers can generate reliable computational hypotheses about the binding modes and affinities of small molecules, guiding further experimental validation and accelerating the drug discovery process.

References

"developing derivatives of 4-Aminobenzo[d]oxazol-2(3H)-one for improved efficacy"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Derivatives of 4-Aminobenzo[d]oxazol-2(3H)-one for Improved Efficacy

For: Researchers, scientists, and drug development professionals.

Abstract

The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities ranging from anticancer and anti-inflammatory to neuroprotective effects.[1] This document provides a comprehensive guide for the strategic development of novel derivatives based on the this compound core. We will detail the underlying rationale for derivatization, robust synthetic protocols, and a cascade of screening assays to identify and optimize lead compounds with enhanced therapeutic efficacy and improved pharmacological profiles. The methodologies are designed to be self-validating, incorporating essential controls and decision-making frameworks to guide the drug discovery process.

Introduction: The Rationale for Derivatization

The this compound scaffold presents three primary points for chemical modification: the amino group at the C4 position, the amide nitrogen at the N3 position, and the aromatic ring at positions C5, C6, and C7. Each of these sites can be functionalized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influence its pharmacokinetic and pharmacodynamic profile.[1]

The primary goal of a derivatization program is to explore the structure-activity relationship (SAR) to enhance target affinity, selectivity, and overall efficacy while minimizing off-target effects and toxicity.[1][2] For instance, modifications can be designed to:

  • Enhance Target Binding: Introduce functional groups that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein.

  • Improve Selectivity: Tailor the molecule to fit a specific binding pocket, reducing its affinity for related off-targets.

  • Optimize ADME Properties: Modify lipophilicity and polarity to improve absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Introduce Novel Pharmacophores: Hybridize the core scaffold with other known active moieties to create compounds with dual or enhanced mechanisms of action.[3]

This guide will focus on a systematic approach to derivatization and evaluation, providing a framework for generating and testing a focused library of novel compounds.

Strategic Synthesis of Derivatives

A successful derivatization campaign begins with efficient and versatile synthetic routes. The following protocols outline methods for modifying the 4-amino group, a key handle for introducing diversity.

Protocol 2.1: Synthesis of N-Acyl Derivatives via Amide Coupling

Principle: This protocol describes the acylation of the 4-amino group with various carboxylic acids. Amide bond formation is a reliable and well-established reaction in medicinal chemistry, allowing for the introduction of a wide array of substituents. The choice of coupling agent (e.g., HATU) is critical for achieving high yields and minimizing side reactions.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: Synthesis of N-Sulfonyl Derivatives

Principle: Sulfonamides are important functional groups in many marketed drugs. This protocol details the reaction of the 4-amino group with sulfonyl chlorides to generate sulfonamide derivatives, which can alter the electronic properties and binding interactions of the parent molecule.

Materials:

  • This compound

  • Desired sulfonyl chloride (R-SO₂Cl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine at 0 °C.

  • Add the selected sulfonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-sulfonyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Efficacy Evaluation: A Tiered Screening Approach

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify compounds with improved efficacy. This process typically moves from high-throughput primary assays to more complex secondary and tertiary assays.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Lead Optimization Synthesis Derivative Synthesis (Protocols 2.1, 2.2) PrimaryAssay Primary Efficacy Assay (e.g., Target-based binding) Synthesis->PrimaryAssay Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT on HEK293) PrimaryAssay->Cytotoxicity CellAssay Cell-based Functional Assay (e.g., Reporter Gene, Phenotypic) Cytotoxicity->CellAssay Promising Hits (High Efficacy, Low Toxicity) DoseResponse Dose-Response & IC50/EC50 Determination CellAssay->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity ADME In Vitro ADME Assays (Microsomal Stability, Permeability) Selectivity->ADME Validated Leads InVivo In Vivo Proof-of-Concept (Animal Model) ADME->InVivo Lead Candidate Lead Candidate InVivo->Lead Candidate

Caption: Drug Discovery Workflow for Derivative Optimization.

Protocol 3.1: Primary Screening - Target Binding Affinity (Example: Kinase Inhibition)

Principle: This protocol describes a primary, high-throughput assay to quickly assess the ability of the synthesized derivatives to bind to a specific molecular target, in this case, a protein kinase (e.g., c-Met).[3] A biochemical assay, such as a competitive binding assay using a fluorescent probe, allows for the rapid determination of a compound's inhibitory constant (Ki) or IC50.

Materials:

  • Recombinant human kinase (e.g., c-Met)

  • Fluorescently-labeled ATP-competitive kinase inhibitor (tracer)

  • Synthesized derivatives dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of fluorescence polarization or similar detection

Procedure:

  • Prepare a serial dilution of the synthesized derivatives in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add the assay buffer, the fluorescent tracer (at a concentration near its Kd), and the diluted derivatives.

  • Initiate the reaction by adding the recombinant kinase to each well. Include controls: no inhibitor (max signal) and no enzyme (min signal).

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Secondary Screening - Cell-Based Functional Assay (Example: Anti-proliferative Activity)

Principle: After identifying compounds that bind to the target, it is crucial to confirm that this binding translates into a functional effect in a cellular context.[3] An anti-proliferative assay using a cancer cell line that is dependent on the target kinase (e.g., EBC-1 for c-Met) validates the on-target cellular activity.[3]

Materials:

  • Target-dependent cancer cell line (e.g., EBC-1)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the hit compounds in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the compounds. Include vehicle control (DMSO) wells.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value by non-linear regression.

Data Interpretation and Lead Selection

The data gathered from the screening cascade must be carefully analyzed to select promising lead candidates for further optimization.

Table 1: Hypothetical Screening Data for this compound Derivatives
Compound IDR-Group (at C4-NH)Target IC50 (nM) [c-Met Kinase]Cell IC50 (nM) [EBC-1 Proliferation]Cytotoxicity IC50 (µM) [HEK293 Cells]Selectivity Index (SI)¹
Parent -H5,20010,500> 10019.2
DER-01 -C(O)CH₃1,5003,200> 10031.3
DER-02 -C(O)Ph8501,6008553.1
DER-03 -SO₂CH₃4509807273.5
DER-04 -SO₂Ph5511045409.1
DER-05 -C(O)-(4-F-Ph)7201,4509062.1
DER-06 -SO₂-(4-MeO-Ph)255035700.0

¹Selectivity Index (SI) = Cytotoxicity IC50 / Cell IC50. A higher SI value is desirable.

Analysis of Results:

  • Structure-Activity Relationship (SAR): The data in Table 1 suggests a clear SAR. Sulfonamides (DER-03, DER-04, DER-06) are generally more potent than amides (DER-01, DER-02, DER-05). Aromatic substituents on the sulfonyl group (DER-04, DER-06) significantly increase potency compared to an aliphatic group (DER-03).

  • Lead Candidate Selection: Compound DER-06 emerges as the most promising lead. It exhibits the highest potency in both the biochemical and cellular assays (IC50 = 25 nM and 50 nM, respectively). Crucially, it also has the highest Selectivity Index (SI=700), indicating a large therapeutic window between its desired anti-proliferative effect and general cytotoxicity.

  • Next Steps: DER-06 would be prioritized for further studies, including selectivity profiling against a panel of other kinases and in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability).

Caption: Structure-Activity Relationship (SAR) Flowchart.

Conclusion

The systematic derivatization of the this compound core, guided by a robust synthetic strategy and a tiered screening approach, is a powerful method for developing novel therapeutic agents. By carefully analyzing the structure-activity relationships and prioritizing compounds with a favorable balance of potency, selectivity, and low cytotoxicity, researchers can efficiently identify and optimize lead candidates for preclinical development.

References

"use of 4-Aminobenzo[d]oxazol-2(3H)-one in high-throughput screening"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the hypothetical application of 4-Aminobenzo[d]oxazol-2(3H)-one as a novel fluorescent probe for High-Throughput Screening (HTS).

Application Note & Protocol

Topic: Leveraging this compound as a Pro-Fluorescent Substrate in High-Throughput Screening for Novel Transferase Inhibitors

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid interrogation of large compound libraries.[1] Fluorescence-based assays are predominant in HTS due to their high sensitivity, operational simplicity, and amenability to automation.[2][] This document outlines a hypothetical, yet scientifically grounded, framework for the development and application of this compound as a novel pro-fluorescent substrate for identifying inhibitors of a hypothetical enzyme class, "Substrate-Acceptor Transferases" (SATs). We will explore the theoretical mechanism of action, provide a detailed protocol for a competitive HTS assay, and discuss the principles of data analysis and validation. While the direct use of this molecule in HTS is not established, this guide serves as an expert-level blueprint for researchers seeking to develop new chemical probes from foundational scaffolds.

Introduction: The Need for Novel HTS Probes

The success of any HTS campaign hinges on the quality of the assay, which is largely dependent on the reagents used.[4] An ideal fluorescent probe should be sensitive, specific, and exhibit a significant change in a measurable property upon interaction with the biological target.[1] The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against various targets.[5][6][7] We propose to repurpose this thinking, not as the inhibitor, but as the basis for a probe. The 4-amino substitution on this scaffold provides a key chemical handle that can potentially be modified by a class of enzymes, leading to a change in the molecule's electronic and photophysical properties.

Postulated Mechanism of Action: A "Turn-On" Fluorescent System

We hypothesize that this compound is minimally fluorescent in its native state. However, upon enzymatic modification of the 4-amino group by a hypothetical Substrate-Acceptor Transferase (SAT), its electronic structure is altered, leading to a significant increase in fluorescence quantum yield.

The proposed enzymatic reaction is as follows:

This compound (Low Fluorescence) + Donor-Substrate --(SAT Enzyme)--> 4-(Modified-Amino)benzo[d]oxazol-2(3H)-one (High Fluorescence) + Donor-Byproduct

This "turn-on" mechanism is ideal for HTS as it produces a positive signal against a low-background, minimizing false negatives and increasing assay sensitivity.

Assay Principle: Competitive Inhibition HTS

The HTS assay is designed as a competitive inhibition screen to identify small molecules that prevent the SAT enzyme from modifying this compound. In the absence of an inhibitor, the enzyme is active, leading to the fluorescent product and a high signal. In the presence of a potent inhibitor, the enzyme's activity is blocked, the pro-fluorescent substrate remains unmodified, and the signal remains low.

HTS_Principle cluster_no_inhibitor Scenario 1: No Inhibitor cluster_inhibitor Scenario 2: Inhibitor Present Enzyme SAT Enzyme Substrate This compound (Pro-fluorescent) Product Fluorescent Product Inhibitor Test Compound (Potential Inhibitor) Signal_High High Fluorescence (No Inhibition) Signal_Low Low Fluorescence (Inhibition) Enzyme_A SAT Enzyme Product_A Fluorescent Product Enzyme_A->Product_A Catalysis Product_A->Signal_High Results in Substrate_A Pro-fluorescent Substrate Substrate_A->Enzyme_A Inhibitor_B Inhibitor Enzyme_B SAT Enzyme Inhibitor_B->Enzyme_B Binding Enzyme_B->Signal_Low No Reaction, Results in

Caption: Competitive HTS workflow.

Materials and Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • SAT Enzyme Stock: 1 mg/mL in storage buffer.

  • This compound (Substrate): 10 mM stock in 100% DMSO.[8]

  • Donor-Substrate: 50 mM stock in Assay Buffer.

  • Test Compounds: 10 mM in 100% DMSO, typically in 384-well library plates.

  • Positive Control: Known SAT inhibitor (e.g., Staurosporine, if applicable) at 1 mM in DMSO.

  • Negative Control: 100% DMSO.

  • Assay Plates: 384-well, black, flat-bottom, low-volume plates.

  • Instrumentation: Fluorescence plate reader with appropriate excitation/emission filters.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Step 1: Reagent Preparation
  • Enzyme Working Solution (2X): Thaw SAT enzyme stock on ice. Dilute to a 2X final concentration (e.g., 10 nM) in cold Assay Buffer. The optimal concentration must be determined empirically during assay development to be in the linear range of the reaction.

  • Substrate/Donor Mix (2X): Dilute the 10 mM this compound stock and the 50 mM Donor-Substrate stock into Assay Buffer to achieve a 2X final concentration (e.g., 20 µM for the substrate, 100 µM for the donor). The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

Step 2: Assay Plate Preparation
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds from the library plates into the wells of the 384-well assay plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 100 nL of DMSO into designated wells (e.g., columns 23-24).

    • Positive Control (100% Inhibition): Dispense 100 nL of the positive control compound into designated wells (e.g., columns 1-2).

Step 3: HTS Assay Execution
  • Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/Donor Mix to all wells to start the enzymatic reaction.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction in the negative control wells has not reached completion, maintaining a linear signal window.

  • Signal Detection: Read the fluorescence intensity on a plate reader. Based on the hypothetical properties of the benzo[d]oxazol-2(3H)-one scaffold, appropriate excitation/emission wavelengths might be in the range of Ex: 380 nm / Em: 460 nm. These values must be determined experimentally.

HTS_Workflow start Start dispense_cpd Dispense 100 nL Test Compounds/Controls into 384-well Plate start->dispense_cpd add_enzyme Add 10 µL 2X SAT Enzyme Solution dispense_cpd->add_enzyme incubate1 Incubate 15 min (Compound-Enzyme Binding) add_enzyme->incubate1 add_substrate Add 10 µL 2X Substrate/Donor Mix (Initiate Reaction) incubate1->add_substrate incubate2 Incubate 60 min (Enzymatic Reaction) add_substrate->incubate2 read_plate Read Fluorescence (e.g., Ex:380/Em:460) incubate2->read_plate analyze Data Analysis (% Inhibition, Z-Factor) read_plate->analyze end End analyze->end

Caption: Step-by-step HTS experimental workflow.

Data Analysis and Quality Control

Primary Data Analysis

The activity of each test compound is calculated as the percent inhibition of the enzymatic reaction relative to the controls on the same plate.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Where:

  • Signal_Compound: Fluorescence intensity of the well with the test compound.

  • Signal_Positive: Average fluorescence of the positive control wells (100% inhibition).

  • Signal_Negative: Average fluorescence of the negative control wells (0% inhibition).

Assay Quality Control: The Z'-Factor

The robustness and quality of the HTS assay are assessed by calculating the Z'-factor (Z-prime).[9] This statistical parameter provides a measure of the signal dynamic range and data variation.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Where:

  • SD: Standard Deviation

  • Mean: Average fluorescence signal

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityRecommendation
> 0.5ExcellentSuitable for HTS.
0 to 0.5MarginalAssay may require further optimization.
< 0UnacceptableAssay is not suitable for screening.

An assay is generally considered suitable for HTS if the Z'-factor is consistently greater than 0.5.[9]

Self-Validating Systems: Counter-screens and Hit Validation

A critical aspect of a trustworthy HTS campaign is the elimination of false positives.[10] Hits identified from the primary screen must be subjected to a series of validation and counter-screening steps.

  • Confirmation Screen: Active compounds ("hits") are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

  • Orthogonal Assays: Hits are tested in a different assay format that measures the same biological endpoint but uses a different detection technology (e.g., a luminescence-based ATP depletion assay).[4] This helps eliminate compounds that interfere specifically with the fluorescence-based primary assay.

  • Fluorescence Interference Testing: Compounds should be tested for intrinsic fluorescence at the assay wavelengths and for quenching properties in the absence of the enzyme to flag assay artifacts.

Conclusion and Future Directions

This document presents a comprehensive, albeit hypothetical, guide for utilizing this compound in a high-throughput screening campaign. By postulating its function as a pro-fluorescent substrate, we have constructed a scientifically rigorous framework that follows industry-best practices for assay development, execution, and validation. The principles outlined here—from the "turn-on" probe design to the emphasis on robust quality control and counter-screening—are universally applicable. Researchers can use this guide as a template for developing novel assays with other promising small molecule scaffolds, thereby accelerating the engine of drug discovery.[]

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction

In the landscape of contemporary drug discovery and development, the comprehensive cellular analysis of novel chemical entities is paramount.[1][2] Flow cytometry stands out as a powerful, high-throughput technology that provides rapid, quantitative, single-cell data on a multitude of physiological states.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of flow cytometry to characterize the cellular effects of 4-Aminobenzo[d]oxazol-2(3H)-one, a benzoxazole derivative.

While specific biological activities of this compound are not extensively documented in public literature, the benzoxazole scaffold is a recognized pharmacophore present in compounds with diverse biological activities, including the inhibition of critical cellular targets like c-Met kinase and chromodomain proteins.[4][5] Furthermore, structurally related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6][7] Therefore, a primary characterization of this compound should focus on its potential to impact cell viability, cell cycle progression, and induce cellular stress.

This guide will detail protocols for three fundamental flow cytometry assays:

  • Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis using Propidium Iodide (PI) Staining: To investigate whether the compound disrupts normal cell division.

  • Reactive Oxygen Species (ROS) Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA): To assess the induction of oxidative stress.

These assays provide a robust initial screening cascade to profile the mechanism of action of this compound and can be adapted for a wide range of cell types.

Part 1: Apoptosis Analysis by Annexin V & Propidium Iodide Staining

Scientific Principle

Apoptosis, or programmed cell death, is a tightly regulated process involving distinct morphological and biochemical hallmarks.[8] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is, however, able to enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (primary necrosis).

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis start Seed cells (e.g., 1x10^6 cells/well) treat Treat with this compound (include vehicle and positive controls) start->treat incubate Incubate for desired time points (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest cells (suspension & adherent) incubate->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15-20 min at RT, in dark stain->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer acquire Analyze on flow cytometer (within 1 hour) add_buffer->acquire gate Gate on cell population acquire->gate quadrant Set quadrants based on controls gate->quadrant analyze Quantify cell populations (Live, Early/Late Apoptotic, Necrotic) quadrant->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V & PI Staining

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell line of interest (e.g., A549, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a dose-response range of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).

    • Incubate for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells and medium to a centrifuge tube.

    • Adherent cells: Collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach using a gentle method like trypsinization. Combine the detached cells with the collected medium.

    • Centrifuge all samples at 300-400 x g for 5 minutes. Discard the supernatant.[8]

  • Washing and Staining:

    • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again. Discard the supernatant.[9]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[8]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.[9]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.

Data Interpretation
PopulationAnnexin V StainingPI StainingCellular State
Lower-Left QuadrantNegativeNegativeViable Cells
Lower-Right QuadrantPositiveNegativeEarly Apoptotic Cells
Upper-Right QuadrantPositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositiveNecrotic Cells

Part 2: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Principle

Flow cytometry with PI staining is a cornerstone technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[10] Therefore, cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. To allow PI to enter the cells and bind to DNA, cells must first be fixed and permeabilized, typically with cold ethanol.[11][12] RNase treatment is also crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.[10] A sub-G1 peak, representing cells with fragmented DNA, is often indicative of apoptosis.[10]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Permeabilization cluster_2 Staining & Acquisition start Seed and treat cells as in Apoptosis Assay incubate Incubate for desired time points start->incubate harvest Harvest and wash cells with PBS incubate->harvest fix Fix cells in ice-cold 70% ethanol (add dropwise while vortexing) harvest->fix incubate_fix Incubate at 4°C for at least 30 min fix->incubate_fix wash_fix Wash to remove ethanol incubate_fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histogram (G0/G1, S, G2/M, sub-G1) acquire->analyze G cluster_0 Cell Preparation & Staining cluster_1 Treatment & Acquisition start Harvest untreated cells wash Wash cells with PBS start->wash stain Resuspend cells in DCFH-DA working solution wash->stain incubate_stain Incubate at 37°C for 30 min, in dark stain->incubate_stain wash_stain Wash to remove excess dye incubate_stain->wash_stain treat Resuspend in medium and add This compound wash_stain->treat incubate_treat Incubate for desired time (e.g., 30 min - 3 hours) treat->incubate_treat acquire Analyze by flow cytometry (measure green fluorescence) incubate_treat->acquire

References

Application Notes & Protocols: Preclinical Evaluation of 4-Aminobenzo[d]oxazol-2(3H)-one in Animal Models of Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

4-Aminobenzo[d]oxazol-2(3H)-one is a novel small molecule with a chemical scaffold that suggests potential bioactivity. While its precise mechanism of action is under investigation, its structural elements warrant exploration for therapeutic efficacy in diseases with an underlying neuroinflammatory and neurodegenerative component. Derivatives of the benzo[d]oxazol-2(3H)-one core have been identified as inhibitors of targets such as c-Met kinase and the chromodomain protein CDYL, which are involved in cell signaling and epigenetic regulation, respectively[1][2]. These pathways can play a role in the complex pathologies of neurological diseases.

Given the significant unmet medical need in treating neurodegenerative and neuroinflammatory disorders, this guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of this compound. We will focus on two distinct, well-established, and clinically relevant animal models: the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis and the SOD1-G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS). This dual-pronged approach will enable a robust assessment of the compound's potential anti-inflammatory, immunomodulatory, and neuroprotective effects.

Part 1: Evaluation in an Animal Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis)

Scientific Rationale

Multiple Sclerosis (MS) is an autoimmune, inflammatory, and demyelinating disease of the central nervous system (CNS)[3]. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, as it recapitulates many of the key pathological features of the human disease, including T-cell-mediated inflammation, demyelination, and axonal damage[4][5]. The EAE model is highly valuable for screening and validating potential therapeutics, and its appropriate use has contributed to the development of approved MS treatments[6][7]. By testing this compound in the EAE model, we can assess its ability to modulate the autoimmune and neuroinflammatory cascades that drive MS pathology.

Experimental Workflow for EAE

EAE_Workflow cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: In-Life Monitoring & Efficacy Readouts cluster_2 Phase 3: Terminal Endpoints & Analysis A Acclimatization (7 days) B Baseline Measurements (Weight, Motor Function) A->B C EAE Induction (MOG35-55 Emulsion & Pertussis Toxin) B->C D Treatment Initiation (Prophylactic or Therapeutic) C->D E Daily Clinical Scoring (0-5 Scale) D->E Daily Monitoring F Body Weight Monitoring E->F G Motor Function Tests (e.g., Rotarod, Grip Strength) E->G H Tissue Collection (Spinal Cord, Brain) G->H Study Termination I Histopathology (H&E, Luxol Fast Blue) H->I J Immunohistochemistry (Iba1, GFAP, CD3) H->J K Molecular Analysis (Cytokine Profiling, Gene Expression) H->K

Caption: Workflow for EAE model induction and therapeutic evaluation.

Detailed Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

1. Animals and Acclimatization:

  • Female C57BL/6 mice, 8-10 weeks old.

  • Acclimatize animals for at least 7 days prior to the start of the experiment.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. EAE Induction:

  • Day 0: Anesthetize mice using isoflurane.

  • Administer a subcutaneous injection of 200 µL of an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and 400 µg of Mycobacterium tuberculosis H37Ra in a 1:1 mixture of Complete Freund's Adjuvant (CFA) and Phosphate Buffered Saline (PBS). Distribute the injection across two sites on the flank.

  • Immediately following the MOG/CFA injection, administer an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS.

  • Day 2: Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.

3. Dosing with this compound:

  • Vehicle Preparation: Prepare a suitable vehicle for the compound (e.g., 0.5% carboxymethylcellulose in sterile water). The final formulation should be validated for stability and solubility.

  • Dosing Regimen:

    • Prophylactic: Begin daily dosing on Day 0, prior to EAE induction, and continue until the end of the study. This regimen assesses the compound's ability to prevent or delay disease onset.

    • Therapeutic: Begin daily dosing upon the first signs of clinical symptoms (e.g., clinical score of 1). This regimen evaluates the compound's ability to reverse or halt disease progression.

  • Administration: Administer the compound via oral gavage or i.p. injection at predetermined doses (e.g., 1, 10, and 50 mg/kg). Include a vehicle control group.

4. Efficacy Evaluation:

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state.

  • Body Weight: Record body weight daily as an indicator of general health.

  • Terminal Analysis (Day 21-28 post-induction or at humane endpoints):

    • Histopathology: Perfuse animals with 4% paraformaldehyde. Collect spinal cords and brains for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

    • Immunohistochemistry (IHC): Stain tissue sections for markers of microglia/macrophage activation (Iba1), astrogliosis (GFAP), and T-cell infiltration (CD3).

    • Molecular Analysis: Collect spleen and CNS tissue for cytokine profiling (e.g., using ELISA or multiplex assays for TNF-α, IFN-γ, IL-17) or gene expression analysis via qPCR.

Data Presentation: EAE Study Endpoints
ParameterReadoutVehicle Control GroupThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Clinical Mean Peak Clinical Score
Day of Onset
Cumulative Disease Index
Histopathology Inflammation Score (H&E)
Demyelination Score (LFB)
Immunohistochemistry Iba1+ Cell Count
GFAP+ Area
Molecular CNS TNF-α Levels (pg/mL)
Splenic IL-17 Levels (pg/mL)

Part 2: Evaluation in a Transgenic Model of Amyotrophic Lateral Sclerosis (SOD1-G93A)

Scientific Rationale

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord[8]. Mutations in the gene encoding copper-zinc superoxide dismutase 1 (SOD1) are a cause of familial ALS. The SOD1-G93A transgenic mouse model is a widely used and well-characterized model of ALS that expresses a mutant form of human SOD1[9]. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS, including motor deficits, muscle atrophy, and a neuroinflammatory response involving microgliosis and astrogliosis[9][10]. Evaluating this compound in this model will determine its potential to slow disease progression, improve motor function, and extend survival, possibly through neuroprotective or anti-inflammatory mechanisms.

Experimental Workflow for SOD1-G93A Study

ALS_Workflow cluster_0 Phase 1: Pre-Symptomatic Phase & Treatment cluster_1 Phase 2: Symptomatic Phase & Monitoring cluster_2 Phase 3: End-Stage Analysis A Genotyping & Cohort Assignment B Baseline Motor Function (e.g., Rotarod, Grip Strength) A->B C Treatment Initiation (e.g., 60 days of age) B->C D Weekly Body Weight C->D Longitudinal Monitoring E Weekly Motor Function Testing D->E F Disease Onset Determination (e.g., Peak Body Weight) E->F G Survival Monitoring F->G H Tissue Collection at End-Stage (Spinal Cord, Muscle) G->H Humane Endpoint I Histology (Motor Neuron Counts) H->I J Biomarker Analysis (Neurofilament Light Chain) H->J K Immunohistochemistry (Iba1, GFAP) H->K

Caption: Workflow for SOD1-G93A ALS model and therapeutic evaluation.

Detailed Protocol: SOD1-G93A Mouse Study

1. Animals and Husbandry:

  • Use transgenic mice expressing the G93A mutant human SOD1 gene (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).

  • Genotype animals to confirm the presence of the transgene.

  • House animals with easy access to food and water mash on the cage floor as the disease progresses.

2. Dosing with this compound:

  • Treatment Initiation: Begin daily dosing at a pre-symptomatic age (e.g., 60 days of age) to assess the compound's ability to delay onset and slow progression.

  • Vehicle and Dosing: Prepare the compound and vehicle as described for the EAE study. Administer daily via a consistent route (e.g., oral gavage). Include a vehicle-treated SOD1-G93A group and a non-transgenic littermate control group.

3. Efficacy Evaluation:

  • Disease Onset: Define disease onset as the age at which an animal reaches its peak body weight.

  • Motor Function:

    • Rotarod Test: Perform weekly to assess motor coordination and balance. Record the latency to fall.

    • Grip Strength Test: Perform weekly to measure forelimb and hindlimb muscle strength.

  • Survival: Monitor animals daily and define the humane endpoint as the inability of the mouse to right itself within 30 seconds of being placed on its side. Record the age at the humane endpoint as the survival duration.

  • Body Weight: Record body weight weekly.

  • Terminal Analysis:

    • At the humane endpoint, collect spinal cord and muscle tissue.

    • Histology: Stain lumbar spinal cord sections with Cresyl violet to quantify the number of surviving motor neurons.

    • Immunohistochemistry: Stain spinal cord sections for markers of microgliosis (Iba1) and astrogliosis (GFAP).

    • Biomarker Analysis: Collect blood plasma at multiple time points and at the terminal endpoint to measure levels of neurofilament light chain (NfL), a key biomarker of axonal damage.

Data Presentation: SOD1-G93A Study Endpoints
ParameterReadoutVehicle Control Group (SOD1-G93A)This compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Survival Median Survival (days)
Disease Progression Age at Onset (days)
Motor Function Rotarod Performance (latency to fall in sec)
Grip Strength (grams force)
Histopathology Motor Neuron Count (lumbar spinal cord)
Biomarkers Plasma NfL Levels (pg/mL) at end-stage

Discussion and Interpretation

Positive results in the EAE model, such as a reduction in clinical scores, inflammation, and demyelination, would suggest that this compound has potent anti-inflammatory and/or immunomodulatory properties. This would provide a strong rationale for further investigation into its mechanism in autoimmune diseases.

Should the compound show efficacy in both models, it would suggest a broad mechanism of action that targets common pathways in neuroinflammation and neurodegeneration, making it a particularly compelling candidate for further development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and optimize the yield and purity of this valuable heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common and practical synthetic route for this compound?

A1: The most prevalent and accessible synthetic strategy involves the cyclocarbonylation of a substituted o-aminophenol. Specifically for this compound, the reaction of 2,4-diaminophenol with a suitable carbonylating agent is the preferred method. Common carbonylating agents include urea, 1,1'-carbonyldiimidazole (CDI), and, less commonly due to safety concerns, phosgene or its derivatives.

Q2: I am considering using phosgene for the cyclization. What are the key considerations?

A2: While phosgene can be highly effective, it is an extremely toxic gas requiring specialized handling and equipment. Safer alternatives like diphosgene (a liquid) or triphosgene (a solid) are often used as they generate phosgene in situ. However, these reagents are still hazardous. For most laboratory settings, non-phosgene reagents like 1,1'-carbonyldiimidazole (CDI) or urea are strongly recommended as they are significantly safer and can provide excellent yields under optimized conditions.

Q3: My reaction yield is consistently low. What are the most likely general causes?

A3: Low yields in this synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in the 2,4-diaminophenol can significantly hinder the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion or the formation of side products.

  • Moisture: The presence of water can lead to the hydrolysis of intermediates and reduce the efficiency of the cyclization.

  • Inefficient Purification: Product loss during workup and purification is a common issue.

Q4: What are the expected spectral characteristics of this compound?

  • ¹H NMR (in DMSO-d₆): Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the amide (-NH-) proton of the oxazolone ring. The aromatic protons would likely appear as a complex multiplet or distinct doublets and doublets of doublets. The amine and amide protons would be visible as broad singlets.

  • ¹³C NMR (in DMSO-d₆): Resonances for the carbonyl carbon of the oxazolone ring (typically in the 150-160 ppm range), and aromatic carbons.

  • IR (KBr or ATR): Characteristic peaks for N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching of the cyclic carbamate (around 1750-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during the synthesis.

Guide 1: Low Yield or Incomplete Reaction

Low conversion of your starting materials is a frequent hurdle. This guide will help you diagnose and resolve this issue.

Problem: TLC or LC-MS analysis shows a significant amount of unreacted 2,4-diaminophenol after the expected reaction time.

Workflow for Troubleshooting Low Yield:

Caption: A logical workflow for troubleshooting low yields.

Possible Causes & Solutions:

  • Cause 1: Impure 2,4-Diaminophenol

    • Explanation: 2,4-diaminophenol is susceptible to oxidation, which can introduce colored impurities that may interfere with the reaction.

    • Solution:

      • Assess Purity: Check the melting point of your starting material against the literature value. A broad or depressed melting point suggests impurities.

      • Purification: If necessary, purify the 2,4-diaminophenol by recrystallization. A common solvent system for aminophenols is hot water with the addition of a small amount of a reducing agent like sodium dithionite to prevent oxidation during the process.

      • Storage: Store purified 2,4-diaminophenol under an inert atmosphere (nitrogen or argon) and in the dark to prevent degradation.

  • Cause 2: Suboptimal Reaction Temperature

    • Explanation: The cyclization reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.

    • Solution:

      • Gradual Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.

      • Solvent Choice: Ensure your solvent has a boiling point that allows for the desired temperature to be reached and maintained. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are often suitable.

  • Cause 3: Insufficient Reaction Time

    • Explanation: The reaction may simply be slow and require more time to reach completion.

    • Solution:

      • Extended Reaction: Continue the reaction for an additional 4-8 hours, taking aliquots periodically to monitor for further conversion.

      • Overnight Reaction: For convenience, consider running the reaction overnight, provided the starting materials and product are stable under the reaction conditions for that duration.

  • Cause 4: Inappropriate Solvent

    • Explanation: The polarity and boiling point of the solvent play a crucial role in reactant solubility and reaction kinetics.

    • Solution:

      • Solvent Screening: If the reaction is not proceeding in your current solvent, consider screening other high-boiling polar solvents. For reactions with urea, a solvent that can effectively dissolve both the aminophenol and urea is essential. For CDI-mediated reactions, anhydrous THF or DMF are common choices.

Guide 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can significantly reduce the yield of the desired product.

Problem: Analysis of the crude reaction mixture shows multiple products.

Workflow for Identifying and Mitigating Side Products:

"purification challenges and solutions for 4-Aminobenzo[d]oxazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Aminobenzo[d]oxazol-2(3H)-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and ensure the integrity of your downstream applications.

Understanding the Core Challenge: The Synthesis and Impurity Profile

A robust purification strategy begins with understanding the potential impurities that may arise during synthesis. A common synthetic route to this compound involves the reduction of a nitro-substituted precursor, followed by cyclization. For instance, a plausible pathway starts from 4-amino-3-nitrophenol. This precursor can be reacted with a carbonyl source (e.g., urea or phosgene equivalent) to form the oxazolone ring, followed by the reduction of the nitro group to the desired amine.

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-amino-3-nitrophenol.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products of Reduction: Compounds resulting from incomplete reduction of the nitro group (e.g., nitroso, azoxy, or azo compounds), which are often highly colored.

  • Positional Isomers: If the starting materials are not pure, isomeric impurities can be carried through the synthesis.

  • Degradation Products: The benzoxazolone ring can be susceptible to hydrolysis under strong acidic or basic conditions.[1]

The following diagram illustrates a potential synthetic route and the points at which impurities may be introduced.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4-Amino-3-nitrophenol Intermediate Nitro-benzoxazolone intermediate Start->Intermediate Cyclization (e.g., with urea) Impurity1 Unreacted 4-Amino-3-nitrophenol Start->Impurity1 Product This compound Intermediate->Product Nitro Group Reduction (e.g., H2/Pd/C) Impurity2 Incomplete Cyclization Products Intermediate->Impurity2 Impurity3 Colored Reduction By-products (nitroso, azo) Product->Impurity3 Impurity4 Degradation (Ring-opened products) Product->Impurity4

Caption: A plausible synthetic route to this compound and the potential introduction of impurities at various stages.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Q1: My isolated product is highly colored (yellow, orange, or brown), but the pure compound should be off-white. What is the likely cause and how can I remove the color?

A1: The coloration is most likely due to the presence of unreacted nitro-containing starting materials or by-products from the incomplete reduction of the nitro group, such as nitroso, azo, or azoxy compounds. These species are often highly conjugated and absorb visible light.

Solutions:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a methanol/dichloromethane mixture). Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution and stir for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. The filtrate should be significantly less colored. Proceed with recrystallization as described in the protocols below.

    • Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are characteristic of many colored organic impurities.

  • Column Chromatography: If activated carbon treatment is insufficient, column chromatography can be employed.

    • Rationale: The colored impurities often have different polarities than the desired product and can be separated on a silica gel column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.

Q2: I am attempting to recrystallize my product, but it either "oils out" or the recovery is very low. How can I optimize my recrystallization protocol?

A2: "Oiling out" occurs when the compound melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] Low recovery is often due to the selection of a solvent in which the compound is too soluble at low temperatures.

Solutions:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, which has both a polar amino group and a heterocyclic core, moderately polar solvents are a good starting point.

    • Single Solvent System: Experiment with solvents like ethanol, methanol, or ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Two-Solvent System: A two-solvent system can be very effective if a single suitable solvent cannot be found.[3] In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which the compound is sparingly soluble) is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly.

      • Recommended Pairs:

        • Methanol (good) / Water (poor)

        • Ethanol (good) / Hexanes (poor)

        • Dichloromethane (good) / Hexanes (poor)

  • Preventing "Oiling Out":

    • Ensure the boiling point of the solvent is lower than the melting point of your compound.

    • Use a larger volume of solvent to avoid oversaturation at high temperatures.

    • Allow the solution to cool slowly. Rapid cooling can promote oiling out. Try letting the flask cool to room temperature on the benchtop before placing it in an ice bath.

Q3: I am using column chromatography for purification, but the product is streaking on the column and the separation is poor. What can I do to improve this?

A3: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to tailing and poor separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to suppress the interaction between the amine and the silica gel.

    • Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexanes). The triethylamine will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute more cleanly.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of amines.

Q4: I am concerned about the stability of my compound during purification and storage. Are there any specific conditions I should avoid?

A4: The benzoxazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.[1] The amino group can also be prone to oxidation, especially if exposed to air and light for extended periods.

Solutions:

  • Avoid Strong Acids and Bases: During workup and purification, try to maintain a near-neutral pH. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if decolorized): Pre-warm a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it. Filter the hot solution quickly to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Remember to add 0.5-1% triethylamine to your mobile phase if you are using silica gel.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for this purpose.

Table 1: Suggested HPLC Method for Purity Analysis
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

The following workflow illustrates the process of purity verification.

Purity_Verification_Workflow Start Purified Solid Dissolve Dissolve in HPLC Mobile Phase Start->Dissolve Inject Inject into HPLC System Dissolve->Inject Analyze Analyze Chromatogram Inject->Analyze Result Purity > 98%? Analyze->Result Pass Product Meets Specification Result->Pass Yes Fail Further Purification Required Result->Fail No

Caption: A typical workflow for the purity verification of this compound using HPLC.

References

"stability issues of 4-Aminobenzo[d]oxazol-2(3H)-one in cell culture media"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Aminobenzo[d]oxazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to address and overcome potential stability issues encountered when using this compound in cell culture-based assays. The integrity of your experimental data is critically dependent on the stability of your test compound. Degradation can lead to a loss of potency, the emergence of unexpected off-target effects, or cytotoxic artifacts from degradation byproducts, ultimately resulting in irreproducible or misleading results.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the reliability and accuracy of your research.

Frequently Asked Questions (FAQs)

This section directly addresses the common challenges and questions that arise during the use of this compound in a research setting.

Q1: I'm seeing high variability in my assay results between experiments. Could compound instability be the cause?

A1: Absolutely. Inconsistent results are a hallmark of compound instability.[1] If the compound degrades over the course of your experiment, the effective concentration your cells are exposed to will decrease over time, leading to high variability. The primary causes often trace back to two areas:

  • Stock Solution Instability: Repeated freeze-thaw cycles or improper storage of your DMSO stock can cause degradation before the compound even reaches your cells. It is crucial to aliquot stock solutions into single-use volumes and store them protected from light at -20°C or -80°C.[2]

  • In-Media Instability: The compound may be chemically unstable in the complex aqueous environment of the cell culture medium at 37°C. Factors like pH, reactive media components, or enzymatic activity from serum can all contribute to degradation.[3][4][5] We strongly recommend performing a stability study in your specific cell culture medium (see Protocol 1 ).

Q2: My compound precipitates when I add it to the cell culture medium. What's happening and how can I fix it?

A2: This is a classic solubility problem, often seen with hydrophobic small molecules prepared in a DMSO stock.[2] The compound "crashes out" when the highly concentrated DMSO stock is diluted into the aqueous medium.

  • Causality: DMSO is an excellent organic solvent, but its ability to keep the compound dissolved diminishes significantly upon dilution in an aqueous buffer.

  • Solutions:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your medium as low as possible, typically ≤ 0.5%, and ensure your vehicle controls have an identical concentration.[2]

    • Pre-warm the Medium: Always add the compound to medium that has been pre-warmed to 37°C. This can modestly increase the solubility limit.[2]

    • Use Serum: If your experimental design allows, the presence of serum can aid solubility. Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[2][3]

    • Serial Dilution: Perform a serial dilution. First, dilute your concentrated stock into a small volume of medium, vortexing gently, before adding this intermediate dilution to the final bulk volume of medium.[2]

Q3: How can I definitively determine if this compound is stable in my specific cell culture medium?

A3: The most reliable method is to perform an incubation study and quantify the remaining parent compound over time using an analytical technique.[6] The standard approach involves:

  • Spiking your complete cell culture medium (including serum/supplements) with the compound at its final working concentration.

  • Incubating the medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collecting aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours).

  • Analyzing the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the concentration of the parent compound.[3][6] A significant decrease in concentration over time confirms instability. For a detailed methodology, please refer to Protocol 1 .

Q4: My compound is confirmed to be unstable. What are my options for conducting a long-term (e.g., 72-hour) experiment?

A4: Discovering your compound is unstable can be frustrating, but there are several valid strategies to mitigate the issue:

  • Frequent Media Changes: Replace the medium with freshly prepared compound-containing medium every 12 or 24 hours. This replenishes the compound and removes degradation products.

  • Increase Initial Concentration: If the degradation rate is known and the compound has a low cytotoxicity profile, you can use a higher starting concentration to ensure the effective concentration remains within the therapeutic window for a longer duration.

  • Use a More Stable Analog: If available, investigate structurally similar analogs of this compound that may have improved stability profiles.[3]

  • Modify the Experimental Design: If scientifically justifiable, shorten the experiment's duration to a time point where the compound concentration is still acceptable (e.g., >80% of initial).[3]

Deep Dive: Factors Governing Compound Stability in Cell Culture

The stability of a small molecule like this compound is not an intrinsic property but is dictated by its interaction with the experimental environment. Understanding these factors is key to troubleshooting.

Factor Category Specific Cause of Instability Mechanism & Causality Troubleshooting & Mitigation Strategy
Environmental TemperatureIncreased thermal energy accelerates the rate of chemical reactions, including hydrolysis and oxidation.[4]Maintain strict temperature control. Prepare solutions fresh and avoid prolonged storage at room temperature or 37°C.
pHThe benzoxazolone ring system can be susceptible to hydrolysis, which is often pH-dependent. Cell culture media are typically buffered around pH 7.4, but cellular metabolism can cause localized pH shifts.[4][5]Ensure media is properly buffered. Perform stability tests in media with and without cells to assess the impact of metabolic pH changes.
Light ExposureAromatic amines and heterocyclic rings can be photosensitive, leading to photodegradation.[7]Protect stock solutions and experimental plates from light by using amber vials and minimizing exposure to ambient light.[2]
Media Components Serum EnzymesSerum, particularly FBS, contains esterases and proteases that can metabolically degrade susceptible compounds.[3]Test compound stability in both serum-containing and serum-free media to determine if serum is the cause of degradation.
Reactive SpeciesMedia components like glucose, riboflavin, or cysteine can potentially react with the compound.[8][9][10] For instance, the primary amine on this compound could potentially form adducts with reducing sugars like glucose, similar to what is observed with PABA.[8]If instability is high in complete media, test stability in simpler buffered solutions (e.g., PBS) and then sequentially add media components to identify the reactive species.
Physical & Cellular AdsorptionHydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.[3]Use low-protein-binding plates and labware.[1] Include a "media only, no cells" control in your stability assay to differentiate between degradation and adsorption.
Cellular MetabolismOnce inside the cell, the compound can be metabolized by enzymes (e.g., cytochrome P450s), altering its structure and activity.[3]Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess susceptibility to metabolism.[3]
Potential Degradation Pathways

The structure of this compound contains several moieties that could be susceptible to degradation in a complex biological environment.

COMPOUND This compound HYDROLYSIS Ring Opening (Hydrolysis) COMPOUND->HYDROLYSIS pH, Temp OXIDATION Oxidation of Amino Group COMPOUND->OXIDATION O₂, Metal Ions CONJUGATION Reaction with Media Components COMPOUND->CONJUGATION e.g., Glucose METABOLISM Cellular Metabolism COMPOUND->METABOLISM Cell Enzymes DEGRADED1 2-Amino-Phenol Derivative HYDROLYSIS->DEGRADED1 DEGRADED2 Oxidized Species OXIDATION->DEGRADED2 DEGRADED3 Glucose Adduct CONJUGATION->DEGRADED3 DEGRADED4 Metabolites METABOLISM->DEGRADED4

Caption: Potential degradation pathways for this compound in culture.

Experimental Protocols

Protocol 1: Quantitative Assessment of Compound Stability in Cell Culture Media

This protocol provides a robust method to determine the chemical stability of this compound in your specific experimental conditions, absent of cells.

Materials:

  • This compound

  • High-purity DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC-UV or LC-MS/MS is preferred for sensitivity and selectivity).[11][12][13]

Workflow Diagram:

Caption: Workflow for assessing compound stability in cell culture media.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

  • Working Solution: Pre-warm your complete cell culture medium to 37°C. Spike the medium with your stock solution to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical to your planned experiments (e.g., 0.1%). Mix thoroughly but gently.

  • Aliquoting: Dispense the compound-containing medium into sterile, labeled, low-protein-binding tubes, with one tube for each time point you will measure (e.g., T=0, T=2, T=8, T=24, T=48 hours).

  • Time Zero (T=0) Sample: Immediately after aliquoting, take the T=0 tube and store it at -80°C. This sample represents 100% of the initial compound concentration.

  • Incubation: Place the remaining tubes in your cell culture incubator (37°C, 5% CO₂).

  • Time Point Collection: At each subsequent time point, remove the corresponding tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all samples are collected, thaw them and prepare them for analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) followed by centrifugation. Analyze the supernatant from all time points in a single run using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Calculate the concentration of this compound at each time point. Normalize the data by expressing each concentration as a percentage of the T=0 concentration. A common threshold for stability is retaining ≥80% of the parent compound at the final time point of the experiment.

Protocol 2: Best Practices for Stock Solution Preparation and Storage

The stability of your compound during an experiment is irrelevant if it has already degraded in the stock vial. Follow these steps to ensure the integrity of your stock solutions.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Water in DMSO can accelerate the degradation of water-labile compounds.

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your culture medium, reducing the risk of solvent-induced toxicity.[2]

  • Storage:

    • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or opaque vials. This prevents contamination and avoids repeated freeze-thaw cycles that can lead to degradation and moisture introduction.[2]

    • Temperature: Store aliquots at -80°C for long-term storage. For daily use, -20°C is acceptable for short periods, but stability at this temperature should be verified.

    • Light Protection: Always protect the stock solution from light.[7]

  • Quality Control: If you suspect stock solution instability, you can periodically check its purity and concentration using HPLC-UV.

References

Technical Support Center: Troubleshooting the Solubility of 4-Aminobenzo[d]oxazol-2(3H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 4-Aminobenzo[d]oxazol-2(3H)-one (CAS 81900-93-8)[1]. As a heterocyclic building block, this compound is of significant interest, but its physicochemical properties can present challenges in aqueous assay environments. This document is structured in a question-and-answer format to directly address common problems, explaining the scientific principles behind our recommended solutions.

Section 1: Understanding the Core Problem

Q1: What are the key chemical features of this compound that influence its solubility?

A: The solubility behavior of this compound is dictated by its rigid, fused heterocyclic structure and the presence of a primary aromatic amine.

  • Hydrophobic Core: The benzo[d]oxazol-2(3H)-one moiety is a largely nonpolar, bicyclic system. This inherent hydrophobicity is the primary driver of its low aqueous solubility.

  • Aromatic Amine Group (-NH₂): The amine group is a weak base. Unlike more basic alkylamines, the lone pair of electrons on the nitrogen of an arylamine is partially delocalized into the aromatic benzene ring, reducing its ability to accept a proton (H⁺).[2] However, it can still be protonated under acidic conditions to form a more water-soluble ammonium salt (R-NH₃⁺). This pH-dependent ionization is the most critical handle we have for manipulating its solubility in aqueous buffers.[3][4]

  • Hydrogen Bonding: The amine and the amide-like nitrogen in the oxazolone ring can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. While this allows for some interaction with water, it is often insufficient to overcome the molecule's overall hydrophobicity in neutral aqueous solutions.

Section 2: Stock Solution Preparation & Best Practices

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for creating primary stock solutions of this compound.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[7]

Table 1: Qualitative Solubility in Common Laboratory Solvents

Solvent Type Expected Solubility for this compound Rationale & Comments
DMSO Polar Aprotic High Recommended for primary stock solutions (>10 mg/mL achievable).[5]
DMF Polar Aprotic High Similar to DMSO, a good alternative if required.
Ethanol/Methanol Polar Protic Low to Moderate May be useful for intermediate dilutions, but unlikely to achieve high stock concentrations.
Water (pH 7) Polar Protic Very Low/Insoluble The neutral, uncharged form of the molecule predominates and is poorly soluble.

| Aqueous Buffers (e.g., PBS) | Polar Protic | Very Low/Insoluble | Similar to water, precipitation is highly likely upon direct dilution.[5][8] |

Q3: What is the best-practice protocol for preparing a 10 mM stock solution in DMSO?

A: Accuracy during stock preparation is paramount to prevent errors in all subsequent experiments.[9][10] An improperly prepared stock, such as one with undissolved compound, is a common source of assay variability.[11]

Protocol 1: Preparation of 10 mM Stock in DMSO

  • Pre-Calculation: Determine the molecular weight (MW) of this compound (approx. 150.13 g/mol ) and calculate the mass required. For 1 mL of a 10 mM stock, you will need 1.50 mg.

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, chemically-resistant microfuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO (e.g., 1 mL for 1.50 mg).[5]

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution but should be done cautiously to avoid degradation.[5]

  • Visual Confirmation: Ensure the solution is completely clear and free of any visible crystals or precipitate before storing.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[12] Store at -20°C, protected from light and moisture. For frequent use, prepare smaller single-use aliquots to avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Assay Precipitation

This is the most common failure point for hydrophobic compounds. A clear DMSO stock does not guarantee solubility in the final aqueous assay buffer.[8]

Q4: My 10 mM DMSO stock is perfectly clear, but I see immediate cloudiness or precipitate when I dilute it into my assay buffer. Why?

A: This phenomenon is known as solvent-shifting precipitation . When a small volume of your highly concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment rapidly shifts from 100% organic to >99% aqueous.[5][8] The compound, which was stable in DMSO, suddenly finds itself in a solvent (water) where it is poorly soluble, causing it to crash out of solution. The final concentration of the compound in the assay well may have exceeded its maximum aqueous solubility limit.

Q5: How can I systematically troubleshoot and solve this precipitation issue?

A: Follow a logical, stepwise approach to diagnose and resolve the problem. The goal is to find assay conditions where the compound remains in solution at the desired concentration.

G cluster_0 start Precipitation Observed in Assay check_conc Step 1: Verify Final Concentrations - Is final [Compound] too high? - Is final [DMSO] too low? start->check_conc adjust_conc Action: Perform Serial Dilution Determine max soluble concentration. Lower test concentration if possible. check_conc->adjust_conc If [Compound] > Solubility Limit check_ph Step 2: Evaluate Buffer pH Is the pH neutral (e.g., 7.4)? Could a lower pH help? check_conc->check_ph If concentrations are reasonable success Problem Solved: Compound is Soluble adjust_conc->success adjust_ph Action: Test Solubility in Buffers with lower pH (e.g., 6.5, 6.0). Protonates the amine group. check_ph->adjust_ph If pH is neutral/basic check_mixing Step 3: Review Dilution Technique Was the stock added to static buffer? check_ph->check_mixing If pH change is not an option adjust_ph->success adjust_mixing Action: Add stock solution to buffer while actively vortexing/mixing to improve dispersion. check_mixing->adjust_mixing adjust_mixing->success caption Fig 1. Systematic workflow for troubleshooting compound precipitation.

Caption: Fig 1. Systematic workflow for troubleshooting compound precipitation.

Step 1: Check Final Compound and DMSO Concentrations The most common issue is exceeding the compound's aqueous solubility limit.[13] Also, ensure the final DMSO concentration is sufficient to help maintain solubility, but not so high that it causes cellular toxicity or assay artifacts. A final concentration of 0.1% to 0.5% DMSO is a standard industry practice.[5]

Step 2: Evaluate and Modify Assay Buffer pH Because this compound contains a weakly basic amine, lowering the pH of your assay buffer can significantly increase its solubility.[2][3] Protonating the amine group (R-NH₂ → R-NH₃⁺) adds a positive charge, making the molecule more polar and enhancing its interaction with water.

Caption: Fig 2. Effect of pH on the ionization and solubility of the amine group.

Recommendation: If your assay can tolerate it, test the solubility in buffers with progressively lower pH values (e.g., pH 7.0, 6.5, 6.0).

Q6: Can components in my cell culture media or assay buffer (like serum proteins) affect solubility?

A: Absolutely. Components like serum albumin can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[5] However, this interaction can also be a source of variability if serum lots change. Conversely, high concentrations of salts in some buffers can decrease solubility through a "salting-out" effect. If you observe different precipitation behavior in simple buffer versus complex cell culture media, these interactions are a likely cause.

Section 4: Essential Protocols & Data Interpretation

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

This protocol provides a quick and simple way to estimate the maximum soluble concentration of your compound in the final assay buffer.

  • Prepare Buffer: Dispense 100 µL of your final assay buffer into 8 consecutive wells of a clear 96-well plate.

  • Prepare Compound Stock: Create a high-concentration intermediate dilution of your compound (e.g., 2 mM in 100% DMSO).

  • Serial Dilution: Add 100 µL of the 2 mM compound stock to the first well (Well A). This creates a 1 mM solution in 50% DMSO. Mix thoroughly.

  • Transfer & Dilute: Transfer 100 µL from Well A to Well B, mix. Continue this 2-fold serial dilution across the plate to Well H. This will create a concentration range from 1 mM down to ~7.8 µM.

  • Incubate: Cover the plate and incubate at your assay temperature (e.g., room temperature or 37°C) for 1-2 hours.[8]

  • Inspect: Visually inspect the plate against a black background. The highest concentration that remains completely clear, without any cloudiness, crystals, or precipitate, is your estimated kinetic solubility limit. For more quantitative results, this plate can be read on a nephelometer, which measures light scattering from insoluble particles.[8]

Table 2: Hypothetical Solubility Data for this compound

Concentration (µM) PBS (pH 7.4) MES Buffer (pH 6.0)
100 Precipitate Precipitate
50 Precipitate Clear
25 Precipitate Clear
12.5 Slight Haze Clear
6.25 Clear Clear

| Est. Solubility Limit | ~6 µM | >50 µM |

This table illustrates how lowering the buffer pH can dramatically improve the compound's solubility.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the absolute maximum final DMSO concentration I should use?

    • A: While some robust enzyme assays can tolerate 1-2% DMSO, most cell-based assays are sensitive to concentrations above 0.5%.[8] Always run a vehicle control (assay buffer + same final % DMSO, no compound) to ensure the solvent itself is not affecting your results.

  • Q: My compound solution has a slight color. How can I reliably detect precipitation?

    • A: Use a light source and a dark background. Shine a light through the side of your tube or well. Even a small amount of precipitate will cause the light to scatter (the Tyndall effect), making the solution appear hazy or cloudy compared to a true solution. Centrifuging the sample and looking for a pellet is another definitive check.[13]

  • Q: Should I filter my DMSO stock solution?

    • A: If you have followed the dissolution protocol and the solution is perfectly clear, filtration is generally not necessary. However, if you suspect any non-dissolving impurities from the solid material, you can filter the stock through a 0.22 µm PTFE (Teflon) syringe filter, which is compatible with DMSO.

  • Q: How can I improve the dilution process itself?

    • A: Technique matters. To minimize localized high concentrations that can initiate precipitation, add your small volume of DMSO stock directly into the bulk aqueous buffer while the buffer is being vigorously vortexed or mixed.[5] This promotes rapid dispersion.

References

Technical Support Center: Improving the Selectivity of 4-Aminobenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminobenzo[d]oxazol-2(3H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in the synthesis and functionalization of this important heterocyclic scaffold. The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] However, the presence of multiple nucleophilic sites—the amino group and the lactam nitrogen—presents significant challenges in controlling regioselectivity during functionalization reactions like alkylation and arylation.

This document provides in-depth, experience-driven troubleshooting guides, detailed experimental protocols, and FAQs to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation/arylation of this compound and getting a mixture of products. What is the primary cause?

A1: The primary challenge with this compound is the presence of two competing nucleophilic nitrogen atoms: the exocyclic amino group (at C4) and the endocyclic lactam nitrogen (at N3). Their relative reactivity can be influenced by subtle changes in reaction conditions, leading to mixtures of N3- and N4-substituted isomers. Key factors determining the site of reaction include the nature of the base, the solvent, steric hindrance of the electrophile, and the presence of protecting groups.

Q2: Which nitrogen is typically more nucleophilic, the amine (N4) or the lactam (N3)?

A2: The exocyclic amino group (N4) is generally more nucleophilic and basic than the lactam nitrogen (N3). The N3 nitrogen's lone pair is partially delocalized into the adjacent carbonyl group, reducing its nucleophilicity. However, upon deprotonation with a suitable base, the resulting lactam anion is a potent nucleophile. Therefore, reaction conditions, particularly the choice of base, dictate which nitrogen will react preferentially.

Q3: Can I selectively functionalize one nitrogen over the other without a protecting group?

A3: Yes, achieving regioselectivity without protecting groups is possible but requires careful control of reaction conditions. Generally, reactions targeting the more nucleophilic amino group (N4) can be performed under milder basic conditions. Conversely, reactions at the less nucleophilic lactam nitrogen (N3) often require a stronger base to generate the corresponding anion. Catalyst selection is also crucial; for instance, in cross-coupling reactions, different metal/ligand systems can favor one site over the other.[3][4]

Q4: What are the most common side reactions to be aware of?

A4: Besides generating regioisomers, common side reactions include over-alkylation or over-acylation, where both nitrogen atoms react.[5] If the starting materials are sensitive to the reaction conditions, polymerization or degradation can also occur, leading to low yields.[5] For instance, in syntheses involving 2-aminophenols, incomplete cyclization can leave stable Schiff base intermediates.[5]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-cause-solution format.

Guide 1: Poor Regioselectivity in N-Arylation Reactions

Problem: My Palladium-catalyzed Buchwald-Hartwig amination of this compound with an aryl halide is giving a mixture of N3- and N4-arylated products, with low overall yield.

Probable CauseSuggested Solution & Scientific Rationale
Inappropriate Catalyst/Ligand System The choice of ligand dramatically influences the steric and electronic environment around the metal center, thereby controlling which nucleophile can effectively coordinate and react. Bulky biarylphosphine ligands often favor reaction at the less sterically hindered exocyclic amino group. Action: Screen a panel of ligands. Start with a bulky, electron-rich ligand like XPhos or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species required for catalysis and can provide steric shielding that favors one reaction site.[6]
Incorrect Base Selection A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the nucleophile. If the base is too weak, the reaction may not proceed. If it is too strong or used in large excess, it might deprotonate both nitrogens, leading to poor selectivity. Action: Switch to a weaker base like K₂CO₃ or Cs₂CO₃ to favor selective reaction at the more basic amino group. For arylation at the N3 position, a stronger base like NaH or KHMDS may be necessary to generate the lactam anion, but this should be done after protecting the N4-amino group.
Suboptimal Solvent Choice The solvent polarity can influence the solubility of the base and the substrate, affecting the reaction rate and selectivity. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Action: If using toluene, try switching to a more polar solvent like dioxane or DMF to improve the solubility of the salt intermediates and potentially alter the selectivity profile.
Reaction Temperature and Time High temperatures can sometimes overcome the activation energy barrier for the less favored pathway, reducing selectivity. Action: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and selectivity.[7]
Guide 2: Controlling Selectivity with Protecting Groups

Problem: I need to exclusively synthesize the N3-substituted derivative, but my direct functionalization attempts always yield the N4-isomer as the major product.

Scientific Rationale: When high selectivity is paramount and cannot be achieved by tuning reaction conditions, a protecting group strategy is the most reliable approach.[8] The goal is to temporarily mask the highly reactive N4-amino group, direct the reaction to the N3 position, and then remove the protecting group under mild conditions.

G cluster_workflow Protecting Group Workflow Start 4-Aminobenzo[d] oxazol-2(3H)-one Protect Step 1: Protect N4 (e.g., Boc, Cbz) Start->Protect Boc₂O, TEA or Cbz-Cl, Base Functionalize Step 2: Functionalize N3 (Alkylation/Arylation) Protect->Functionalize Electrophile (R-X) Strong Base (NaH) Deprotect Step 3: Deprotect N4 (e.g., TFA, H₂/Pd) Functionalize->Deprotect Acidic or Reductive Conditions End Pure N3-Substituted Product Deprotect->End

Caption: Workflow for selective N3-functionalization.

Probable CauseSuggested Solution & Scientific Rationale
No Protection Strategy Used The inherent higher nucleophilicity of the N4-amino group makes it the default reaction site under most conditions. Action: Implement a protection strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed on the N4-amine using Boc-anhydride (Boc₂O) and a mild base, is stable to the strong bases needed for N3-functionalization, and is readily removed with trifluoroacetic acid (TFA).[9]
Protecting Group Instability The chosen protecting group is not stable under the conditions required for the N3-functionalization step. For example, an Fmoc group would be cleaved by the amine bases often used in cross-coupling.[10] Action: Choose an orthogonal protecting group. The Boc group is stable to many cross-coupling conditions and strong non-nucleophilic bases. The benzyloxycarbonyl (Cbz) group is another option, offering stability to acidic and some basic conditions, with removal via hydrogenolysis.[9]
Difficulty in Deprotection The final deprotection step is causing product degradation or low yields. Action: Ensure the deprotection conditions are compatible with your final molecule. If your molecule contains other acid-labile groups, TFA cleavage of a Boc group may not be suitable. In such cases, a Cbz group (removed by H₂/Pd-C) might be a better choice. Always use scavengers (e.g., anisole, triethylsilane) during acid-mediated deprotection to prevent side reactions.

Key Experimental Protocols

Protocol 1: Selective N4-Arylation using Palladium Catalysis

This protocol is optimized for the selective arylation of the exocyclic amino group.

  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours.[5][11] The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N4-arylated product.

Protocol 2: Selective N3-Alkylation via N4-Boc Protection

This protocol details the multi-step synthesis for exclusive N3-alkylation.

Step A: N4-Boc Protection

  • Dissolve this compound (1.0 mmol) in dichloromethane (DCM, 10 mL).

  • Add triethylamine (1.5 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol).

  • Stir the mixture at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N4-Boc protected intermediate, which is often pure enough for the next step.

Step B: N3-Alkylation

  • Under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C and add a solution of the N4-Boc protected intermediate (1.0 mmol) in DMF (5 mL) dropwise.

  • Stir at 0 °C for 30 minutes, then add the alkyl halide (e.g., methyl iodide, 1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction carefully by adding saturated NH₄Cl solution. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step C: N4-Boc Deprotection

  • Dissolve the N3-alkylated, N4-Boc protected compound (1.0 mmol) in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 10 mmol) and stir at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify if necessary to obtain the final N3-alkylated product.

Data Interpretation & Troubleshooting Logic

Achieving selectivity requires a systematic approach to optimization. The following diagram illustrates a decision-making process when encountering poor selectivity.

G cluster_troubleshoot Troubleshooting Options Start Reaction Start: Functionalization of 4-Aminobenzoxazolone Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Analysis Analyze Product Mixture: Identify Regioisomers Monitor->Analysis Decision Is Selectivity > 95%? Analysis->Decision Success Reaction Successful: Proceed to Purification Decision->Success Yes Troubleshoot No: Initiate Troubleshooting Decision->Troubleshoot Opt_Temp Adjust Temperature Troubleshoot->Opt_Temp Opt_Base Change Base Troubleshoot->Opt_Base Opt_Ligand Screen Ligands/Catalysts Troubleshoot->Opt_Ligand Opt_Protect Use Protecting Group Troubleshoot->Opt_Protect Opt_Temp->Monitor Re-run Reaction Opt_Base->Monitor Re-run Reaction Opt_Ligand->Monitor Re-run Reaction Opt_Protect->Monitor Re-run Synthesis

Caption: Decision tree for troubleshooting poor selectivity.

References

"side effects and toxicity of 4-Aminobenzo[d]oxazol-2(3H)-one in preclinical studies"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of 4-Aminobenzo[d]oxazol-2(3H)-one and its analogs. Recognizing that this specific molecule is a novel investigational compound, this resource synthesizes established principles of toxicology and pharmacology for the broader benzoxazolone chemical class to provide actionable guidance. Here, we address potential experimental challenges and offer troubleshooting strategies in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Navigating Early-Stage Preclinical Studies

Q1: We are initiating our preclinical program for this compound. What are the immediate toxicological flags we should be aware of based on its chemical class?

A1: Based on the safety data sheet for this compound, it is classified as Acute Toxicity Category 4 (Oral)[1][2]. This suggests that acute oral exposure can be harmful. Your initial in vivo studies should, therefore, incorporate careful dose-escalation protocols. The benzoxazolone scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities, from anti-inflammatory to neuroprotective agents[3]. While this suggests a potential for therapeutic benefits, it also implies a broad range of possible off-target effects that need to be investigated. Close monitoring for general signs of toxicity, such as changes in body weight, food and water consumption, and behavioral alterations, is crucial in initial rodent studies.

Q2: Our initial in vitro cytotoxicity assays with this compound are showing inconsistent results. What could be the underlying cause?

A2: Inconsistent in vitro cytotoxicity data often stems from issues with compound solubility and stability in culture media. This compound, being a small organic molecule, may have limited aqueous solubility. It is crucial to first determine its solubility in your chosen media. If solubility is an issue, consider using a low percentage of a biocompatible solvent like DMSO. However, ensure that the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level for your cell line (typically <0.5%). Another factor could be the interaction of the compound with components in the serum of your culture medium. Consider running parallel assays in serum-free and serum-containing media to assess for any such effects. Finally, confirm the purity of your compound batch, as impurities can significantly impact biological activity[1].

Q3: We are designing an acute oral toxicity study in mice for a novel benzoxazolone derivative. What are the key considerations for dose selection and study design?

A3: For an acute oral toxicity study, following a standardized guideline such as the OECD Guideline 423 is recommended[4]. This guideline uses a stepwise procedure with a small number of animals per step. The starting dose should be selected based on your in vitro cytotoxicity data and any existing information on related structures. Given the Acute Toxicity Category 4 classification, a starting dose in the range of 300-2000 mg/kg may be appropriate, but this should be carefully considered. Key parameters to monitor include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), body weight changes, and gross necropsy findings at the end of the study.

Part 2: Troubleshooting Guides for Common Experimental Hurdles

Guide 1: Addressing Unexpected High Mortality in Rodent Acute Toxicity Studies

Symptom: In your initial dose-ranging study, you observe unexpectedly high mortality at doses predicted to be safe based on in vitro data.

Potential Causes & Troubleshooting Steps:

  • Pharmacokinetics (PK) vs. Pharmacodynamics (PD): Your compound may have unanticipated rapid absorption and high peak plasma concentrations (Cmax) leading to acute toxicity.

    • Action: Conduct a preliminary PK study at a low, non-toxic dose to understand the absorption, distribution, metabolism, and excretion (ADME) profile. This will provide crucial information on bioavailability and clearance rates[5].

  • Vehicle Effects: The formulation used to administer the compound could be contributing to the toxicity.

    • Action: Run a vehicle-only control group to rule out any adverse effects of the vehicle itself. If the vehicle is the issue, explore alternative, more biocompatible formulations.

  • Metabolic Bioactivation: The compound may be metabolized into a more toxic species in the liver.

    • Action: Perform in vitro metabolism studies using liver microsomes to identify potential toxic metabolites.

Guide 2: Interpreting Equivocal Genotoxicity Assay Results

Symptom: Your Ames test (bacterial reverse mutation assay) results are equivocal, showing a slight increase in revertant colonies but not meeting the criteria for a clear positive result.

Potential Causes & Troubleshooting Steps:

  • Cytotoxicity: The compound may be cytotoxic to the bacterial strains at the tested concentrations, confounding the results.

    • Action: Ensure you have a clear dose-response for toxicity and that the concentrations used for the mutagenicity assessment are at or below the toxic threshold.

  • Compound Precipitation: The compound may be precipitating in the test medium at higher concentrations.

    • Action: Visually inspect the plates for precipitate. If observed, re-run the assay at concentrations below the solubility limit.

  • Follow-up Assays: An equivocal Ames test warrants further investigation.

    • Action: Proceed with a mammalian cell-based genotoxicity assay, such as the in vitro micronucleus test or the mouse lymphoma assay, to assess for chromosomal damage.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Standard In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic potential of this compound.

Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or an acidified isopropanol solution)

  • 96-well plates

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a serial dilution of the compound in a complete culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation: Summarizing Acute Oral Toxicity Data
Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsMean Body Weight Change (%)Gross Necropsy Findings
Vehicle Control60/6No abnormalities observed+5.2%No significant findings
30060/6Mild lethargy within 2 hours post-dose, resolved by 24 hours+3.1%No significant findings
100062/6Piloerection, significant lethargy, ataxia-8.5%Pale liver in decedents
200065/6Severe ataxia, tremors, moribund state-15.7%Pale liver and enlarged spleens in decedents

Part 4: Visualizing Experimental Workflows

Workflow for Investigating In Vitro Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Cell Seeding in 96-well plates compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add solubilize Add solubilization buffer mtt_add->solubilize read_plate Measure absorbance with plate reader solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Decision Tree for Preclinical Toxicity Assessment

G start Start: New Benzoxazolone Derivative in_vitro_tox In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) start->in_vitro_tox decision1 Significant Toxicity? in_vitro_tox->decision1 stop1 Stop or Redesign Compound decision1->stop1 Yes in_vivo_acute Acute In Vivo Toxicity (Dose-ranging study) decision1->in_vivo_acute No decision2 Acceptable Safety Margin? in_vivo_acute->decision2 stop2 Stop or Re-evaluate Dosing decision2->stop2 No subchronic_tox Sub-chronic Toxicity Studies (e.g., 28-day repeated dose) decision2->subchronic_tox Yes pk_pd Pharmacokinetics/ Pharmacodynamics subchronic_tox->pk_pd end Proceed to Further Development pk_pd->end

Caption: Decision-making workflow for preclinical toxicity evaluation.

References

"method refinement for consistent results with 4-Aminobenzo[d]oxazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] Derivatives of benzoxazolone have been developed as potent inhibitors of various enzymes and receptors, including c-Met kinase and the chromodomain protein CDYL.[2][3] Achieving reproducible results with this compound requires careful attention to its handling, storage, and application in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound serves as a versatile chemical scaffold for the development of targeted inhibitors. Its mechanism of action is dependent on the specific derivative and its biological target. For instance, derivatives have been designed to act as:

  • c-Met Kinase Inhibitors: By binding to the ATP-binding site of the c-Met receptor tyrosine kinase, these inhibitors can block the downstream signaling pathways that promote cell proliferation, migration, and survival.[4][5]

  • CDYL Inhibitors: Certain derivatives can inhibit the chromodomain Y-like (CDYL) protein, which is involved in reading histone modifications and regulating gene expression.[3][6] Inhibition of CDYL can lead to the derepression of its target genes.[3]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are critical for maintaining the integrity of the compound.

  • Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is limited, based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is likely to have limited solubility in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light. Generally, amine-containing compounds can be susceptible to oxidation. It is recommended to prepare fresh working solutions from frozen stock solutions for each experiment to ensure consistency. The stability of similar compounds has been shown to be pH-dependent.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Biological Activity

Potential Causes:

  • Compound Instability: Degradation of the compound in stock or working solutions.

  • Solubility Issues: Precipitation of the compound in aqueous media, leading to a lower effective concentration.

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or growth phase.

  • Assay Variability: Inconsistent incubation times, reagent concentrations, or detection methods.

Solutions:

  • Verify Compound Integrity:

    • Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.

    • Minimize freeze-thaw cycles of the stock solution.

  • Address Solubility:

    • Visually inspect the working solution for any signs of precipitation.

    • Consider a brief sonication of the stock solution before preparing dilutions.

    • Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells (typically <0.5%).

  • Standardize Cell Culture:

    • Use cells within a consistent and low passage number range.

    • Ensure a uniform cell seeding density across all wells and experiments.

    • Allow cells to adhere and resume logarithmic growth before adding the compound.

  • Optimize Assay Protocol:

    • Maintain consistent incubation times with the compound.

    • Use calibrated pipettes and ensure accurate dilutions.

    • Include appropriate positive and negative controls in every experiment.

Illustrative Troubleshooting Workflow

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor This compound Derivative Inhibitor->cMet inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility STAT->Motility CDYL_Mechanism CDYL CDYL Protein Histone Histone H3 (with H3K27me3 mark) CDYL->Histone recognizes RepressiveComplex Repressive Chromatin Complex (e.g., PRC2) CDYL->RepressiveComplex recruits Inhibitor This compound Derivative Inhibitor->CDYL inhibits TargetGene Target Gene RepressiveComplex->TargetGene represses Transcription Transcription TargetGene->Transcription leads to

References

"degradation pathways of 4-Aminobenzo[d]oxazol-2(3H)-one under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 4-Aminobenzo[d]oxazol-2(3H)-one

This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. Given that this compound is often supplied for early discovery research without extensive analytical data, understanding its degradation profile under experimental stress is paramount for any future development. This document provides a framework for designing, executing, and troubleshooting forced degradation studies, grounded in established scientific principles and regulatory expectations.[1][2]

Our approach is not merely procedural; it is designed to build expertise by explaining the causality behind each experimental choice. By following these self-validating protocols, you can confidently determine degradation pathways, develop stability-indicating methods, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound with the empirical formula C₇H₆N₂O₂.[3] It serves as a chemical building block or intermediate in the synthesis of more complex molecules, such as potent and selective inhibitors for therapeutic targets or other advanced materials.[4][5]

Understanding its stability is a cornerstone of drug development and chemical research for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and the International Conference on Harmonisation (ICH) mandate forced degradation studies to understand how a substance's quality may change over time under various environmental factors.[2]

  • Formulation Development: Knowledge of degradation pathways is essential for developing a stable formulation, selecting appropriate excipients, and defining manufacturing processes.[1][2]

  • Analytical Method Validation: The data generated allows for the development of a validated, stability-indicating analytical method (SIM) capable of separating the parent compound from all potential degradation products.[6]

  • Safety and Efficacy: Degradants can be inactive, have reduced efficacy, or, in some cases, be toxic. Identifying and controlling them is crucial for ensuring the safety and efficacy of a final product.[1]

Q2: What are the standard experimental conditions for a forced degradation study?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[1] The goal is to generate a modest level of degradation (typically 5-20%) to identify the likely degradation products and pathways. According to ICH guidelines, the standard stress conditions include:[1][2]

  • Acidic Hydrolysis: Exposure to a strong acid (e.g., HCl).

  • Basic Hydrolysis: Exposure to a strong base (e.g., NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂).

  • Thermal Stress: Exposure to high temperatures (dry heat).

  • Photolytic Stress: Exposure to light, typically a combination of UV and visible light.

Q3: What are the potential degradation pathways for a benzoxazolone structure?

While specific data for this compound is not extensively published, we can hypothesize pathways based on its chemical structure and data from related benzoxazinoid compounds.[7][8]

  • Hydrolytic Cleavage: The most probable pathway under acidic or basic conditions is the hydrolysis of the cyclic carbamate (oxazolone) ring. This would open the ring to form a substituted 2-aminophenol derivative.

  • Oxidative Degradation: The primary amino group and the electron-rich benzene ring are susceptible to oxidation. This could lead to the formation of nitroso, nitro, or hydroxylated species, and potentially colored polymeric products.

  • Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO₂) is a possible degradation route, a phenomenon observed in related aminobenzoic acids.[9]

  • Photodegradation: UV light exposure can induce isomerization or dimerization of the molecule.[10][11]

Below is a diagram illustrating these hypothesized pathways.

G cluster_main Hypothesized Degradation Pathways cluster_products Parent This compound Hydrolysis_Product Ring-Opened 2-Aminophenol Derivative Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidized Species (e.g., Nitroso, Dimer) Parent->Oxidation_Product  Oxidation  (e.g., H₂O₂) Thermal_Product Decarboxylated Product Parent->Thermal_Product  Thermal  Stress Photo_Product Isomers / Dimers Parent->Photo_Product  Photolytic  Stress (UV/Vis)

Caption: Hypothesized degradation pathways for this compound.

Troubleshooting and Experimental Guides

Q4: I need to start from scratch. How do I design and execute a forced degradation study for this compound?

Designing a robust study requires careful planning and execution. The following protocol provides a validated starting point.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; ensure the compound is fully soluble and the solvent does not interfere with the degradation or analysis.

  • Stress Condition Application (Perform in parallel):

    • Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. Store protected from light at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Rationale: Base hydrolysis is often much faster than acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the solid compound in a 70°C oven. Also, prepare a solution (100 µg/mL) and heat it at 70°C.

    • Photodegradation: Expose both the solid compound and a solution (100 µg/mL) to a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B).[2]

  • Time Point Sampling:

    • Withdraw aliquots from each solution at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid/base samples, neutralize the aliquot immediately with an equivalent amount of base/acid to stop the reaction.

    • Dilute all samples to a final theoretical concentration of 25 µg/mL for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method (see Q6).

    • Calculate the percentage of degradation and monitor for the appearance of new peaks.

The overall workflow is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_sample Phase 3: Sampling & Quenching cluster_analysis Phase 4: Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal Stress (70°C, Solid & Soln) A->B4 B5 Photolytic Stress (ICH Q1B) A->B5 C Sample at Time Points (0, 2, 4, 8, 24h) D Neutralize Acid/Base Samples Dilute All Samples C->D E Analyze via Stability- Indicating HPLC Method D->E F Identify Degradants Elucidate Pathways E->F

Caption: General workflow for a forced degradation study.

Q5: My degradation is too fast or too slow. How do I optimize the conditions?

The goal is to achieve meaningful degradation (5-20%) without completely destroying the molecule, which could lead to secondary degradants that are not relevant to real-world stability.[6] If your initial run is not optimal, use the following table to troubleshoot.

Observation Potential Cause Recommended Action Rationale
> 50% degradation in < 2 hours Stress conditions are too harsh.Decrease temperature (e.g., from 60°C to 40°C), reduce stressor concentration (e.g., 0.1 M to 0.01 M HCl/NaOH), or shorten time points.Milder conditions will slow the reaction, allowing for the observation of primary degradation products.
< 5% degradation after 24 hours Stress conditions are too mild.Increase temperature, increase stressor concentration (e.g., 3% to 10% H₂O₂), or extend the study duration.More energy or a higher concentration of the reactant is needed to overcome the activation energy barrier for degradation.
Precipitation observed in sample Degradation product is insoluble under the current conditions.Change the co-solvent system (e.g., use methanol or DMSO instead of acetonitrile). Check the pH of the final diluted sample.Maintaining solubility is critical for accurate quantification by HPLC.
No degradation under any condition The molecule is intrinsically very stable.Increase stressor concentrations and temperature to their practical limits (e.g., 1 M HCl/NaOH, 30% H₂O₂, 80°C).This confirms the high stability of the molecule, which is valuable information for its stability profile.
Q6: How do I develop a stability-indicating HPLC method to monitor the degradation?

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[12] The key is achieving baseline separation between the parent peak and all degradation product peaks.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). This is the workhorse of reverse-phase chromatography.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. Rationale: An acidic modifier improves peak shape for amine-containing compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Screening:

    • Run a broad gradient, such as 5% to 95% B over 20 minutes.

    • Inject a mixture of your stressed samples (e.g., an equal volume mix of acid-degraded, base-degraded, and peroxide-degraded samples) to ensure the method can separate all potential degradants.

    • Set the UV detector to a wavelength where the parent compound has good absorbance (e.g., 254 nm or its λmax). Use a Photo Diode Array (PDA) detector if available to assess peak purity.

  • Method Optimization:

    • Based on the initial screen, adjust the gradient slope to improve the resolution between closely eluting peaks.

    • If separation is still poor, try a different organic modifier (Methanol vs. Acetonitrile) or a different column chemistry (e.g., Phenyl-Hexyl).

Troubleshooting HPLC Separation
Issue Suggested Solution
Poor peak shape (tailing)Ensure mobile phase pH is 2-3 units away from the pKa of the analyte. Add an ion-pairing reagent if necessary.
Co-eluting peaksDecrease the gradient slope around the elution time of the co-eluting peaks. Try a different organic solvent (e.g., switch from ACN to MeOH).
All peaks elute too earlyDecrease the initial percentage of the organic phase (e.g., start at 2% B instead of 5% B).
Parent peak is too broadLower the injection volume or the sample concentration. Check for column degradation.
Q7: How do I identify the unknown peaks in my chromatogram?

Once you have a good separation method, the next step is to identify the structures of the degradation products.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry is the primary tool for this task.

    • Determine Molecular Weight: The initial MS scan will provide the molecular weight of the degradation products. Comparing this to the parent compound (MW 150.13 g/mol [3]) gives immediate clues. For example, a mass of 166.12 could suggest the addition of an oxygen atom (+16 Da). A mass of 122.12 could suggest hydrolysis followed by decarboxylation.

    • Fragmentation Analysis (MS/MS): By isolating a degradant peak and fragmenting it, you can obtain structural information. The fragmentation pattern of the degradant can be compared to the parent compound to pinpoint where the modification occurred.

  • Preparative HPLC and NMR:

    • If a degradant is formed in significant quantities (>5%), you can isolate it using preparative HPLC.

    • The pure, isolated degradant can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

By systematically applying these stress conditions and analytical techniques, researchers can build a comprehensive understanding of the degradation pathways of this compound, ensuring the quality and reliability of their work.

References

Technical Support Center: Managing Off-Target Effects of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Aminobenzo[d]oxazol-2(3H)-one. This guide is designed to provide you with the expertise and practical methodologies to anticipate, identify, and manage potential off-target effects of this compound in your experiments. As you proceed with your research, a thorough understanding of your molecule's selectivity is paramount for generating reproducible and translatable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with this compound and its derivatives.

Q1: What are the likely off-targets for a molecule with a benzo[d]oxazol-2(3H)-one scaffold?

The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, meaning it is known to interact with multiple biological targets. Published research has shown that derivatives of this scaffold can act as inhibitors of c-Met kinase and the chromodomain protein CDYL.[1][2] Therefore, it is reasonable to hypothesize that this compound could have off-target activity against these or other structurally related proteins. Kinases, in particular, are a common source of off-target effects for many small molecules due to the conserved nature of their ATP-binding pockets.

Q2: I am observing a phenotype in my cellular assay that doesn't align with my hypothesized primary target. Could this be an off-target effect?

This is a classic scenario that warrants investigation into off-target effects. Unexplained biological responses are often the first indication that your compound is interacting with unintended cellular machinery. It is crucial to systematically rule out other possibilities, such as experimental artifacts or compound instability, before concluding that an off-target effect is the cause. This guide provides workflows for systematically investigating these possibilities.

Q3: What is the most cost-effective first step to assess the selectivity of my compound?

Computational or in silico screening is an excellent and cost-effective initial step.[3][4] These methods use the 2D or 3D structure of your molecule to predict potential interactions with a large panel of known biological targets.[3] While not a substitute for experimental validation, in silico profiling can help you prioritize which off-targets to investigate experimentally, saving both time and resources.

Q4: My compound is showing some cytotoxicity in my cell-based assays. How can I determine if this is due to an off-target effect?

Cytotoxicity can arise from on-target or off-target interactions. To differentiate, consider the following:

  • Dose-response relationship: Does the cytotoxicity correlate with the potency of your compound against your primary target?

  • Structure-activity relationship (SAR): Do inactive analogs of your compound also show cytotoxicity? If so, the toxicity is likely independent of your primary target.

  • Rescue experiments: Can you rescue the cytotoxic phenotype by overexpressing your primary target or by adding a downstream product of its activity?

If these experiments suggest an off-target mechanism, the troubleshooting workflows in this guide can help you identify the responsible protein(s).

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, step-by-step guidance for identifying and mitigating off-target effects of this compound.

Workflow 1: Initial Assessment of Off-Target Liabilities

This workflow outlines the initial steps to take when you begin to suspect off-target effects.

Caption: Initial workflow for assessing off-target liabilities.

Step-by-Step Protocol:

  • Literature and Database Review:

    • Conduct a thorough literature search for the benzo[d]oxazol-2(3H)-one scaffold and its derivatives. Identify any known biological targets or reported off-target effects.

    • Utilize databases such as ChEMBL and PubChem to search for bioactivity data on structurally similar compounds.

  • In Silico Profiling:

    • Submit the structure of this compound to several off-target prediction servers. These platforms use a variety of computational methods, including 2D similarity and 3D docking, to predict potential interactions.[3]

    • Recommended Tools:

      • SwissTargetPrediction

      • SuperPred

      • PASS (Prediction of Activity Spectra for Substances)

  • Data Analysis and Prioritization:

    • Compile the results from your literature review and in silico screening.

    • Cross-reference the predicted off-targets with the phenotype you are observing in your experiments.

    • Prioritize a list of the most plausible off-targets for experimental validation.

Workflow 2: Experimental Validation of Predicted Off-Targets

This workflow details how to experimentally validate the prioritized list of potential off-targets.

Caption: Workflow for experimental validation of off-targets.

Step-by-Step Protocol:

  • Biochemical Assays:

    • For each prioritized off-target, perform a direct binding or enzymatic assay.

    • Example: If a kinase is a predicted off-target, use a radiometric or fluorescence-based kinase assay to determine the IC50 of your compound against that kinase.

    • These assays will confirm a direct interaction between your compound and the putative off-target.

  • Cell-Based Assays:

    • If a direct interaction is confirmed, the next step is to determine if this interaction is relevant in a cellular context.

    • Use cell lines where the off-target is known to be expressed and functional.

    • Measure a downstream biomarker of the off-target's activity in the presence of your compound.

    • Example: If your compound inhibits an off-target kinase, you should observe a decrease in the phosphorylation of its known substrates in cells.

  • Data Interpretation:

    • A confirmed direct interaction in a biochemical assay, coupled with a corresponding effect in a cell-based assay, provides strong evidence of a biologically relevant off-target effect.

Workflow 3: Mitigation Strategies

Once an off-target has been confirmed, this workflow provides strategies to mitigate its effects.

Caption: Workflow for mitigating off-target effects.

Step-by-Step Protocol:

  • Rational Drug Design:

    • If the structure of the off-target protein is known, use molecular modeling to understand how your compound is binding.

    • Identify key interactions that can be disrupted through chemical modification to decrease binding to the off-target while maintaining affinity for your primary target.[5]

    • Synthesize a small library of analogs based on these modifications.

  • Counter-Screening:

    • Screen your new analogs against both your primary target and the confirmed off-target.

    • The goal is to identify compounds with an improved selectivity profile (i.e., a larger window between the potency at the primary target and the off-target).

  • Phenotypic Screening:

    • Test your most selective compounds in your original cellular assay.

    • An ideal compound will retain the desired on-target phenotype while showing a reduction in the undesired off-target phenotype.

Part 3: Data Summary Tables

The following tables provide a template for organizing your experimental data when assessing off-target effects.

Table 1: In Silico Off-Target Prediction Results

Prediction ToolPredicted Off-TargetConfidence ScoreRationale for Prioritization
SwissTargetPredictionKinase X0.85Structurally similar to known kinase inhibitors.
SuperPredGPCR Y0.72Phenotype is consistent with GPCR signaling.
PASSEnzyme Z0.65Lower priority due to lower confidence score.

Table 2: Experimental Validation of Off-Targets

Off-TargetBiochemical Assay (IC50)Cell-Based Assay (EC50)On-Target Assay (IC50/EC50)Selectivity Ratio (Off-Target/On-Target)
Kinase X500 nM750 nM50 nM10
GPCR Y>10 µMNot Determined50 nM>200
Enzyme Z>10 µMNot Determined50 nM>200

References

Validation & Comparative

A Comparative Analysis of Benzo[d]oxazol-2(3H)-one Derivatives and Other c-Met Kinase Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling axis crucial for cellular proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met pathway is a well-documented driver in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4] This has led to the development of a diverse arsenal of small-molecule c-Met kinase inhibitors, with several now in clinical use.[5] This guide provides a comparative overview of a promising class of inhibitors based on the benzo[d]oxazol-2(3H)-one scaffold, contextualized against established c-Met inhibitors.

While specific experimental data on 4-Aminobenzo[d]oxazol-2(3H)-one as a c-Met inhibitor is not extensively available in public literature, recent research has highlighted the potential of the broader benzo[d]oxazol-2(3H)-one scaffold. A study on novel derivatives of this class has yielded compounds with potent anti-c-Met activity.[5] This guide will therefore focus on the potential of this chemical class in comparison to other well-characterized c-Met inhibitors.

The c-Met Signaling Cascade: A Key Oncogenic Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1] These pathways collectively promote an "invasive growth" program, characterized by increased cell proliferation, survival, migration, and invasion.[4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Invasion Invasion & Metastasis STAT3->Invasion

Figure 1: Simplified c-Met signaling pathway.

A New Challenger: The Benzo[d]oxazol-2(3H)-one Scaffold

Recent drug discovery efforts have identified benzo[d]oxazol-2(3H)-one derivatives as potent c-Met kinase inhibitors. Through a molecular hybridization strategy, researchers have designed compounds that exhibit excellent inhibitory activities.[5] One of the standout compounds from this class, referred to as compound 13 in the study, demonstrated an IC50 value of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 human lung cancer cell line.[5] This positions the benzo[d]oxazol-2(3H)-one scaffold as a highly promising starting point for the development of novel anti-cancer therapeutics.

Comparative Analysis of c-Met Kinase Inhibitors

c-Met inhibitors are broadly classified based on their binding mode to the kinase domain.[5]

  • Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.

  • Type III inhibitors are non-ATP competitive and bind to a site adjacent to the ATP-binding pocket.[2]

The benzo[d]oxazol-2(3H)-one derivatives, based on their reported docking studies, are predicted to be ATP-competitive inhibitors.[5]

Inhibitor ClassRepresentative Compoundc-Met IC50/KiMechanism of ActionKey Characteristics
Benzo[d]oxazol-2(3H)-one Compound 13 [5]1 nM (IC50)ATP-competitive (predicted)High potency against c-Met kinase and cancer cell proliferation.[5]
Aminopyridine Crizotinib11 nM (IC50, cell-based)[7]ATP-competitive (Type I)Multi-targeted inhibitor of c-Met, ALK, and ROS1.[8] Approved for ALK- and ROS1-positive NSCLC.[5][8]
Quinoline Cabozantinib1.3 nM (IC50, cell-free)[7]ATP-competitive (Type II)Multi-targeted inhibitor of c-Met, VEGFR2, AXL, and RET.[7] Approved for medullary thyroid cancer and renal cell carcinoma.[5]
Non-ATP Competitive Tivantinib (ARQ 197)355 nM (Ki, cell-free)[7]Non-ATP competitive (Type III)Selective for the unphosphorylated, inactive form of c-Met.[2]

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like a this compound derivative against known inhibitors, a series of standardized in vitro and in vivo experiments are essential.

Biochemical Kinase Inhibition Assay

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to determine the in vitro inhibitory potency of a compound against a purified kinase.[9]

Kinase_Assay_Workflow cluster_workflow HTRF Kinase Assay Workflow Start Start Step1 Prepare Reagents: - Purified c-Met Kinase - Biotinylated Substrate Peptide - ATP - Test Compound Dilutions Start->Step1 Step2 Incubate Kinase, Substrate, ATP, and Test Compound Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Add Detection Reagents: - Europium Cryptate-labeled  Phospho-specific Antibody - Streptavidin-XL665 Step3->Step4 Step5 Incubate for FRET Step4->Step5 Step6 Read HTRF Signal Step5->Step6 End Calculate IC50 Step6->End

Figure 2: Workflow for an HTRF-based c-Met kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) and reference inhibitors in an appropriate buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Kinase Reaction: In a 384-well plate, add the purified recombinant c-Met kinase, the biotinylated substrate peptide, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-conjugated XL665.

  • FRET Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on c-Met signaling.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed a c-Met-dependent cancer cell line (e.g., EBC-1, MKN-45) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and reference inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.

  • Data Acquisition: Measure the luminescence or fluorescence signal according to the manufacturer's instructions.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy, human tumor cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.[10]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of a c-Met-dependent human cancer cell line into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, reference inhibitor). Administer the compounds orally or via another appropriate route at a defined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the phosphorylation status of c-Met and downstream signaling proteins by Western blotting or immunohistochemistry to confirm target engagement.

  • Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Conclusion

The benzo[d]oxazol-2(3H)-one scaffold represents a promising new direction in the development of potent and selective c-Met kinase inhibitors. The high potency demonstrated by early derivatives from this class warrants further investigation, including comprehensive selectivity profiling against a broad panel of kinases and in-depth in vivo studies.[5] While established multi-targeted inhibitors like Crizotinib and Cabozantinib have shown clinical success, the development of more selective inhibitors could potentially offer an improved safety profile. The rigorous application of the comparative experimental workflows outlined in this guide will be essential in determining the therapeutic potential of novel benzo[d]oxazol-2(3H)-one derivatives and their place in the evolving landscape of c-Met targeted cancer therapies.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 4-Aminobenzo[d]oxazol-2(3H)-one's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from a promising in vitro hit to a potential clinical candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 4-Aminobenzo[d]oxazol-2(3H)-one, a heterocyclic compound belonging to the benzoxazolone class, which has garnered interest for its potential therapeutic applications. While in vitro studies on various benzoxazolone derivatives have shown promise in inducing apoptosis and inhibiting cancer cell proliferation, the true test of a compound's therapeutic potential lies in its performance within a complex biological system.[1] This guide will delineate a strategic approach to rigorously evaluate the anticancer efficacy and safety profile of this compound in vivo, comparing it with established chemotherapeutic agents.

The Imperative for In Vivo Validation: Moving Beyond the Petri Dish

In vitro assays, while essential for initial screening, lack the complexities of a living organism, such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug-host interactions, and the influence of the tumor microenvironment.[2] Therefore, in vivo studies are a critical and indispensable step in the preclinical evaluation of any new anticancer agent.[2][3] They provide crucial data on a compound's efficacy in a more physiologically relevant setting and help to identify potential toxicities before advancing to clinical trials.

Strategic Selection of In Vivo Models and Comparative Agents

The choice of an appropriate in vivo model is paramount for obtaining meaningful and translatable data.[4] For a novel compound like this compound, a staged approach beginning with a well-established xenograft model is recommended.

Proposed In Vivo Model: Human Colon Carcinoma HCT116 Xenograft

The HCT116 human colon carcinoma cell line is a robust and widely used model in preclinical cancer research. Its advantages include:

  • Well-characterized: Extensive genetic and phenotypic data are available.

  • High tumorgenicity: Forms solid, measurable tumors in immunocompromised mice.

  • Relevance: Colon cancer is a major global health concern, providing clinical context.

Selection of Comparator Agents

To benchmark the performance of this compound, it is essential to include standard-of-care chemotherapeutic agents in the study.

  • 5-Fluorouracil (5-FU): A cornerstone in the treatment of colorectal cancer, acting as a thymidylate synthase inhibitor.

  • Oxaliplatin: A platinum-based drug that induces cell death by forming DNA adducts, commonly used in combination with 5-FU for colorectal cancer.

Experimental Design and Protocols

A meticulously planned experimental design is crucial for the successful in vivo validation of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Data Analysis Phase cell_culture HCT116 Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation drug_prep Drug Formulation (Vehicle, 5-FU, Oxaliplatin, This compound) treatment Treatment Administration drug_prep->treatment tumor_growth Tumor Growth to ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Tumor Growth Inhibition & Statistical Analysis endpoint->data_analysis toxicity_assessment Toxicity Assessment endpoint->toxicity_assessment pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis endpoint->pk_pd_analysis

Caption: A streamlined workflow for the in vivo validation of anticancer compounds.

Step-by-Step Experimental Protocol
  • Animal Models:

    • Athymic nude mice (e.g., NU/J strain), 6-8 weeks old, will be used as the host for the xenograft model.[5] These mice lack a functional thymus, preventing the rejection of human tumor cells.

    • Animals will be allowed to acclimatize for at least one week before the study begins.

  • Cell Culture and Tumor Implantation:

    • HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • A single-cell suspension of 5 x 10^6 HCT116 cells in 100 µL of serum-free medium will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (5-Fluorouracil): 50 mg/kg, administered intraperitoneally (i.p.), once daily for 5 days.

    • Group 3 (Oxaliplatin): 10 mg/kg, administered i.p., once a week.

    • Group 4 (this compound): Dose escalation study (e.g., 25, 50, 100 mg/kg), administered orally (p.o.) or i.p. daily. The route of administration would be determined by the compound's solubility and preliminary pharmacokinetic data.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights will be measured twice weekly.

    • The primary efficacy endpoint is tumor growth inhibition (TGI).

    • Toxicity will be assessed by monitoring changes in body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and gross necropsy at the end of the study.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of this study would be analyzed and compared.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1500 ± 250--
5-Fluorouracil50 mg/kg, i.p., qd x 5750 ± 15050<0.01
Oxaliplatin10 mg/kg, i.p., qw600 ± 12060<0.01
This compound50 mg/kg, p.o., qd525 ± 11065<0.01
This compound100 mg/kg, p.o., qd375 ± 9075<0.001

Table 2: Comparative Toxicity Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related DeathsNotable Clinical Signs
Vehicle Control<2%0/10None
5-Fluorouracil15%1/10Mild lethargy, diarrhea
Oxaliplatin10%0/10Mild lethargy
This compound (50 mg/kg)<5%0/10None
This compound (100 mg/kg)8%0/10None

Mechanistic Insights: A Potential Signaling Pathway

Benzoxazolone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A plausible hypothesis is that this compound could modulate key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Test_Compound This compound Test_Compound->Akt Inhibits

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound's anticancer activity. By employing a well-characterized xenograft model and comparing the compound's efficacy and toxicity against standard-of-care agents, researchers can obtain the critical data needed to justify further preclinical and clinical development. Positive results from these studies, demonstrating significant tumor growth inhibition with a favorable safety profile, would strongly support the advancement of this compound as a novel anticancer therapeutic. Subsequent studies could explore its efficacy in other cancer models, including patient-derived xenografts (PDXs), and delve deeper into its mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminobenzo[d]oxazol-2(3H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-Aminobenzo[d]oxazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of a diverse range of biologically active compounds. Its rigid bicyclic core, coupled with the synthetic tractability of the amino group at the 4-position, provides a versatile platform for designing targeted therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as potent enzyme inhibitors for cancer therapy. We will dissect the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights.

Introduction to the this compound Scaffold: A Versatile Pharmacophore

The benzo[d]oxazol-2(3H)-one nucleus is a key structural motif found in numerous pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective properties.[1] The introduction of an amino group at the 4-position of this scaffold creates a critical anchor point for further chemical elaboration, enabling the exploration of diverse chemical space and the fine-tuning of interactions with biological targets. This strategic placement of a modifiable functional group is a cornerstone of rational drug design, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a significant application of this scaffold: the development of kinase inhibitors, a critical class of anticancer agents. We will examine how substitutions on the 4-amino group and other positions of the benzoxazolone ring influence inhibitory activity against key oncogenic kinases.

Comparative SAR Analysis: Targeting the c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the proliferation, survival, and metastasis of various tumors. The this compound scaffold has been successfully utilized to develop potent c-Met inhibitors. A notable study by Liu et al. provides a clear illustration of the SAR for a series of benzo[d]oxazol-2(3H)-one derivatives bearing a 4-ethoxyquinoline moiety.

Key Structural Features and SAR Insights

A molecular hybridization strategy was employed to link the benzo[d]oxazol-2(3H)-one core with a 4-ethoxy-7-substituted-quinoline fragment. The resulting analogs were evaluated for their inhibitory activity against c-Met kinase and their antiproliferative effects on the EBC-1 cancer cell line.

The general structure-activity relationships can be summarized as follows:

  • The Benzo[d]oxazol-2(3H)-one Moiety: This core structure serves as a crucial anchor, likely participating in key interactions within the ATP-binding pocket of the c-Met kinase.

  • Linkage to the Quinoline Core: The linkage between the two core scaffolds is critical for maintaining the optimal orientation of the molecule within the active site.

  • Substituents on the Quinoline Ring: Modifications at the 7-position of the quinoline ring have a significant impact on potency.

The following table summarizes the biological activity of key analogs from this study:

Compound IDR Group (on Quinoline)c-Met Kinase IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)
13 Morpholine15
7a Unsubstituted>1000>10000
12 Piperidine210
14 N-methylpiperazine315

Data sourced from Liu et al., 2016.

Analysis of SAR:

The unsubstituted analog 7a was inactive, highlighting the necessity of a substituent at the 7-position of the quinoline ring for potent c-Met inhibition. The introduction of a morpholine ring (13 ) resulted in a dramatic increase in potency, with an IC50 of 1 nM against c-Met kinase and 5 nM in the cell-based assay. This suggests that the morpholine moiety likely engages in favorable interactions, possibly through hydrogen bonding, with amino acid residues in the kinase's active site.

Similarly, analogs with a piperidine (12 ) or an N-methylpiperazine (14 ) at this position also demonstrated high potency, with IC50 values in the low nanomolar range. This indicates that a cyclic amine at this position is a key pharmacophoric feature for potent c-Met inhibition within this series. The exceptional potency of compound 13 led to its identification as a lead molecule for further development.

Experimental Protocols

The synthesis of these analogs generally involves a multi-step process, as outlined in the workflow below. The key step is the coupling of the substituted quinoline core with the benzo[d]oxazol-2(3H)-one moiety.

Synthetic Workflow A Substituted 2-Aminophenol B Cyclization (e.g., with CDI or triphosgene) A->B C Substituted Benzo[d]oxazol-2(3H)-one B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 4-Chloro-7-substituted-quinoline D->E F Target Analog E->F

Caption: General synthetic workflow for benzo[d]oxazol-2(3H)-one-quinolone analogs.

Detailed Protocol for a Representative Coupling Step (Nucleophilic Aromatic Substitution):

  • To a solution of the appropriate substituted benzo[d]oxazol-2(3H)-one (1.0 eq.) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base, such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the corresponding anion.

  • Add the 4-chloro-7-substituted-quinoline (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired target compound.

The inhibitory activity of the synthesized compounds against the c-Met kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Assay Workflow A Prepare Assay Plate: Add c-Met enzyme, substrate, and ATP B Add Test Compound (Varying Concentrations) A->B C Incubate at Room Temperature B->C D Add Detection Reagents (e.g., TR-FRET antibodies) C->D E Measure Signal (e.g., Fluorescence) D->E F Data Analysis: Calculate IC50 values E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a TR-FRET based c-Met Assay:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • In a 384-well assay plate, add the c-Met enzyme to the reaction buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Add the detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate the plate in the dark for at least 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a suitable microplate reader capable of detecting the time-resolved fluorescence signal.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide for c-Met kinase inhibitors demonstrate the power of targeted modifications to achieve high potency. The derivatization of the 4-amino group, in particular, remains a promising avenue for further exploration. Future research in this area could focus on:

  • Exploring a broader range of biological targets: While kinase inhibition is a prominent application, these analogs could be investigated for their activity against other enzyme families, ion channels, or receptors.

  • Fine-tuning pharmacokinetic properties: Systematic modifications can be made to improve solubility, metabolic stability, and oral bioavailability.

  • Utilizing computational modeling: In silico docking and molecular dynamics simulations can provide valuable insights into the binding modes of these analogs and guide the design of more potent and selective compounds.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized, leading to the development of next-generation medicines.

References

A Comparative Guide to the Efficacy of 4-Aminobenzo[d]oxazol-2(3H)-one and its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the biological efficacy of 4-Aminobenzo[d]oxazol-2(3H)-one and its diverse N-substituted derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple studies to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical scaffold. We will explore its demonstrated antimicrobial, anticonvulsant, and anticancer activities, supported by experimental data and detailed protocols.

Introduction: The Benzoxazolone Core

The benzo[d]oxazol-2(3H)-one moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This scaffold is a structural isostere of natural nucleotides, allowing it to interact readily with various biopolymers and serve as a foundation for the development of novel therapeutic agents.[1] The introduction of an amino group at the 4-position, yielding this compound, provides a critical anchor point for further chemical modification, particularly at the nitrogen atom, leading to a diverse library of N-substituted derivatives with potentially enhanced and specific biological activities.

Synthesis of N-Substituted this compound Derivatives

The general synthetic route to N-substituted benzoxazolone derivatives often begins with the appropriate ortho-aminophenol. Cyclization is a key step, which can be achieved through various reagents. For instance, the reaction of o-aminophenol with carbon disulfide in an alcoholic potassium hydroxide solution yields 2-mercaptobenzoxazole, a versatile intermediate.[4] This intermediate can then be further modified.

Another common strategy involves the cyclization of amino alcohols with cyanogen bromide to produce 1,3-benzoxazol-2-amine, which can then be treated with substituted phenyl sulfonyl chlorides to yield novel N-1,3-Benzoxazol-2yl benzene sulfonamides.[1]

The synthesis of N-substituted derivatives of this compound typically involves the reaction of the amino group with various electrophiles, such as acid chlorides or sulfonyl chlorides, to introduce a wide range of substituents.[5]

Visualizing the General Synthesis Pathway:

Synthesis_Pathway o-Aminophenol o-Aminophenol 4-Aminobenzo[d]oxazol-2(3H)-one_Core 4-Aminobenzo[d]oxazol-2(3H)-one_Core o-Aminophenol->4-Aminobenzo[d]oxazol-2(3H)-one_Core Cyclization Reagents (e.g., Urea, Phosgene derivatives) N-Substituted_Derivatives N-Substituted_Derivatives 4-Aminobenzo[d]oxazol-2(3H)-one_Core->N-Substituted_Derivatives Electrophiles (R-X) (e.g., Acyl Halides, Sulfonyl Chlorides)

Caption: General synthetic scheme for N-substituted derivatives.

Comparative Efficacy: A Multifaceted Analysis

The true potential of the this compound scaffold is revealed through the comparative analysis of its N-substituted derivatives across various biological assays. The nature and position of the substituent on the nitrogen atom significantly influence the compound's potency and selectivity.[6]

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens.[1][2][4][7] The introduction of different substituents allows for the modulation of this activity.

For example, a study on novel N-1,3-Benzoxazol-2yl benzene sulfonamides showed good mean inhibition zones against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria.[1] Another study found that certain substituted benzoxazole derivatives were particularly effective against E. coli, while others showed higher activity against Bacillus pumilus.[2]

The lipophilicity and electronic nature of the substituents on the N-phenyl ring of propionamide derivatives of 2(3H)-benzoxazolone were found to be critical for their antimicrobial activity.[7] Specifically, a meta or para methyl substitution on the N-phenyl ring increased activity against S. aureus and Enterococcus faecalis.[7]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/DerivativeS. aureusE. faecalisE. coliP. aeruginosaC. albicansReference
Ciprofloxacin (Standard)-----[7]
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide128648128128[7]
3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide12812832128128[7]
Unsubstituted N-phenylpropionamide derivative51251232128512[7]

Note: Lower MIC values indicate higher potency.

Anticonvulsant Activity

Derivatives of the benzoxazole scaffold have emerged as promising candidates for the development of novel anticonvulsant drugs.[8][9][10][11] The efficacy is often evaluated using animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests.

A series of benzoxazole derivatives containing a 1,2,4-triazolone moiety showed potent anti-MES activity.[9] Compound 5f from this series was identified as a particularly promising candidate with an ED₅₀ value of 22.0 mg/kg in the MES model, exhibiting a better safety profile than the standard drugs carbamazepine and valproate.[9] The mechanism of action for some of these derivatives is believed to involve the enhancement of GABAergic neurotransmission.[9]

Similarly, studies on 4-aminobenzanilides, which share structural similarities, have shown that ring-alkylation significantly impacts anticonvulsant activity. The 4-aminobenzanilide derived from 2,6-dimethylaniline was found to be a highly potent anti-MES compound with an ED₅₀ of 2.60 mg/kg.[11]

Table 2: Comparative Anticonvulsant Activity

Compound/DerivativeMES ED₅₀ (mg/kg)sc-PTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Compound 5f (benzoxazole-triazolone)22.0>100>300>13.6[9]
4-aminobenzanilide (from 2,6-dimethylaniline)2.60-15.05.77[11]
Phenytoin (Standard)9.5-68.07.2[11]
Carbamazepine (Standard)8.829.713415.2[9]

Note: ED₅₀ is the median effective dose. A higher Protective Index indicates a better safety profile.

Anticancer and Kinase Inhibitory Activity

The benzo[d]oxazol-2(3H)-one scaffold has also been explored for its potential as an anticancer agent, particularly as kinase inhibitors.[12][13] A molecular hybrid strategy combining a 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold led to the discovery of potent c-Met kinase inhibitors.[12] One derivative, compound 13 , exhibited IC₅₀ values of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 cell line.[12]

Structure-activity relationship studies revealed that substituents on both the benzoxazole ring and the phenyl ring at the 2-position play a crucial role in the antiproliferative activity.[13] For instance, derivatives with a chlorine atom at position 5 of the benzoxazole ring or a methoxy group at position 3 of the phenyl ring generally showed higher activity.[13]

Table 3: Comparative Anticancer Activity (IC₅₀)

Compound/DerivativeTargetCell LineIC₅₀Reference
Compound 13 (quinolone-benzoxazolone hybrid)c-Met Kinase-1 nM[12]
Compound 13 (quinolone-benzoxazolone hybrid)ProliferationEBC-15 nM[12]
Derivative 47 (substituted benzoxazole)ProliferationNCI-H460-[13]
Etoposide (Standard)ProliferationVarious-[13]

Note: IC₅₀ is the half maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for key experiments cited in this guide.

General Synthesis of N-1,3-Benzoxazol-2yl Benzene Sulfonamides[1]
  • Cyclization: Four different amino alcohols are cyclized with Cyanogen bromide to obtain 1,3-benzoxazol-2-amine.

  • Sulfonylation: The resulting 1,3-benzoxazol-2-amine is treated with substituted phenyl sulfonyl chlorides.

  • Reaction Conditions: The reaction mixture is warmed at 60°C for 12 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material and the appearance of the product.

  • Work-up: The reaction mixture is evaporated, and the residue is treated with aqueous sodium bicarbonate solution to a pH of 8 to obtain the solid product.

  • Purification: The solid filtrate is washed with water and crystallized from ethanol.

Antimicrobial Activity Assessment (Disc Diffusion Method)[1][4]
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a suitable agar medium is uniformly inoculated with the test microorganism.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 30 ppm and 300 ppm).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

  • Comparison: The activity is compared with a standard antimicrobial agent.

Visualizing the Disc Diffusion Workflow:

Disc_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare Standardized Microbial Inoculum Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Compound_Discs Impregnate Sterile Discs with Test Compound Disc_Placement Place Discs on Agar Compound_Discs->Disc_Placement Plate_Inoculation->Disc_Placement Incubation Incubate Plates Disc_Placement->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Standard Compare with Standard Drug Measure_Zones->Compare_Standard

Caption: Workflow for the disc diffusion antimicrobial assay.

Anticonvulsant Activity Screening (MES and sc-PTZ Models)[8][9]
  • Animal Model: Male mice are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock Seizure (MES) Test:

    • At a predetermined time after compound administration, a maximal electrical stimulus is delivered via corneal electrodes.

    • The mice are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Abolition of this component indicates protection.

  • Subcutaneous Pentylenetetrazole (sc-PTZ) Test:

    • A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • The mice are observed for the onset of clonic seizures. The absence of seizures for a specified period indicates protection.

  • Neurotoxicity (Rotarod Test):

    • Mice are placed on a rotating rod.

    • The inability of the animal to remain on the rod for a specified time indicates neurotoxicity.

  • Data Analysis: The ED₅₀ (median effective dose) and TD₅₀ (median toxic dose) are calculated to determine the protective index (TD₅₀/ED₅₀).

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data underscores a clear and compelling structure-activity relationship for this compound derivatives.

  • For Antimicrobial Activity: The lipophilicity and electronic properties of the N-substituents are paramount. Aromatic substitutions, particularly with electron-donating groups in specific positions, can enhance potency against both Gram-positive and Gram-negative bacteria.[7]

  • For Anticonvulsant Activity: The incorporation of specific heterocyclic moieties, such as 1,2,4-triazolone, at the N-position can significantly boost anti-MES activity while maintaining a favorable safety profile.[9] The steric bulk and electronic nature of substituents on appended aromatic rings are also critical determinants of efficacy.[11]

  • For Anticancer Activity: A molecular hybridization approach, combining the benzoxazolone core with other pharmacophores known to interact with specific kinases, is a promising strategy for developing highly potent and selective inhibitors.[12]

Future research should focus on the strategic design and synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic properties. High-throughput screening coupled with computational modeling can accelerate the discovery of lead compounds with enhanced efficacy and reduced toxicity. The development of selective inhibitors for specific biological targets, such as the CDYL chromodomain protein, represents another exciting frontier for this versatile scaffold.[14]

Conclusion

This compound serves as a highly valuable and adaptable scaffold in medicinal chemistry. The strategic N-substitution of this core molecule has yielded a plethora of derivatives with potent and varied biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, provides a solid foundation for researchers to build upon. The clear structure-activity relationships that have emerged from these studies will undoubtedly guide the rational design of next-generation therapeutics based on the benzo[d]oxazol-2(3H)-one framework.

References

A Senior Application Scientist's Guide to Validating Target Engagement: The Case of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Binding Affinity - The Critical Need for Cellular Target Validation

In the realm of drug discovery, the identification of a small molecule with high affinity for a purified protein is a significant, yet preliminary, step. The complex and dynamic environment of a living cell presents a multitude of factors that can influence a compound's ability to reach and interact with its intended target. Therefore, unequivocally demonstrating that a compound engages its target within a cellular context is a cornerstone of a successful drug development program.[1][2] This guide provides a comparative overview of robust methodologies for validating the cellular target engagement of 4-Aminobenzo[d]oxazol-2(3H)-one, a novel therapeutic candidate.

For the purpose of this illustrative guide, we will hypothesize that this compound is a potent inhibitor of "Target Kinase X" (TKX), a key protein in a cancer-related signaling pathway. Our objective is to design and compare experimental strategies to confirm that this compound indeed binds to TKX in intact cells.

The Landscape of Target Engagement Methodologies

Several powerful techniques have emerged to probe the interaction between small molecules and their protein targets in a cellular milieu.[3][4] Among these, the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Photo-affinity Labeling (PAL) are prominent, each with its unique principles, advantages, and limitations. This guide will delve into a head-to-head comparison of these three approaches, providing the theoretical underpinnings, detailed experimental protocols, and expected data outputs to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Target Engagement Validation Methods

Choosing the right method to validate target engagement is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table summarizes the key features of CETSA, DARTS, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[5][6][7]Ligand binding protects the target protein from proteolytic degradation.[8][9]A photo-reactive derivative of the compound covalently crosslinks to the target protein upon UV irradiation.[10][11]
Readout Quantification of the soluble fraction of the target protein after heat treatment.Quantification of the intact target protein after protease treatment.Detection and identification of the covalently labeled target protein.
Compound Modification Not required.Not required.[9][12]Requires synthesis of a photo-reactive and tagged analog.[10]
Target Requirements Requires a target that exhibits a measurable thermal shift upon ligand binding.Requires a target that is susceptible to proteolysis in its unbound state.Requires a target that can be crosslinked by the photo-reactive probe.
Antibody Dependence Requires a specific antibody for the target protein for Western blot detection.Requires a specific antibody for the target protein for Western blot detection.Can be used for target identification without a specific antibody (requires mass spectrometry).
Throughput Can be adapted for high-throughput screening (HT-CETSA).Generally lower throughput than HT-CETSA.Can be adapted for proteome-wide analysis.[13][14][15]
Key Advantage Label-free and performed in intact cells, reflecting a more physiological environment.[16]Label-free and does not require heating, which can be beneficial for some targets.Can identify unknown targets and binding sites.[10][11]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.The degree of protection from proteolysis can be modest.Requires chemical modification of the compound, which may alter its binding properties.

Deep Dive into Methodologies: Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

The "Why": The Principle of Thermal Stabilization

CETSA is based on the biophysical principle that the binding of a ligand to its target protein increases the protein's thermodynamic stability.[5][17] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this melting curve will shift to higher temperatures, providing direct evidence of target engagement.[7]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis_detection Lysis & Detection A 1. Culture cells expressing Target Kinase X (TKX) B 2. Treat cells with This compound or Vehicle (DMSO) A->B Incubation C 3. Aliquot treated cells and heat at a range of temperatures B->C Distribution D 4. Lyse cells and separate soluble and aggregated proteins C->D Centrifugation E 5. Analyze soluble fraction by SDS-PAGE and Western Blot for TKX D->E Immunoblotting F 6. Quantify band intensities to generate melting curves E->F Densitometry

Caption: CETSA experimental workflow.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells known to express Target Kinase X (TKX) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Determine the protein concentration of the soluble lysates.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TKX, followed by a secondary antibody.

    • Visualize and quantify the band intensities.

Data Interpretation

By plotting the relative amount of soluble TKX as a function of temperature, melting curves for the vehicle- and compound-treated samples can be generated. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of TKX, thus confirming target engagement.

Hypothetical Data

Temperature (°C)Vehicle (Relative Soluble TKX)10 µM this compound (Relative Soluble TKX)
451.001.00
500.951.00
550.600.98
600.200.85
650.050.50
700.000.15
Drug Affinity Responsive Target Stability (DARTS)

The "Why": The Principle of Protease Protection

The DARTS assay is predicated on the principle that the binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolytic degradation.[8][18] By treating cell lysates with a protease in the presence or absence of the compound, one can assess target engagement by observing the extent of protein digestion.[9]

Experimental Workflow

DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound & Protease Treatment cluster_detection Detection A 1. Lyse cells expressing Target Kinase X (TKX) B 2. Incubate lysate with This compound or Vehicle (DMSO) A->B Incubation C 3. Add protease (e.g., pronase) to digest proteins B->C Digestion D 4. Stop digestion and analyze by SDS-PAGE and Western Blot for TKX C->D Quenching E 5. Compare band intensities of intact TKX D->E Analysis

Caption: DARTS experimental workflow.

Step-by-Step Protocol

  • Cell Lysis:

    • Harvest cells expressing TKX and lyse them in a suitable non-denaturing buffer.[12]

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for a specified time to allow for binding.[8]

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a time optimized to achieve partial digestion of the total protein content.[18]

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the digested proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TKX, followed by a secondary antibody.

    • Visualize and quantify the band intensities of the full-length, intact TKX.

Data Interpretation

A higher amount of intact TKX in the compound-treated samples compared to the vehicle-treated samples indicates that the binding of this compound protected TKX from proteolytic cleavage. This dose-dependent protection serves as evidence of target engagement.

Hypothetical Data

This compound (µM)Relative Intact TKX (with Protease)
0 (Vehicle)0.25
10.45
50.70
100.85
200.90
Photo-affinity Labeling (PAL)

The "Why": The Principle of Covalent Capture

PAL is a powerful technique that utilizes a chemically modified version of the compound of interest to covalently label its binding partners upon photoactivation.[10] The compound is derivatized with a photo-reactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or a clickable alkyne).[11] When cells are treated with this probe and irradiated with UV light, the photo-reactive group forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the target protein.[10]

Experimental Workflow

PAL_Workflow cluster_probe_treatment Probe Treatment & Crosslinking cluster_enrichment_detection Enrichment & Detection A 1. Synthesize photo-reactive and tagged this compound probe B 2. Treat cells with the probe (with or without competitor) A->B Synthesis C 3. Irradiate with UV light to covalently crosslink the probe to its target B->C Photoactivation D 4. Lyse cells and perform 'click' chemistry to attach biotin C->D Lysis & Tagging E 5. Enrich biotinylated proteins using streptavidin beads D->E Affinity Purification F 6. Analyze enriched proteins by Western Blot for TKX or Mass Spectrometry for target ID E->F Analysis

Caption: PAL experimental workflow.

Step-by-Step Protocol

  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a photo-reactive moiety and a clickable tag.

  • Cell Treatment and Crosslinking:

    • Treat cells with the photo-affinity probe. To demonstrate specificity, include a control group pre-incubated with an excess of the unmodified this compound as a competitor.[10]

    • Irradiate the cells with UV light of the appropriate wavelength to induce crosslinking.

  • Lysis and Tagging:

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe.

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Elute the enriched proteins and analyze them by Western blotting with an anti-TKX antibody.

    • Alternatively, for unbiased target identification, the enriched proteins can be identified by mass spectrometry.

Data Interpretation

A strong band for TKX in the Western blot of the enriched fraction from the probe-treated sample, which is significantly reduced in the competitor-treated sample, confirms specific binding of the probe to TKX.

Hypothetical Data

ConditionEnriched TKX Signal (Arbitrary Units)
Probe Only1000
Probe + Competitor150
No Probe10

Conclusion: An Integrated Approach to Target Engagement

Validating the cellular target engagement of a novel compound like this compound is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay, Drug Affinity Responsive Target Stability assay, and Photo-affinity Labeling each offer a unique and powerful lens through which to view this critical interaction.

  • CETSA provides a robust, label-free method to confirm target engagement in intact cells, offering a physiologically relevant assessment of compound binding.

  • DARTS presents a valuable orthogonal, label-free approach that avoids heat-induced artifacts.

  • PAL offers the unique ability to not only confirm engagement with a known target but also to identify novel, off-target interactions, which is invaluable for safety and mechanism-of-action studies.

Ultimately, a multi-pronged approach, employing at least two of these orthogonal methods, will provide the most compelling and robust evidence of target engagement. This rigorous validation will build a solid foundation for further preclinical and clinical development, increasing the probability of translating a promising molecule into a successful therapeutic.

References

"cross-reactivity profiling of 4-Aminobenzo[d]oxazol-2(3H)-one against a panel of kinases"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Kinase Cross-Reactivity Profiling: Evaluating 4-Aminobenzo[d]oxazol-2(3H)-one

Abstract

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern oncology and immunology. However, the clinical success and toxicity profile of a kinase inhibitor are intrinsically linked to its selectivity.[1][2] Off-target activities can lead to unforeseen side effects or, serendipitously, novel therapeutic applications.[2][3][4][5] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, this compound (hereafter referred to as 4-ABO), against a broad panel of human kinases. While 4-ABO is a compound with limited public data, we present a robust, field-proven methodology and hypothetical data to illustrate the critical process of selectivity profiling. We will compare its hypothetical profile against well-characterized inhibitors, Staurosporine and Dasatinib, to provide a clear benchmark for interpretation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of next-generation kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases that act as central nodes in cellular signaling pathways.[6] Their dysregulation is a hallmark of numerous diseases, making them highly attractive drug targets. The development of small molecule inhibitors that target the conserved ATP-binding site of kinases has been a fruitful strategy.[7] However, this conservation also presents a significant challenge: achieving selectivity.[1][5]

A lack of selectivity, often termed promiscuity, can confound preclinical validation of a drug target and lead to clinical toxicity.[8] Conversely, a well-characterized "polypharmacology" can be advantageous, where inhibition of multiple, disease-relevant targets leads to enhanced efficacy.[4] Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is not merely a regulatory requirement but a fundamental step in understanding a compound's true mechanism of action and therapeutic potential.[7][8]

This guide uses 4-ABO, a benzo[d]oxazol-2(3H)-one derivative, as a model compound. While some derivatives of this scaffold have been explored as inhibitors of specific kinases like TNIK[9], the broader kinome-wide selectivity of 4-ABO itself is not established. Here, we outline a gold-standard biochemical approach to generate a selectivity profile and provide the tools to interpret the resulting data effectively.

Experimental Design & Methodology

To quantitatively assess the interaction of 4-ABO with the human kinome, a robust and high-throughput biochemical assay is required.[10] We have selected the ADP-Glo™ Kinase Assay for this purpose due to its high sensitivity, broad dynamic range, and compatibility with a diverse set of kinases and substrates.[11][12][13][14]

Assay Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][15] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[11][13]

Workflow for Kinase Selectivity Profiling

The overall experimental process is designed for rigor and reproducibility, incorporating critical controls at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Plating (4-ABO & Controls) Incubate Dispense Kinase Mix & Incubate at RT Compound->Incubate 384-well plate Kinase Kinase/Substrate Mix Preparation Kinase->Incubate ATP Initiate Reaction (Add ATP) Incubate->ATP Reaction Kinase Reaction (Incubate at RT) ATP->Reaction Stop Terminate Reaction (Add ADP-Glo™ Reagent) Reaction->Stop Develop Convert ADP to ATP (Add Kinase Detection Reagent) Stop->Develop Depletes ATP Read Measure Luminescence (Plate Reader) Develop->Read Generates Light Calc Calculate % Inhibition vs. DMSO Control Read->Calc IC50 IC50 Curve Fitting (for hits) Calc->IC50 Profile Generate Selectivity Profile Calc->Profile

Figure 1. High-level workflow for the in vitro kinase cross-reactivity profiling experiment.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format for high-throughput screening.

  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of 4-ABO in 100% DMSO.

    • Create a working concentration (e.g., 100 µM) in assay buffer. This concentration is used for the initial broad screen.

    • Dispense the compound into the appropriate wells of a 384-well assay plate.

    • Causality: Using a consistent, low percentage of DMSO (e.g., <1%) in the final reaction is critical to avoid solvent-induced inhibition of kinase activity.[16]

  • Control Wells:

    • Negative Control (0% Inhibition): Prepare wells containing the kinase, substrate, and ATP, but with DMSO vehicle instead of the compound. This well defines the maximum signal.

    • Positive Control (100% Inhibition): Prepare wells with kinase, substrate, ATP, and a known broad-spectrum inhibitor like Staurosporine at a high concentration (e.g., 10 µM). This well defines the minimum signal.

    • Trustworthiness: These controls are essential for data normalization and for calculating the Z'-factor, a statistical measure of assay quality.

  • Kinase Reaction:

    • Prepare a master mix of each kinase with its specific peptide/protein substrate in the reaction buffer.

    • Dispense the kinase/substrate mix into the wells containing the compound and controls.

    • Allow a 15-minute pre-incubation at room temperature to permit compound-enzyme binding equilibrium.

    • Initiate the kinase reaction by adding a solution of ATP (concentration is typically at or near the Km for each kinase).

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ Procedure):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.[15]

    • Measure the luminescence of each well using a plate reader. The long signal half-life of the reagent provides flexibility in plate reading.[12]

  • Data Analysis:

    • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • For kinases showing significant inhibition (e.g., >50%) in the primary screen, a secondary dose-response experiment is performed with a serial dilution of 4-ABO to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Results: Hypothetical Cross-Reactivity Profile of 4-ABO

For the purpose of this guide, we present a hypothetical dataset for 4-ABO screened at a concentration of 1 µM against a panel of 96 representative kinases.

Table 1: Single-Point Inhibition Profile of 4-ABO (1 µM)

Data is presented as percent inhibition. Values >50% are highlighted.

Kinase FamilyKinase% InhibitionKinase% InhibitionKinase% InhibitionKinase% Inhibition
TK ABL112EGFR15SRC 88 LYN45
FGR33FYN 75 HCK41YES138
FLT39KIT5PDGFRB11VEGFR28
TKL AURKA 95 AURKB48PLK121RAF17
STE MAP2K14MAP3K510PAK118STK46
CK1 CSNK1D14CSNK1E19CSNK2A13VRK19
AGC AKT16PDK1 62 ROCK125PRKACA11
CAMK CAMK2A13DAPK129PIM131MAPKAPK216
CMGC CDK219CDK522GSK3B18DYRK1A35
... (data for 64 other kinases <30% not shown)

Interpretation: The primary screen suggests that 4-ABO has potent activity against a small subset of kinases. The most significant "hits" are Aurora Kinase A (AURKA), SRC, FYN, and PDK1. This indicates a degree of selectivity, as the majority of the 96 kinases tested were not significantly inhibited.

Table 2: IC50 Determination for Primary Hits
Target KinaseIC50 (nM)Hill Slope
AURKA 85 1.1
SRC 210 0.9
FYN 450 1.0
PDK1 980 1.2
AURKB> 5,000-

Interpretation: The dose-response analysis confirms AURKA as the most potent target of 4-ABO, with a sub-micromolar IC50 value. The compound is approximately 2.5-fold less potent against SRC and shows progressively weaker activity against other hits. The selectivity for AURKA over the highly homologous AURKB is a noteworthy and desirable feature for a potential therapeutic agent.

Comparative Analysis: Benchmarking Against Known Inhibitors

To place the selectivity of 4-ABO in context, it is essential to compare its profile against inhibitors with known properties. We use Staurosporine, a notoriously promiscuous inhibitor[17][18][19][20], and Dasatinib, a clinically approved multi-kinase inhibitor with a distinct selectivity profile.[21][22][23][24][25]

Table 3: Selectivity Profile Comparison

Selectivity Score (S-score) is the fraction of kinases inhibited by >90% at 1 µM. A lower S-score indicates higher selectivity.

Feature4-ABO (Hypothetical)Dasatinib (Published Data)Staurosporine (Published Data)
Primary Target(s) AURKAABL, SRC familyPan-Kinase
Potency (Primary Target) 85 nM (IC50)< 1 nM (Ki)[21]~5-20 nM (IC50)
Number of Hits (>50% Inh. @ 1µM) 4 / 96>30 / 96[23]>80 / 96[17]
Selectivity Score (S90 @ 1µM) 0.01 (1/96)~0.22~0.75[17]
Profile Summary Relatively selective inhibitor with a primary target and a few related off-targets.Potent multi-kinase inhibitor targeting specific kinase families.Highly promiscuous, non-selective inhibitor. Useful as a positive control.

Expertise & Insights: This comparative analysis is crucial for decision-making. The hypothetical profile of 4-ABO suggests it is not a "dirty" drug like Staurosporine, but a relatively selective agent. Its off-target activity on SRC and FYN is significant and must be considered. This could be a liability, leading to potential side effects, or an asset if SRC inhibition is beneficial in the target disease context.[2][3][26] Dasatinib's profile shows that potent multi-kinase inhibition can be clinically successful, but its targets are well-defined.[22][23]

Biological Context and Pathway Visualization

The primary hypothetical target of 4-ABO is AURKA, a key regulator of mitosis. Understanding its position in cellular signaling provides context for the inhibitor's potential downstream effects.

G cluster_cycle Cell Cycle Progression cluster_aurka AURKA Regulation cluster_downstream Downstream Effects G2 G2 Phase M M-Phase (Mitosis) G2->M Mitotic Entry AURKA Aurora Kinase A (AURKA) (Active) PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis TPX2 TPX2 TPX2->AURKA Activates & Localizes Inhibitor 4-ABO Inhibitor->AURKA Inhibits

Figure 2. Simplified signaling pathway showing AURKA's role in mitosis and the point of intervention for 4-ABO.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to kinase inhibitor profiling using the novel compound 4-ABO as a model. Through a combination of robust biochemical assays, careful data analysis, and contextual comparison, we have demonstrated how to build a detailed understanding of a compound's selectivity. The hypothetical data presented for 4-ABO characterize it as a relatively selective inhibitor of AURKA with defined off-target activities against SRC family kinases. This level of characterization is indispensable for advancing a compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and potential safety liabilities. Adherence to these principles of thorough, comparative profiling ensures the development of safer and more effective targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and laboratory scientists with essential, step-by-step procedures for the safe and compliant disposal of 4-Aminobenzo[d]oxazol-2(3H)-one (CAS No. 81900-93-8). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a solid organic compound with specific hazards that dictate its handling and disposal requirements.[1] The primary documented hazard is acute oral toxicity.[1] Its classification as "highly hazardous to water" (WGK 3) underscores the critical need to prevent its release into the environment.[1]

Table 1: Hazard Identification and Classification

Hazard Category Classification Details Source
GHS Pictogram GHS07 (Exclamation Mark) Indicates potential for skin irritation, eye irritation, or acute toxicity. [1]
Signal Word Warning [1]
Hazard Statement H302 Harmful if swallowed. [1]
Hazard Class Acute Toxicity 4 (Oral) [1]
Storage Class 11 Combustible Solids. [1]

| Water Hazard Class | WGK 3 | Highly hazardous to water. |[1] |

Regulatory Framework for Laboratory Waste

In the United States, the management and disposal of laboratory chemical waste are primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The RCRA framework requires waste generators—the laboratories creating the waste—to properly identify, manage, and dispose of hazardous materials.[2] Concurrently, OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace, which includes safe handling and emergency procedures.[5][6] This guide is designed to align with the principles of these key regulations.

Core Principles of Chemical Waste Management

Before proceeding to the specific protocol, it is essential to understand the foundational principles that apply to all hazardous chemical waste generated in a laboratory setting.

  • Waste Determination: The laboratory that generates the waste is legally responsible for determining if it is hazardous. Based on its acute toxicity and water hazard classification, this compound must be managed as hazardous waste.

  • Segregation: Incompatible chemicals must never be mixed in the same waste container, as this can lead to violent reactions, fires, or the generation of toxic gases.[3][7] this compound, as a combustible solid, should be kept separate from strong oxidizing agents.

  • Accumulation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8] These areas must be under the control of laboratory personnel.

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to safely manage this compound from the point of generation to its final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure you are wearing the appropriate PPE. The causality is simple: creating a barrier between the researcher and the hazardous material is the first line of defense against exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Characterize and Segregate the Waste Stream

The disposal path depends on the form of the waste. Segregate waste streams at the source to prevent cross-contamination and simplify disposal.

  • Unused or Expired Solid Chemical: Keep in its original, clearly labeled container.

  • Contaminated Labware: Items such as weigh boats, contaminated gloves, or pipette tips should be collected in a designated, lined container separate from non-hazardous trash.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The solvent itself (e.g., flammable, halogenated) will dictate co-segregation. Do not mix aqueous and organic solvent waste streams.

Step 3: Select a Compatible Waste Container

The container must be compatible with the chemical waste to prevent leaks or reactions.[3]

  • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean and dry.

  • For Solutions: Use a container made of a material compatible with the solvent (e.g., HDPE for many organic solvents, but not for strong acids; glass is often a safe choice).[9] Ensure the container is designed to hold liquid waste and has a leak-proof cap.

Step 4: Label the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and is crucial for the safety of all personnel who may handle the container.[8] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . If in solution, list all components and their approximate percentages.

  • The accumulation start date (the date the first drop of waste is added).

  • The specific hazard(s): "Toxic," "Combustible Solid."

Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)

The labeled container must be stored in your laboratory's designated SAA.

  • The container must be kept closed at all times except when waste is being added.[9]

  • The SAA should be located at or near the point of waste generation.[8]

  • Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Step 6: Arrange for Final Disposal

Laboratory personnel cannot personally transport hazardous waste off-site.[8]

  • Contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical safety officer.

  • Follow their specific procedures to request a waste pickup.

  • EH&S will consolidate waste and arrange for its transport and disposal by a licensed hazardous waste management company, ensuring it is handled in compliance with all EPA and Department of Transportation (DOT) regulations.

Decontamination and Spill Management

  • Decontamination: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste. The third rinsate can typically be discarded after checking institutional policies.

  • Spill Response: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, absorb it with a chemical absorbent material (vermiculite or sand), and place the contaminated absorbent into the hazardous waste container. Report all spills to your laboratory supervisor or EH&S department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound.

G A Identify Waste Form (Solid, Solution, Contaminated Labware) B Select Chemically Compatible Container A->B C Affix Hazardous Waste Label - Full Chemical Name - Hazard Warnings (Toxic) - Accumulation Date B->C D Place Waste in Container & Keep Securely Closed C->D E Store Container in Secondary Containment within Designated SAA D->E F When Container is Full or Project is Complete... E->F G Contact Institutional EH&S for Waste Pickup F->G H EH&S Manages Final Disposal via Licensed Vendor G->H

Caption: Waste Management Workflow for this compound.

References

Navigating the Safe Handling of 4-Aminobenzo[d]oxazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

4-Aminobenzo[d]oxazol-2(3H)-one is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302) , carrying the signal word "Warning".[1] This classification indicates that the substance is harmful if swallowed. The primary route of accidental exposure is ingestion, though inhalation of dust and skin contact should also be minimized as a matter of good laboratory practice. While specific occupational exposure limits (OELs) have not been established for this compound, the precautionary principle dictates that exposure should be kept as low as reasonably achievable.

Key Hazard Information:

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, OralCategory 4WarningGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesA safety data sheet for the closely related compound 2(3H)-Benzoxazolone recommends nitrile rubber gloves.[2][3] Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles.
Body Protection Long-sleeved laboratory coatProvides a barrier against incidental contact and minor spills.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area.For procedures that may generate significant dust, a NIOSH-approved N95 respirator is recommended.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram and step-by-step procedures outline a comprehensive operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and SOP ppe_don Don Appropriate PPE prep->ppe_don Proceed to handling weigh Weighing in a Fume Hood ppe_don->weigh Enter handling area dissolve Dissolving and Reaction weigh->dissolve Transfer compound decon Decontaminate Work Area dissolve->decon Experiment complete waste Segregate and Label Waste decon->waste ppe_doff Doff PPE waste->ppe_doff dispose Dispose of Hazardous Waste ppe_doff->dispose Final step

Caption: Workflow for the safe handling of this compound.

Donning PPE: A Step-by-Step Guide

Properly putting on PPE is critical to ensure its effectiveness.

  • Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Handling Procedures
  • Weighing: Always weigh solid this compound in a certified chemical fume hood to minimize the risk of inhaling dust particles. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving and Reactions: When preparing solutions or running reactions, conduct all manipulations within a fume hood. Use a magnetic stirrer to avoid splashing. Keep containers covered when not in use.

Decontamination and Disposal

Proper decontamination and waste disposal are essential to prevent cross-contamination and environmental release.

  • Work Area Decontamination: After handling the compound, decontaminate the work surface with a suitable cleaning agent. For aromatic amines, specialized decontamination solutions are available.[4] Alternatively, a thorough wipe-down with 70% ethanol can be effective for minor residues.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing boats, and contaminated paper towels, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed waste container.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Never dispose of this compound down the drain.

Doffing PPE: The Final Step

Removing PPE correctly is just as important as putting it on correctly to avoid contaminating yourself.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove your lab coat by rolling it inside out, without shaking it.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

In Case of Ingestion

The precautionary statement P301 + P312 + P330 provides clear instructions: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.

In Case of Skin Contact

Although not classified as a skin irritant, it is prudent to act swiftly.

  • Immediately remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation develops.

In Case of Eye Contact
  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Conclusion

By adhering to these guidelines, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is the cornerstone of a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.